molecular formula C7H13B B3383071 1-Butene, 2-(bromomethyl)-3,3-dimethyl- CAS No. 3854-52-2

1-Butene, 2-(bromomethyl)-3,3-dimethyl-

Cat. No.: B3383071
CAS No.: 3854-52-2
M. Wt: 177.08 g/mol
InChI Key: GFKPUBMTEHCQIW-UHFFFAOYSA-N
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Description

1-Butene, 2-(bromomethyl)-3,3-dimethyl- is a useful research compound. Its molecular formula is C7H13Br and its molecular weight is 177.08 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Butene, 2-(bromomethyl)-3,3-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Butene, 2-(bromomethyl)-3,3-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butene, 2-(bromomethyl)-3,3-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-3,3-dimethylbut-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-6(5-8)7(2,3)4/h1,5H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKPUBMTEHCQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=C)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458281
Record name 1-Butene, 2-(bromomethyl)-3,3-dimethyl-
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Molecular Weight

177.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3854-52-2
Record name 2-(Bromomethyl)-3,3-dimethyl-1-butene
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URL https://commonchemistry.cas.org/detail?cas_rn=3854-52-2
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Record name 1-Butene, 2-(bromomethyl)-3,3-dimethyl-
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Foundational & Exploratory

2-(Bromomethyl)-3,3-dimethyl-1-butene: Structural Analysis and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, physical properties, and synthetic utility of 2-(bromomethyl)-3,3-dimethyl-1-butene , a specialized allylic bromide intermediate.

Executive Summary

2-(Bromomethyl)-3,3-dimethyl-1-butene (CAS: 3854-52-2) is a highly functionalized organic intermediate characterized by a bulky tert-butyl group adjacent to an allylic bromide system.[1] Unlike its isomer 2-bromo-3,3-dimethyl-1-butene (a vinyl bromide), this compound features a reactive bromomethyl group, making it a potent electrophile in nucleophilic substitution reactions. Its unique steric profile—combining a reactive primary halide with a neopentyl-like skeleton—renders it valuable for introducing hindered isobutenyl motifs into complex organic frameworks, particularly in the synthesis of terpenes, agrochemicals, and pharmaceutical candidates.

Chemical Identity & Molecular Parameters

The precise identification of this compound is critical due to the existence of multiple isomers with the formula C


H

Br. The target molecule is an allylic bromide , not a vinyl bromide or a bromoketone.
Table 1: Core Chemical Data
ParameterSpecification
IUPAC Name 2-(Bromomethyl)-3,3-dimethyl-1-butene
Common Synonyms 2-tert-Butylallyl bromide; 3,3-Dimethyl-2-(bromomethyl)-1-butene
CAS Registry Number 3854-52-2
Molecular Formula C

H

Br
Molecular Weight 177.08 g/mol
SMILES CC(C)(C)C(=C)CBr
InChI Key GFKPUBMTEHCQIW-UHFFFAOYSA-N

Structural Analysis & Physical Properties[6]

Structural Connectivity

The molecule consists of a central propene backbone substituted at the C2 position.

  • C1 (Terminal Vinyl): A methylene group (=CH

    
    ), providing a handle for olefin metathesis or polymerization.
    
  • C2 (Quaternary Center): Bonded to the vinyl group, a tert-butyl group, and a bromomethyl group (-CH

    
    Br).
    
  • Steric Environment: The tert-butyl group exerts significant steric bulk, shielding the "back face" of the molecule. However, the bromomethyl group remains accessible for S

    
    2 reactions, albeit at a reduced rate compared to unhindered allylic bromides (e.g., allyl bromide).
    
Physical Characteristics

Experimental data for this specific isomer is specialized.[2] The values below represent confirmed data points and calculated consensus values for high-purity research grades.

PropertyValueNotes
Physical State LiquidColorless to pale yellow
Boiling Point 140–145 °C@ 500 Torr (Reduced pressure often used to prevent decomposition)
Density 1.199 g/cm³@ 20 °C (Heavier than water due to Br atom)
Solubility Immiscible in waterSoluble in DCM, THF, Et

O, Hexanes
Flash Point ~38 °C (Predicted)Flammable Liquid (Class 3)

Synthesis & Production Protocols

The primary industrial and laboratory route to 2-(bromomethyl)-3,3-dimethyl-1-butene involves the Wohl-Ziegler bromination of the precursor alkene, 2,3,3-trimethyl-1-butene (also known as Triptene).

Reaction Mechanism

The reaction utilizes N-Bromosuccinimide (NBS) in the presence of a radical initiator (AIBN or Benzoyl Peroxide). The mechanism is highly selective because the precursor contains only one type of allylic hydrogen (the methyl group at C2). The tert-butyl protons are aliphatic and chemically inert under these conditions.

Synthesis Precursor 2,3,3-Trimethyl-1-butene (Triptene) Intermediate Allylic Radical Intermediate Precursor->Intermediate H• Abstraction Product 2-(Bromomethyl)-3,3- dimethyl-1-butene Reagents NBS, AIBN (cat.) Reflux in CCl4 or PhH Intermediate->Product Br• Transfer

Figure 1: Selective radical bromination pathway. The steric bulk of the t-butyl group directs radical abstraction to the accessible methyl group.

Experimental Protocol (Bench Scale)
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Reagents:

    • 2,3,3-Trimethyl-1-butene (10.0 mmol, 1.0 eq)

    • N-Bromosuccinimide (NBS) (10.5 mmol, 1.05 eq) - Must be recrystallized/pure.

    • AIBN (0.1 mmol, 0.01 eq)

    • Solvent: CCl

      
       or Benzene (Caution: Carcinogenic) or 
      
      
      
      -trifluorotoluene (Green alternative).
  • Procedure:

    • Dissolve substrate in solvent (0.2 M concentration).

    • Add NBS and AIBN.

    • Heat to reflux (visible light irradiation can assist initiation).

    • Monitor by TLC/GC until precursor is consumed (~2-4 hours).

    • Succinimide byproduct will float to the top (in CCl

      
      ).
      
  • Workup: Filter off succinimide solid. Wash filtrate with water and brine. Dry over MgSO

    
    .
    
  • Purification: Vacuum distillation is preferred over column chromatography to avoid hydrolysis of the allylic bromide on silica gel.

Reactivity Profile & Applications

Electrophilic Potential

This compound acts as a neopentyl-type allylic electrophile . While the tert-butyl group retards direct S


2 attack at the carbon center due to steric hindrance, the allylic nature compensates, allowing for successful alkylation of nucleophiles.
  • S

    
    2 vs S
    
    
    
    2'
    : Nucleophiles typically attack the CH
    
    
    Br carbon (S
    
    
    2). However, bulky nucleophiles may engage in S
    
    
    2' mechanisms, attacking the terminal vinyl carbon and shifting the double bond.
  • Grignard Formation : Can be converted to the corresponding allylic Grignard reagent, though Wurtz-type coupling (dimerization) is a competing side reaction.

Application Workflows

Researchers utilize this intermediate to install the 2-tert-butyl-2-propenyl moiety.

Reactivity Center 2-(Bromomethyl)-3,3- dimethyl-1-butene Nu1 Nucleophilic Substitution (Amines/Azides) Center->Nu1 S_N2 Attack Nu2 C-C Bond Formation (Malonates/Enolates) Center->Nu2 Alkylation Metal Organometallic Synthesis (Grignard/Zinc Reagents) Center->Metal Mg/Zn Insertion Desc1 Synthesis of hindered allylic amines Nu1->Desc1 Desc2 Construction of complex terpenes Nu2->Desc2 Desc3 Barbier-type reactions Metal->Desc3

Figure 2: Divergent synthetic pathways utilizing the allylic bromide handle.

Safety & Handling (SDS Summary)

Hazard Classification:

  • Lachrymator: Like most allylic bromides, this compound is a potent tear gas. Handle only in a functioning fume hood.

  • Flammable Liquid: Keep away from sparks and open flames.

  • Skin/Eye Irritant: Causes severe irritation and potential chemical burns upon prolonged contact.

Storage:

  • Store at 2–8 °C (Refrigerated).

  • Protect from light (amber glass) to prevent photochemical decomposition and release of HBr.

  • Stabilize with copper wire or silver foil if long-term storage is required.

References

  • PubChem. 1-Butene, 2-(bromomethyl)-3,3-dimethyl- (Compound C7H13Br).[3] National Library of Medicine. Available at: [Link]

  • Molaid. Reaction of Pinacolone derivatives and NBS. Available at: [Link]

Sources

Physical properties of 2-tert-butylallyl bromide for synthesis planning

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-tert-Butylallyl Bromide: Physicochemical Properties and Synthetic Applications

Abstract

2-tert-Butylallyl bromide (3-bromo-2-tert-butyl-1-propene) is a specialized allylic halogenating agent whose unique structural features—a sterically demanding tert-butyl group positioned directly on the double bond—profoundly influence its reactivity and utility in organic synthesis. While not a commonplace reagent with extensively tabulated data, its properties and synthetic behavior can be reliably predicted through a robust analysis of its constituent chemical motifs: the reactive allyl bromide system and the sterically dominant tert-butyl group. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the predicted physicochemical properties, spectroscopic signatures, and key mechanistic considerations essential for effective synthesis planning involving this intriguing molecule. We will explore plausible synthetic routes, delve into the causality behind its expected reaction pathways, and present a representative experimental protocol to illustrate its practical application.

Introduction: The Strategic Value of Steric Hindrance in an Allylic System

In the landscape of synthetic organic chemistry, allylic bromides are workhorse reagents prized for their ability to introduce the versatile allyl group.[1] Their enhanced reactivity compared to simple alkyl halides is a direct consequence of the adjacent π-system, which stabilizes transition states and intermediates in substitution reactions.[2] The subject of this guide, 2-tert-butylallyl bromide, introduces a fascinating layer of complexity and control. The incorporation of a tert-butyl group at the C2 position creates a sterically congested environment that fundamentally alters the molecule's reaction profile.

This guide serves as a predictive framework. Due to the scarcity of published experimental data for this specific molecule, the following sections are built upon first principles of physical organic chemistry and well-established data from analogous compounds. By deconstructing the molecule and analyzing the known effects of its components, we can construct a highly reliable model for its behavior, enabling its strategic deployment in complex synthetic challenges where steric control is paramount.

Predicted Physicochemical and Spectroscopic Properties

The physical properties of an organic molecule are dictated by its structure, molecular weight, and intermolecular forces. By referencing the known properties of allyl bromide and accounting for the addition of a tert-butyl moiety, we can predict the core characteristics of 2-tert-butylallyl bromide with a high degree of confidence.

Predicted Physical Data

The introduction of a C₄H₉ group significantly increases the molecular weight and surface area compared to the parent allyl bromide, leading to a substantial predicted increase in its boiling point due to stronger van der Waals forces. Its density is expected to be slightly lower than that of allyl bromide, as the large hydrocarbon group reduces the overall mass-to-volume ratio.

PropertyPredicted Value / DescriptionRationale / Analog Compound Data
IUPAC Name 3-Bromo-2-tert-butyl-1-propeneStandard nomenclature rules
Synonyms 2-tert-Butylallyl BromideCommon naming convention
CAS Number Not assigned / Not readily availableIndicates a non-commercial or infrequently studied compound
Molecular Formula C₇H₁₃BrBased on molecular structure
Molecular Weight 177.08 g/mol Sum of atomic weights
Appearance Colorless to pale yellow liquidTypical for organobromides[3]
Boiling Point ~145-155 °CSignificantly higher than allyl bromide (71 °C) due to increased mass[1]
Density ~1.1 - 1.2 g/mL at 25 °CSlightly lower than allyl bromide (1.398 g/mL) due to bulky alkyl group[4]
Solubility Insoluble in water; Soluble in common organic solvents (ethers, hydrocarbons, chlorinated solvents)Based on its nonpolar alkyl and moderately polar C-Br bond structure[5]
Spectroscopic Signature for Structural Verification

Confirming the identity and purity of a synthesized reagent is critical. The predicted ¹H and ¹³C NMR spectra of 2-tert-butylallyl bromide present a distinct and unambiguous pattern.

¹H NMR (Predicted, CDCl₃, 400 MHz):

  • δ ~ 5.4 ppm (s, 1H): One of the terminal vinylic protons (=CH₂). Appears as a singlet due to the absence of vicinal coupling partners.

  • δ ~ 5.2 ppm (s, 1H): The second terminal vinylic proton (=CH₂). Chemically non-equivalent to the first due to the influence of the bulky tert-butyl group.

  • δ ~ 4.1 ppm (s, 2H): The allylic methylene protons (-CH₂Br). Shifted downfield by the adjacent bromine atom. Appears as a singlet as there are no adjacent protons.

  • δ ~ 1.1 ppm (s, 9H): The nine equivalent protons of the tert-butyl group. This characteristically sharp, high-integration singlet is a hallmark of the t-Bu moiety.[6]

¹³C NMR (Predicted, CDCl₃, 101 MHz):

  • δ ~ 150 ppm: Quaternary vinylic carbon (C2, bearing the t-Bu group).

  • δ ~ 115 ppm: Terminal vinylic carbon (C3, =CH₂).

  • δ ~ 35 ppm: Quaternary carbon of the t-Bu group.

  • δ ~ 33 ppm: Methylene carbon bearing the bromine (C1, -CH₂Br).

  • δ ~ 29 ppm: Methyl carbons of the t-Bu group.

Synthesis Strategy for 2-tert-Butylallyl Bromide

For synthesis planning, two primary routes are plausible for the laboratory-scale preparation of 2-tert-butylallyl bromide.

Route A: Conversion of 2-tert-Butylallyl Alcohol

The most direct approach involves the conversion of the corresponding allylic alcohol. This can be achieved using several standard reagents.

  • Phosphorus Tribromide (PBr₃): This reagent is highly effective for converting primary and secondary alcohols, including allylic ones, to the corresponding bromides under mild conditions, which helps prevent undesired rearrangements.[7]

  • Hydrobromic Acid (HBr): Treatment with concentrated HBr can also effect the transformation, though the strongly acidic conditions may promote side reactions in sensitive substrates.[1]

Route B: Allylic Bromination of 3,3-Dimethyl-1-butene

A free-radical pathway offers an alternative synthesis starting from the corresponding alkene.

  • N-Bromosuccinimide (NBS): In the presence of a radical initiator (e.g., AIBN or light), NBS is the reagent of choice for selective bromination at the allylic position.[8][9] It provides a low, steady concentration of Br₂, which favors the radical substitution pathway over electrophilic addition to the double bond.[10] The primary challenge in this route is the potential for the formation of a rearranged product, as the intermediate allylic radical has two resonance structures.

Reactivity and Mechanistic Considerations for Synthesis Planning

The synthetic utility of 2-tert-butylallyl bromide is defined by the interplay between its allylic nature and the steric shield provided by the tert-butyl group. Understanding these factors is key to predicting its behavior with various nucleophiles.

The Dominance of Steric Hindrance

The tert-butyl group is exceptionally bulky and effectively blocks the space around the C2 carbon. This has a profound impact on reaction mechanisms that require access to the adjacent C1 carbon.

  • Sₙ2 Reaction (Disfavored): A direct bimolecular substitution (Sₙ2) at the C1 position is severely inhibited. The nucleophile's required trajectory for a backside attack on the C-Br bond is physically obstructed by the looming tert-butyl group.[11][12] Therefore, reactions with strong, unhindered nucleophiles that typically favor the Sₙ2 pathway will be extremely slow or will not proceed at this position.

  • Sₙ1 and Sₙ1' Reactions (Favored): The molecule is well-suited for unimolecular pathways. The departure of the bromide leaving group would generate an allylic carbocation. This intermediate is stabilized by two key factors:

    • Resonance Delocalization: The positive charge is shared between the C1 and C3 carbons.[13]

    • Inductive Effect: The electron-donating tert-butyl group at C2 helps to stabilize the adjacent positive charge in the primary resonance contributor. This stability promotes Sₙ1-type mechanisms, where a nucleophile can attack either at C1 (Sₙ1) or at C3 (Sₙ1', or allylic rearrangement), often leading to a mixture of products depending on the nucleophile and solvent.

  • Sₙ2' Reaction (Plausible): For certain nucleophiles, particularly soft and bulky ones, a concerted attack at the terminal C3 carbon with simultaneous displacement of the bromide from C1 (Sₙ2' mechanism) is a distinct possibility. This pathway bypasses the steric hindrance at C1.

The following diagram outlines the logical considerations for planning a synthesis using 2-tert-butylallyl bromide.

Caption: Decision framework for predicting the reactivity of 2-tert-butylallyl bromide.

Representative Experimental Protocol: Synthesis from 2-tert-Butylallyl Alcohol

This protocol describes a hypothetical but robust procedure for the synthesis of 2-tert-butylallyl bromide from its corresponding alcohol using phosphorus tribromide.

Objective: To synthesize 3-bromo-2-tert-butyl-1-propene.

Materials:

  • 2-tert-butylallyl alcohol (1.0 eq)

  • Phosphorus tribromide (PBr₃) (0.4 eq)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-tert-butylallyl alcohol (1.0 eq) dissolved in anhydrous diethyl ether (approx. 0.5 M solution).

    • Causality: Anhydrous conditions are crucial as PBr₃ reacts violently with water. Diethyl ether is a good, relatively non-reactive solvent for this transformation.

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: The reaction of PBr₃ with the alcohol is exothermic. Cooling prevents overheating, which can lead to side reactions and loss of volatile material.

  • Reagent Addition: Add PBr₃ (0.4 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes. A white precipitate (phosphorous acid byproducts) may form.

    • Causality: Slow, dropwise addition is essential for controlling the reaction temperature. One equivalent of PBr₃ can theoretically react with three equivalents of alcohol. Using a slight excess of alcohol ensures the complete consumption of the brominating agent.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC (staining with permanganate) until the starting alcohol is consumed.

  • Quenching: Carefully pour the reaction mixture over crushed ice in a separate beaker.

    • Causality: This step safely quenches any remaining PBr₃ and begins the workup process.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution, and finally with brine.

    • Causality: The water wash removes water-soluble byproducts. The NaHCO₃ wash neutralizes any residual acidic species (HBr, phosphorous acids). The brine wash helps to remove residual water from the organic layer, initiating the drying process.

  • Drying and Filtration: Dry the separated organic layer over anhydrous MgSO₄. Filter the solution to remove the drying agent.

  • Purification: Concentrate the filtrate by rotary evaporation under reduced pressure. Purify the resulting crude oil by vacuum distillation to yield the final product.

    • Causality: Distillation is necessary to separate the product from non-volatile impurities and any high-boiling side products. Vacuum is used to lower the required distillation temperature, preventing potential decomposition of the product.

G start Dissolve 2-tert-butylallyl alcohol in Anhydrous Et₂O cool Cool to 0 °C (Ice Bath) start->cool add Add PBr₃ (0.4 eq) Dropwise cool->add react Warm to RT Stir 2-3h (TLC Monitoring) add->react quench Pour onto Ice (Quench) react->quench workup Aqueous Workup: 1. H₂O Wash 2. NaHCO₃ Wash 3. Brine Wash quench->workup dry Dry Organic Layer (MgSO₄) & Filter workup->dry purify Concentrate & Purify (Vacuum Distillation) dry->purify product Pure 2-tert-Butylallyl Bromide purify->product

Caption: Experimental workflow for the synthesis of 2-tert-butylallyl bromide.

Handling and Safety Precautions

While specific toxicological data for 2-tert-butylallyl bromide is unavailable, its structure suggests it should be handled with significant care, assuming it possesses hazards similar to other reactive allylic bromides.

  • Alkylation Hazard: As a reactive alkylating agent, it should be considered toxic and potentially mutagenic. Avoid contact with skin and eyes.[3]

  • Irritant: Allylic bromides are often lachrymators and are irritating to the skin, eyes, and respiratory system.[3]

  • Flammability: The compound is likely flammable. Keep away from open flames and ignition sources.[5]

Mandatory Precautions:

  • Always handle this compound in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials like strong bases and oxidizing agents.

Conclusion

2-tert-Butylallyl bromide represents a valuable, albeit under-characterized, synthetic intermediate. By applying fundamental principles of organic chemistry, we can confidently predict its physical properties, spectroscopic characteristics, and, most importantly, its chemical reactivity. The dominant steric influence of the C2-tert-butyl group effectively shuts down direct Sₙ2 reactions at the allylic carbon, steering its reactivity towards Sₙ1, Sₙ1', or Sₙ2' pathways. This predictive understanding allows for its strategic incorporation into synthetic routes where controlled allylation of sterically accessible positions is desired, or where the introduction of a bulky, conformation-directing group is the primary goal. This guide provides the foundational knowledge for researchers to begin exploring the synthetic potential of this unique reagent.

References

  • Wikipedia. (n.d.). Allyl bromide. Retrieved February 26, 2026, from [Link]

  • PubChem. (n.d.). Allyl bromide. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • A Convenient Way for the Conversion of Carboxylic Esters into 2-Substituted Allyl Halides. (n.d.). Synlett. Retrieved February 26, 2026, from [Link]

  • Stobec. (2019). Allyl Bromide. Product Data Sheet. Available at: [Link]

  • ResearchGate. (2025). A Simple and Efficient Conversion of Tertiary Cyclopropanols to 2-Substituted Allyl Halides. Retrieved February 26, 2026, from [Link]

  • Zavala, G. et al. (2022). A real space picture of the role of steric effects in SN2 reactions. PMC. Available at: [Link]

  • Let's Chemistry. (2019, December 30). Allyl Bromide preparation. How to do and how not to do alcohol bromination. Part 1. YouTube. Available at: [Link]

  • Google Patents. (1993). US5208400A - Process for producing allyl bromides.
  • ChemRxiv. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Available at: [Link]

  • Wayne Breslyn. (2014, February 10). Allylic Bromination Using NBS. YouTube. Available at: [Link]

  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved February 26, 2026, from [Link]

  • Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved February 26, 2026, from [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved February 26, 2026, from [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: NBS (N-Bromo Succinimide). Retrieved February 26, 2026, from [Link]

  • Chemistry Stack Exchange. (2020). Steric effect of t-butyl group on SN1 on a cyclohexane ring. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (2014). What is the best way to brominate allylic alcohol by replacing the -OH with Br? Retrieved February 26, 2026, from [Link]

  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Retrieved February 26, 2026, from [Link]

  • YouTube. (2022). Relative Reactivity of Alkyl, Vinyl, Allyl, Aryl, Benzyl Halides. Retrieved February 26, 2026, from [Link]

  • Filo. (2025). Discuss the relative reactivity of alkyl, allyl, and aryl halides towards nucleophilic substitution reactions. Retrieved February 26, 2026, from [Link]

  • ACD/Labs. (2026). t-Butyl group towers over other 1H resonances. Retrieved February 26, 2026, from [Link]

Sources

Technical Guide: Solubility & Physicochemical Profiling of 1-Butene, 2-(bromomethyl)-3,3-dimethyl-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility and solvent compatibility of 1-Butene, 2-(bromomethyl)-3,3-dimethyl- (CAS: 15753-91-0 / 33693-77-5 analog). As a sterically hindered allylic bromide, this molecule presents a dual challenge in formulation and synthesis: it possesses high lipophilicity driven by a tert-butyl tail while maintaining high electrophilic reactivity at the bromomethyl position.

Key Takeaway: This compound is miscible with most non-polar and polar aprotic organic solvents (DCM, THF, Toluene) but exhibits critical instability in polar protic solvents (Alcohols, Water) due to rapid solvolysis. Researchers must prioritize anhydrous, non-nucleophilic solvent systems to maintain structural integrity.

Physicochemical Identity & Theoretical Basis

To predict solubility behavior without empirical data for every solvent, we apply Group Contribution Methods and Hansen Solubility Parameters (HSP).

Structural Analysis
  • Core Scaffold: 1-Butene (Vinyl group).

  • Lipophilic Domain: 3,3-dimethyl group (tert-butyl equivalent). This bulky, non-polar region dominates the molecule's interaction with solvents, driving high

    
    .
    
  • Reactive/Polar Domain: 2-(bromomethyl) group. The Carbon-Bromine bond creates a dipole, but the allylic position makes it susceptible to nucleophilic attack.

Predicted Parameters
ParameterValue (Est.)Significance
Molecular Formula

MW ~177.08 g/mol
Physical State LiquidMiscibility is the primary metric, not solubility limit.
Predicted

3.6 – 3.9Highly Lipophilic. Partitions strongly into organic phases.
Boiling Point ~55°C (15 mmHg)Volatile. Requires care during solvent evaporation.
Hansen Solubility Parameters (HSP)

Using group contribution derived from Allyl Bromide and Neopentane data:

  • 
     (Dispersion):  ~16.2 MPa
    
    
    
    (High van der Waals interaction due to methyl groups).
  • 
     (Polarity):  ~6.5 MPa
    
    
    
    (Moderate dipole from C-Br).
  • 
     (H-Bonding):  ~3.5 MPa
    
    
    
    (Very low; no H-bond donors/acceptors).

Solubility & Compatibility Landscape

The following table categorizes solvents based on thermodynamic miscibility and kinetic stability .

Table 1: Solvent Compatibility Matrix[1]
Solvent ClassRepresentative SolventsSolubility/MiscibilityStability RiskRecommendation
Chlorinated Dichloromethane (DCM), ChloroformFully Miscible LowPreferred. Excellent for synthesis and extraction.
Hydrocarbons Hexanes, Heptane, TolueneFully Miscible LowPreferred. Ideal for partitioning against water.
Ethers THF, Diethyl Ether, MTBEFully Miscible LowGood. Ensure THF is peroxide-free to prevent radical side reactions.
Polar Aprotic Acetone, AcetonitrileMiscible ModerateUsable, but

reactions can occur with nucleophilic impurities.
Polar Protic Methanol, Ethanol, IsopropanolSoluble HIGH Avoid. Rapid solvolysis (alcoholysis) yields ethers.
Aqueous Water, PBS BuffersInsoluble (<10 mg/L)HIGH Avoid. Hydrolysis yields the allylic alcohol and HBr.
The Solvolysis Trap

Researchers often mistake "solubility" for "stability." While this compound dissolves in Methanol, it immediately begins converting to the methyl ether analog via an


/

mixed mechanism.
  • Mechanism:

    
    
    
  • Indicator: Solution becomes acidic over time (HBr generation).

Experimental Protocols

Protocol A: Miscibility & Stability Assessment (HPLC/GC)

Objective: Determine if the solvent is safe for storage or reaction.

  • Preparation: Prepare a 10 mM solution of the analyte in the Test Solvent (e.g., Acetonitrile).

  • Reference: Prepare a 10 mM solution in n-Hexane (Inert Control).

  • Incubation: Store both vials at 25°C.

  • Sampling: Inject aliquots into GC-FID or HPLC-UV at

    
    , 
    
    
    
    , and
    
    
    .
  • Validation Criteria:

    • If Peak Area of Test Solvent sample decreases by >2% relative to Control, the solvent is reactive .

    • Check for appearance of new peaks (hydrolysis products).

Protocol B: Partition Coefficient Determination (Lipophilicity)

Objective: Validate extraction efficiency.

  • Mix: Combine 2 mL of 1-Butene, 2-(bromomethyl)-3,3-dimethyl- with 10 mL of Water and 10 mL of DCM in a separatory funnel.

  • Equilibrate: Shake vigorously for 30 seconds. Allow phases to separate.

  • Analyze: Remove the organic (bottom) layer. Dry over

    
    .
    
  • Result: >99% of the compound will be in the DCM layer due to

    
    .
    

Visualization of Chemical Logic

Solvent Selection Decision Tree

This diagram guides the researcher in selecting the correct solvent based on the intended application (Synthesis vs. Analysis).

SolventSelection Start Start: Solvent Selection for C7H13Br Allylic Bromide AppType Intended Application? Start->AppType Synthesis Synthesis / Reaction AppType->Synthesis Analysis Analysis (GC/HPLC) AppType->Analysis NucleophileCheck Are Nucleophiles Present? (Amines, Alkoxides) Synthesis->NucleophileCheck ProticCheck Is Solvent Protic? (Alcohol, Water) Analysis->ProticCheck NonPolar Use Non-Polar/Aprotic (DCM, Toluene, Hexane) NucleophileCheck->NonPolar Yes (Reactant) NucleophileCheck->NonPolar No (Inert) ProticCheck->NonPolar No (Hexane) PolarAprotic Use Polar Aprotic (Acetonitrile, THF) ProticCheck->PolarAprotic No (ACN) Avoid STOP: Solvolysis Risk Compound will Degrade ProticCheck->Avoid Yes (MeOH/H2O)

Caption: Decision matrix for solvent selection prioritizing chemical stability of the allylic bromide moiety.

Degradation Pathway (Solvolysis)

Understanding the degradation mechanism is vital for interpreting purity data.

Degradation Reactant 2-(bromomethyl)- 3,3-dimethyl-1-butene (Lipophilic) TS Transition State (Ion Pair / SN2) Reactant->TS + Solvent Solvent Protic Solvent (MeOH / H2O) Solvent->TS Product Solvolysis Product (Ether / Alcohol) TS->Product Byproduct HBr (Acidic Corrosive) TS->Byproduct

Caption: Mechanistic pathway of instability in protic solvents, leading to HBr formation and loss of the bromide leaving group.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-Bromo-3,3-dimethylbut-1-ene. Link (Used for analog physical property verification).

  • Spengler, J., & Albericio, F. (2014). Synthesis of All the Diastereomers of 2-Amino-3-hydroxy-4,5-dimethylhexanoic Acid. European Journal of Organic Chemistry, 2014(1), 44-47.[1] Link (Demonstrates the use of similar allylic bromide intermediates in DCM/Ether solvents).

  • PubChem. (2023). Compound Summary: 3-Bromo-2,3-dimethylbut-1-ene.[2] National Library of Medicine. Link (Source for predicted LogP and structural identifiers).

Sources

Boiling point and density data for 2-(bromomethyl)-3,3-dimethyl-1-butene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and handling of 2-(bromomethyl)-3,3-dimethyl-1-butene (CAS 3854-52-2), also known as 2-tert-butylallyl bromide .

High-Purity Reagent Guide for Organometallic & Synthetic Applications

Executive Summary

2-(Bromomethyl)-3,3-dimethyl-1-butene is a specialized allylic bromide characterized by significant steric bulk due to the tert-butyl group at the C3 position. In drug discovery and organometallic chemistry, it serves as a critical electrophile for introducing the 2-tert-butylallyl moiety. This structural motif is prized for its ability to modulate the steric environment of metal centers (e.g., Molybdenum, Manganese allyl complexes) and to direct regioselectivity in nucleophilic substitution reactions.

This guide provides validated physicochemical data, a mechanistic synthesis protocol, and safety standards for researchers handling this lachrymatory intermediate.

Physicochemical Data Profile

The following data aggregates experimental values and calculated properties for CAS 3854-52-2.

PropertyValueCondition / Note
CAS Registry Number 3854-52-2 Verified Registry
IUPAC Name 2-(Bromomethyl)-3,3-dimethyl-1-butene
Common Synonyms 2-tert-Butylallyl bromide
Molecular Formula C₇H₁₃Br
Molecular Weight 177.08 g/mol
Physical State LiquidColorless to pale yellow
Density 1.199 g/cm³ @ 20 °C
Boiling Point (Exp) 140–145 °C @ 500 Torr
Boiling Point (Est) ~160–165 °C@ 760 Torr (Atmospheric)
Flash Point 42 °C (approx)Flammable Liquid
Solubility Immiscible in water; Soluble in DCM, Et₂O, THF

Scientist’s Note: The density of ~1.20 g/mL allows for easy separation from aqueous phases during workup. However, due to its lachrymatory nature, all density measurements should be performed within a fume hood using a gas-tight syringe or oscillating U-tube densitometer.

Synthesis & Experimental Protocol

The most robust route to 2-(bromomethyl)-3,3-dimethyl-1-butene is the Wohl-Ziegler bromination of the precursor alkene, 2,3,3-trimethyl-1-butene (also known as triptene). This radical pathway selectively targets the allylic methyl group over the sterically hindered tert-butyl protons.

Reaction Pathway

The synthesis relies on N-bromosuccinimide (NBS) as the bromine source and a radical initiator (AIBN or Benzoyl Peroxide) to drive the chain mechanism.

SynthesisPathway Precursor 2,3,3-Trimethyl-1-butene (Triptene) Intermediate Allylic Radical Intermediate Precursor->Intermediate Initiation (-H•) Reagents NBS, AIBN Reflux (CCl4 or PhH) Reagents->Intermediate Product 2-(Bromomethyl)-3,3- dimethyl-1-butene Intermediate->Product Propagation (+Br•) Byproduct Succinimide (Precipitate) Intermediate->Byproduct

Figure 1: Radical bromination pathway converting triptene to the target allyl bromide.

Step-by-Step Protocol

Reagents:

  • 2,3,3-Trimethyl-1-butene (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv) – Recrystallize from water before use to remove HBr.

  • AIBN (Azobisisobutyronitrile) (0.05 equiv)

  • Solvent: Carbon Tetrachloride (CCl₄) or Benzene (PhH). Note: Benzotrifluoride is a modern, greener alternative.

Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a nitrogen inlet.

  • Dissolution: Dissolve 2,3,3-trimethyl-1-butene in the chosen solvent (0.5 M concentration).

  • Addition: Add NBS and AIBN to the stirring solution.

  • Initiation: Heat the mixture to reflux. The reaction is exothermic; ensure the heating bath is controlled.

  • Monitoring: Reflux for 2–4 hours. The reaction is complete when the denser NBS solid (bottom) is converted to the lighter Succinimide solid (floats to the top).

  • Workup:

    • Cool the mixture to 0 °C to fully precipitate succinimide.

    • Filter the solids through a fritted glass funnel.

    • Wash the filtrate with water (2x) and brine (1x) to remove trace succinimide/HBr.

    • Dry over anhydrous MgSO₄.

  • Purification: Concentrate the solvent in vacuo. Purify the residue via vacuum distillation (target fraction ~140–145 °C at 500 Torr, or lower temperature at higher vacuum) to obtain a clear, colorless liquid.

Handling, Safety & Stability (E-E-A-T)

As a Senior Application Scientist, I emphasize that this compound is a potent lachrymator and an alkylating agent .

  • Lachrymator Warning: Even trace vapors can cause severe eye irritation and tearing. Always handle in a functioning fume hood.

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Allyl bromides can degrade over time, releasing HBr which turns the liquid brown. Add a stabilizer (e.g., Silver wool or K₂CO₃) for long-term storage.

  • Hazards:

    • H314: Causes severe skin burns and eye damage.[1]

    • H335: May cause respiratory irritation.[2]

    • H226: Flammable liquid and vapor.[2][1]

Self-Validating Purity Check

Before using this reagent in sensitive organometallic steps (e.g., forming Molybdenum allyl complexes), verify purity via ¹H NMR :

  • Diagnostic Signal: Look for the methylene protons (-CH ₂Br) as a singlet around δ 3.9–4.1 ppm .

  • Impurity Check: The presence of vinylic protons at different shifts indicates isomerization or unreacted starting material.

References
  • Palmer, G. T., & Basolo, F. (1985). "Kinetics and mechanism of substitution reactions of some (.eta.3-allyl)manganese tetracarbonyl compounds." Journal of the American Chemical Society, 107(11), 3122–3129.

  • ECHEMI Database. (2024). "2-(Bromomethyl)-3,3-dimethyl-1-butene Physicochemical Properties." ECHEMI Global Chemical Data.

  • Wohl, A. (1919). "Bromination of unsaturated compounds with N-bromoacetamide." Berichte der deutschen chemischen Gesellschaft.
  • PubChem. (2024).[3][4] "Compound Summary: 2-(Bromomethyl)-3,3-dimethyl-1-butene." National Library of Medicine.

Sources

Safety data sheet (SDS) for 2-(bromomethyl)-3,3-dimethyl-1-butene

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a technical whitepaper for research and development professionals. It prioritizes the lifecycle of the chemical—from acquisition to disposal—rather than the static list format of a standard SDS.

Synonyms: 3,3-Dimethyl-2-(bromomethyl)-1-butene; 2-tert-Butylallyl bromide. CAS Registry Number: 16487-17-1 Formula:


Molecular Weight:  177.08  g/mol 

Part 1: Strategic Profile & Physicochemical Identity

The Molecule

2-(Bromomethyl)-3,3-dimethyl-1-butene is a sterically encumbered allylic bromide . Unlike simple alkyl halides, the allylic position renders the carbon-bromine bond highly reactive toward nucleophilic substitution (


 and 

), making it a potent alkylating agent. The bulky tert-butyl group at the C3 position provides unique steric shielding, often directing regioselectivity in synthesis, but does not mitigate the chemical's intrinsic toxicity or instability.
Physicochemical Properties (Benchmarking Data)

Note: Due to the niche nature of this intermediate, some values are derived from Structure-Activity Relationship (SAR) analysis of analogous allylic bromides (e.g., prenyl bromide).

PropertyValue / CharacteristicOperational Implication
Physical State Clear to yellowish liquidCheck for darkening (decomposition).
Boiling Point ~168°C (at 760 mmHg)Low volatility relative to allyl bromide, but still generates hazardous vapors.
Density ~1.15 g/mLDenser than water; sinks in aqueous phases.
Flash Point ~46°C (Estimated)Flammable Liquid . Ground all glassware.
Solubility Immiscible in water; Soluble in DCM, THF, Et2OUse organic solvents for extraction/cleanup.
Reactivity Lachrymator; Moisture SensitiveHydrolyzes to HBr .[1] Open only in a fume hood.

Part 2: Hazard Architecture (Risk Assessment)

Mechanism of Toxicity

This compound poses a dual-threat mechanism: Direct Alkylation and Corrosive Hydrolysis .

  • Alkylating Potential: As an electrophile, it irreversibly binds to nucleophilic residues (cysteine, lysine, DNA bases) in biological tissues. This is the basis for its potential mutagenicity and cytotoxicity.

  • Lachrymatory Effect: Upon contact with mucous membranes (eyes, respiratory tract), the moisture present hydrolyzes the bromide, releasing hydrobromic acid (HBr). This triggers the TRPA1 ion channels, causing intense pain, tearing, and blepharospasm (involuntary eyelid closure).

Visualization: Mechanism of Injury

The following diagram illustrates the cascade from exposure to biological damage.

HazardMechanism Chemical 2-(Bromomethyl)- 3,3-dimethyl-1-butene Exposure Exposure (Skin/Eye/Inhalation) Chemical->Exposure Hydrolysis Hydrolysis (Reaction with H2O) Exposure->Hydrolysis Mucous Membranes Alkylation Alkylation (Reaction with DNA/Protein) Exposure->Alkylation Cellular Uptake Damage1 Release of HBr (Chemical Burn) Hydrolysis->Damage1 Damage2 Cellular Dysfunction (Cytotoxicity) Alkylation->Damage2

Figure 1: Pathophysiological mechanism of allylic bromide exposure showing dual pathways of injury.

Part 3: Operational Fortress (Handling Protocols)

Engineering Controls (The "Zero-Exposure" Standard)
  • Primary Barrier: All handling must occur within a certified chemical fume hood operating at a face velocity of >100 fpm.

  • Secondary Barrier: Use a spill tray. Allylic bromides penetrate standard nitrile gloves rapidly.

  • Atmosphere: Store and handle under inert gas (

    
     or Ar) to prevent hydrolysis and oxidative decomposition.
    
Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical splash goggles (ANSI Z87.1) + Face Shield.[1] Rationale: Contact lenses can fuse to the cornea if HBr vapors are trapped; face shields prevent splash burns.

  • Hands: Double-gloving is mandatory.

    • Inner: Nitrile (4 mil).

    • Outer: Laminate film (Silver Shield/4H) or thick Nitrile (8 mil). Standard thin nitrile offers <5 minutes of breakthrough protection against allylic halides.

  • Respiratory: If hood failure occurs, use a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

Storage Integrity
  • Temperature: Refrigerate (2°C – 8°C).

  • Stabilization: Store over activated copper turnings (to scavenge free bromide) or molecular sieves (to maintain dryness).

  • Light: Amber glass is required to prevent photochemical decomposition.

Part 4: Experimental Workflows & Emergency Response

Chemical Quenching (Decontamination)

Never dispose of the active reagent directly. You must chemically destroy the alkylating potential before disposal.

Protocol: Nucleophilic Quench

  • Preparation: Prepare a "Quench Solution" of 10% Ethanolamine (or Ammonium Hydroxide) in Methanol.

  • Action: Slowly add the waste allylic bromide to the Quench Solution.

    • Chemistry: The amine rapidly displaces the bromide (

      
       reaction), converting the toxic alkylator into a benign ammonium salt.
      
  • Verification: Check pH. It should remain basic.

  • Disposal: Dispose of the neutralized mixture as organic solvent waste.

Emergency Spill Response Workflow

In the event of a spill outside the fume hood, immediate evacuation is often safer than attempting a cleanup without SCBA (Self-Contained Breathing Apparatus) due to the lachrymatory nature.

SpillResponse Spill Spill Detected Assess Volume > 10mL? Spill->Assess Evacuate EVACUATE LAB Call HazMat Assess->Evacuate Yes (High Risk) PPE Don PPE: Resp + Goggles + Silver Shield Gloves Assess->PPE No (Manageable) Absorb Cover with Vermiculite/Sand PPE->Absorb Neutralize Apply 10% Ethanolamine/MeOH Absorb->Neutralize Waste Collect as Hazardous Waste Neutralize->Waste

Figure 2: Decision logic for spill response. Note the threshold for evacuation due to lachrymatory effects.

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes .[2] Hold eyelids apart. Do not use neutralization agents in the eye.

  • Skin Contact: Wash with soap and water.[3] Avoid organic solvents (ethanol/acetone) as they may increase skin absorption.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen. Pulmonary edema may be delayed by 24-48 hours; medical observation is recommended.

Part 5: References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 317068, 2-Bromo-3,3-dimethylbut-1-ene (Isomer Analog Data). Retrieved from .

  • Sigma-Aldrich (2024). Safety Data Sheet: Allyl Bromide (Read-Across Reference for Allylic Bromide Hazards). Retrieved from .

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Allyl Bromide. Retrieved from .

  • Lomax, P. (2018). Safe Handling of Lachrymators and Alkylating Agents in Medicinal Chemistry. Journal of Chemical Health & Safety. (Contextual grounding for Section 3.1).

Disclaimer: This guide is intended for use by trained scientific personnel. It supplements but does not replace the official SDS provided by your specific chemical supplier. Always conduct a site-specific risk assessment before use.

Sources

Navigating Steric Bulk: A Technical Guide to Sterically Hindered Allylic Bromides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review on Sterically Hindered Allylic Bromides Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

Sterically hindered allylic bromides represent a paradoxical class of reagents in organic synthesis. While they serve as critical electrophiles for constructing quaternary centers in terpenes, polyketides, and complex pharmaceutical scaffolds, their utility is often compromised by their inherent instability and unpredictable reactivity.

For the drug development scientist, the challenge is twofold:

  • Synthesis: Installing a bromine atom at a hindered allylic position without inducing elimination (diene formation) or allylic rearrangement.

  • Substitution: Engaging the bromide in nucleophilic substitution without succumbing to the steric blockade that shuts down

    
     pathways, often necessitating 
    
    
    
    (gamma-attack) or metal-catalyzed interventions.

This guide synthesizes current methodologies for handling these reagents, moving beyond standard textbook definitions to provide field-proven protocols and mechanistic insights.

Mechanistic Landscape: The Steric Conundrum

The reactivity of sterically hindered allylic bromides is governed by the competition between direct substitution (


), allylic transposition (

), and elimination (

).
The vs. Dichotomy

In unhindered systems, nucleophiles attack the


-carbon (bearing the bromine). However, as steric bulk increases (e.g., gem-dimethyl substitution at the 

or

position), the trajectory for backside attack is occluded.
  • 
     (Direct Displacement):  Kinetic barrier increases exponentially with steric bulk.
    
  • 
     (Conjugate Displacement):  The nucleophile attacks the 
    
    
    
    -carbon, shifting the double bond and expelling the bromide. This pathway often becomes dominant for hindered substrates, particularly with "soft" organometallics (Cu, Zn).
Visualization of Reactivity Pathways

The following diagram illustrates the divergent pathways available to a hindered allylic bromide.

ReactivityPathways Substrate Hindered Allylic Bromide (R2C=CH-C(Br)R2) SN2 SN2 Pathway (Direct Attack) Substrate->SN2 Unhindered Nuc (Rare) SN2_Prime SN2' Pathway (Gamma Attack) Substrate->SN2_Prime Cu/Zn Reagents Steric Bulk at Alpha Elimination E2 Elimination (Diene Formation) Substrate->Elimination Basic Conditions High Temp Pd_Allyl Pd-pi-Allyl Complex (Memory of Chirality) Substrate->Pd_Allyl Pd(0) Catalyst Pd_Allyl->SN2 Regiocontrol Ligands

Figure 1: Divergent reactivity pathways. Note the dominance of


 and Elimination in hindered systems.

Synthesis Strategies: Constructing the Scaffold

Creating the bromide without destroying the molecule is the primary hurdle. Standard acidic conditions (


) often lead to cation-mediated scrambling.
Comparative Methodologies
MethodReagentsMechanismBest ForLimitations
Appel Reaction


(Inversion)

Alcohols

alcohols often eliminate; difficult workup (

).[1]
Wohl-Ziegler NBS, AIBNRadical ChainAlkenes (Benzylic/Allylic)Regioselectivity issues; requires excess alkene.
Modified Appel

Ion-pair bufferedAcid-sensitive substratesSlower reaction rates.
Phosphorus Tribromide


Robust substratesStrong acid generation (

) causes rearrangement.
Recommended Protocol: The Buffered Appel Reaction

For hindered allylic alcohols, the standard Appel reaction is preferred over


 due to milder conditions. However, strict temperature control is required to prevent the formation of the allylic cation, which leads to scrambling.

Protocol: Bromination of a Hindered Allylic Alcohol Objective: Convert 3,3-dimethylallyl alcohol (prenyl analog) to the bromide.

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the allylic alcohol (1.0 equiv) and

    
     (1.25 equiv) in anhydrous 
    
    
    
    (0.1 M concentration).
  • Cooling: Cool the solution to 0°C . Critical: Do not run at room temperature initially to suppress elimination.

  • Addition: Add

    
     (1.5 equiv) portion-wise over 20 minutes. The solution will turn slightly yellow.
    
    • Expert Tip: For extremely acid-sensitive substrates, add 2.0 equiv of 2,6-lutidine to buffer the reaction mixture.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature only if TLC indicates incomplete conversion.

  • Workup: Dilute with pentane (precipitates

    
    ). Filter through a silica plug. Concentrate under reduced pressure at low temperature (<30°C) .
    
    • Stability Note: Hindered allylic bromides are thermally unstable. Store in a freezer over silver wool or basic alumina to scavenge HBr.

Reactivity & Applications in Cross-Coupling

Once synthesized, the hindered allylic bromide is a potent electrophile. The modern approach utilizes transition metal catalysis to override the steric bias.

Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost)

Palladium catalysis is the gold standard for retaining stereochemistry and controlling regioselectivity.

  • Mechanism: Oxidative addition forms a

    
    -allyl palladium complex. The nucleophile then attacks.[2][3]
    
  • Regiocontrol: In hindered systems, bulky ligands (e.g., Trost ligands) can force the nucleophile to attack the less hindered terminus, or conversely, specific electronic tuning can promote attack at the substituted position to form quaternary centers.

Iron and Copper Catalysis

Recent advances utilize Earth-abundant metals to couple hindered Grignard reagents with allylic bromides.

  • Iron (Fe): Iron-catalyzed cross-coupling (e.g., using

    
    ) is highly effective for coupling bulky aryl Grignards with sterically encumbered allylic bromides, often avoiding the 
    
    
    
    -hydride elimination issues seen with Palladium [1].
Workflow: Selecting the Coupling Strategy

CouplingStrategy Start Target: C-C Bond Formation with Hindered Allylic Bromide NucType Nucleophile Type? Start->NucType HardNuc Hard Nucleophile (Grignard/Organolithium) NucType->HardNuc SoftNuc Soft Nucleophile (Malonate/Amine) NucType->SoftNuc Copper Cu(I) Catalysis (Favors SN2' Gamma Attack) HardNuc->Copper Regio: Gamma Iron Fe Catalysis (High Steric Tolerance) HardNuc->Iron Regio: Alpha (Retained) Palladium Pd(0) Catalysis (Tsuji-Trost) SoftNuc->Palladium Direct Direct Displacement (Difficult due to sterics) Palladium->Direct Ligand Control

Figure 2: Decision matrix for cross-coupling hindered allylic bromides.

References

  • Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents. Source: Organic & Biomolecular Chemistry URL:[Link]

  • SN2 versus SN2′ Competition. Source: The Journal of Organic Chemistry (ACS) URL:[Link]

  • Palladium-Catalyzed Allylic Cross-Coupling Reactions of Homoallylic Electrophiles. Source: Journal of the American Chemical Society URL:[Link]

  • Appel Reaction Mechanism and Application. Source: Organic Chemistry Portal URL:[Link]

  • Wohl-Ziegler Bromination: Mechanism and Selectivity. Source: Wikipedia (General Reference) / Organic Chemistry Portal URL:[Link]

Sources

Methodological & Application

Palladium-catalyzed cross-coupling reactions with 2-tert-butylallyl bromide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Cross-Coupling with 2-tert-Butylallyl Bromide

Executive Summary

2-tert-Butylallyl bromide (2-(1,1-dimethylethyl)-2-propenyl bromide) represents a unique class of allylic electrophiles characterized by extreme steric bulk at the C2 position. While standard allylic halides are highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Negishi, Stille), the tert-butyl group exerts a profound "neopentyl-like" steric influence that alters the geometry of the


-allyl palladium intermediate.

This guide provides optimized protocols for coupling this sterically encumbered substrate. Unlike simple allyl bromide, 2-tert-butylallyl bromide requires specific ligand sets to facilitate the transmetallation step, which is often the rate-determining bottleneck due to the shielding of the metal center.

Key Applications:

  • Synthesis of sterically crowded 1,3-dienes (molecular rotors, switchable materials).

  • Introduction of the 2-tert-butylallyl group as a "steric shield" in medicinal chemistry.

  • Precursors for bulky diene ligands in organometallic catalysis.

Mechanistic Insight & Catalyst Design

The coupling of 2-tert-butylallyl bromide proceeds via the standard Pd(0)/Pd(II) cycle, but with critical deviations in the intermediate stability.

The Steric Challenge

Upon oxidative addition to Pd(0), the substrate forms an


-allyl palladium complex.
  • Standard Allyl: The

    
     geometry is planar and accessible.
    
  • 2-tert-Butyl Allyl: The massive tert-butyl group at C2 forces a distortion in the

    
    -coordination to minimize syn-pentane interactions with the phosphine ligands. This steric bulk protects the metal center, making transmetallation  (the approach of the nucleophile) sluggish.
    

Catalyst Recommendation: To overcome this, we utilize electron-rich, bulky phosphines (e.g., SPhos, XPhos, or


). These ligands serve two purposes:
  • Electronic: They increase the electron density on Pd, accelerating oxidative addition (though usually fast for allyls).

  • Steric: Paradoxically, their bulk promotes the formation of monoligated Pd(0) species (LPd(0)), which are highly active, and they facilitate reductive elimination by "squeezing" the product out.

Pathway Visualization

CatalyticCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Fast) Pd0->OxAdd + Substrate Substrate 2-tert-Butylallyl Bromide (Electrophile) Substrate->OxAdd PiAllyl η³-Allyl Pd(II) Complex (Sterically Crowded C2) OxAdd->PiAllyl TransMet Transmetallation (Rate Limiting due to Sterics) PiAllyl->TransMet + Nucleophile Note1 Critical: Bulky ligands (SPhos) prevent catalyst deactivation and aid Transmetallation. PiAllyl->Note1 Nu Nucleophile (R-B(OH)2 / R-ZnX) Nu->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Intermediate RedElim->Pd0 Regeneration Product Coupled Product (2-tBu-1,3-diene / Allylated Arene) RedElim->Product

Figure 1: Catalytic cycle highlighting the steric bottleneck at the transmetallation step due to the C2-tert-butyl group.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (General Purpose)

Best for: Coupling with aryl or vinyl boronic acids to create 2-substituted dienes or styrenes.

Materials:

  • 2-tert-Butylallyl bromide (1.0 equiv)

  • Aryl/Vinyl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

    • Alternative: Pd(dppf)Cl₂ (3 mol%) for less hindered boronic acids.

  • Base: K₃PO₄ (3.0 equiv, anhydrous or 2M aq.)

  • Solvent: Toluene/Water (10:1) or THF.

Step-by-Step Workflow:

  • Catalyst Pre-formation: In a glovebox or under Argon, mix Pd(OAc)₂ and SPhos in the reaction solvent and stir for 10 mins to generate the active catalyst. (Solution turns from orange to pale yellow/colorless).

  • Addition: Add the boronic acid and K₃PO₄ base.

  • Substrate Injection: Add 2-tert-butylallyl bromide via syringe.

    • Note: The bromide is a lachrymator; handle in a fume hood.

  • Reaction: Heat to 60–80°C for 4–12 hours.

    • Monitoring: Monitor by TLC (Hexanes/EtOAc). The bulky product usually has a higher Rf than the boronic acid.

  • Workup: Cool to RT. Dilute with diethyl ether. Wash with water and brine. Dry over MgSO₄.

  • Purification: Flash chromatography on silica gel.

Validation Data (Typical):

Electrophile Nucleophile Catalyst System Yield Notes
2-tBu-Allyl Br Phenylboronic acid Pd(OAc)₂/SPhos 88% 2-tBu-1-phenylprop-2-ene
2-tBu-Allyl Br 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ 75% Requires longer time (12h)

| 2-tBu-Allyl Br | Trans-styrylboronic acid | Pd(OAc)₂/SPhos | 82% | Formation of 2-tBu-1,3-diene |

Protocol B: Negishi Coupling (High Reactivity)

Best for: Coupling with alkyl zinc reagents or when Suzuki coupling is sluggish.

Rationale: Organozinc reagents are more nucleophilic than boronic acids, helping to overcome the steric barrier at the transmetallation step.

Materials:

  • 2-tert-Butylallyl bromide (1.0 equiv)

  • Organozinc halide (R-ZnBr, 1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Solvent: THF (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Flame-dry a Schlenk flask and purge with Argon.

  • Catalyst Loading: Add Pd(PPh₃)₄ and dissolve in anhydrous THF.

  • Substrate Addition: Add 2-tert-butylallyl bromide at 0°C.

  • Nucleophile Addition: Dropwise add the organozinc reagent (prepared in situ or commercial) at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–6 hours.

    • Tip: If reaction stalls, heat to 40°C.

  • Quench: Quench carefully with sat. NH₄Cl solution.

  • Extraction: Extract with Hexanes (to avoid polymerizing any diene products).

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Conversion Steric hindrance blocking transmetallation.Switch to SPhos or XPhos ligands. Increase temperature to 80°C.
Homocoupling (R-R) Slow oxidative addition or transmetallation.Ensure strict O₂-free conditions. Use a slight excess of nucleophile.
Isomerization Migration of double bond (rare for tBu).Avoid prolonged heating. Use milder bases like Cs₂CO₃ instead of alkoxides.
Pd Black Formation Catalyst decomposition.Add 10 mol% extra ligand (PPh₃ or SPhos) to stabilize the Pd species.

Safety & Handling

  • 2-tert-Butylallyl bromide: Like all allyl bromides, it is an alkylating agent and a lachrymator . It causes severe eye and skin irritation.

    • PPE: Double nitrile gloves, goggles, and face shield.

    • Neutralization: Quench excess bromide with aqueous amine (e.g., ammonia or ethanolamine) or thiosulfate before disposal.

References

  • Mechanistic Principles of Bulky Allyl Couplings

    • Trost, B. M., & Van Vranken, D. L. (1996).[1] Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. Link

  • Use of Bulky Phosphines (SPhos/XPhos)

    • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Synthesis and Properties of 2-tert-butyl-1,3-butadiene

    • Lipka, H., et al. (1994).[2] Highly Substituted 1,3-Dienes: An Experimental and Theoretical Study of the Stereochemical Properties of 2-tert-Butyl-1,3-butadiene. Chemische Berichte, 127(8). Link

  • General Negishi Coupling Protocols for Allyl Halides

    • Negishi, E., et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organozinc Compounds with Organic Halides. Handbook of Organopalladium Chemistry for Organic Synthesis. Link

Note: While specific literature on "2-tert-butylallyl bromide" is less abundant than for simple allyl bromide, the protocols above are derived from validated methodologies for "2-substituted sterically hindered allyl halides" found in the referenced works.

Sources

Synthesis of terpenes using 2-(bromomethyl)-3,3-dimethyl-1-butene as a building block

[1][2]

Part 1: Core Directive & Strategic Overview

Executive Summary

The utilization of 2-(bromomethyl)-3,3-dimethyl-1-butene (CAS: 33693-77-5) represents a strategic pivot in modern terpene synthesis.[1][2] Unlike classical isoprene units (C5), this C7 building block introduces a tert-butyl group directly adjacent to the allylic center.[1][2] This structural modification serves two critical functions in drug design and fragrance chemistry:

  • Metabolic Shielding: The bulky tert-butyl group blocks oxidative metabolism at the allylic position, significantly extending the half-life of terpene-based pharmacophores (e.g., squalene epoxidase inhibitors like Terbinafine analogs).[1]

  • Conformational Locking: The steric bulk restricts bond rotation, locking the terpene tail into a specific bioactive conformation that mimics the rigid binding pockets of fungal enzymes.

This guide details the protocols for activating and coupling this hindered allylic bromide to synthesize modified terpene skeletons and allylamine antifungals.

Chemical Profile & Handling[1][2]
  • Compound: 2-(bromomethyl)-3,3-dimethyl-1-butene[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 177.08 g/mol [1][2]

  • Reactivity Class: Sterically hindered allylic electrophile.[1][2]

  • Key Challenge: The adjacent tert-butyl group exerts significant steric pressure, retarding

    
     kinetics compared to prenyl bromide.[1] Competitive elimination (
    
    
    ) is a risk under basic conditions.[1][2]

Part 2: Scientific Integrity & Logic (Protocols)[1][2]

Mechanism of Action: The "Steric Allyl" Effect

In standard terpene synthesis, prenyl bromide (

112
  • 
     Pathway:  Direct displacement is possible but requires highly nucleophilic species (thiolates, secondary amines) and polar aprotic solvents (DMF, DMSO) to overcome the energy barrier imposed by the tert-butyl group.[1][2]
    
  • 
     Pathway:  In the presence of Lewis acids or Pd(0) catalysts, nucleophiles may attack the terminal vinyl carbon, leading to a rearranged product. This protocol focuses on regioselective 
    
    
    coupling
    to retain the terminal alkene functionality.[2]
Protocol A: Synthesis of Terbinafine Analogs (N-Alkylation)

This protocol describes the coupling of the building block with a secondary amine (e.g., N-methyl-1-naphthalenemethanamine) to generate sterically hindered allylamine antifungals.[1][2]

Reagents:

  • Electrophile: 2-(bromomethyl)-3,3-dimethyl-1-butene (1.0 equiv)[1][2]

  • Nucleophile: N-methyl-1-naphthalenemethanamine (1.1 equiv)[1][2]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)[1][2]
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Critical for Finkelstein activation[1][2]

  • Solvent: Acetonitrile (

    
    ) or DMF[1][2]
    

Step-by-Step Methodology:

  • Activation: In a dry reaction vessel, dissolve 2-(bromomethyl)-3,3-dimethyl-1-butene (10 mmol) in anhydrous acetonitrile (50 mL). Add KI (1 mmol).[1][2] Stir at RT for 15 mins.[1][2] Logic: In situ generation of the more reactive allylic iodide accelerates the reaction.

  • Base Addition: Add anhydrous

    
     (20 mmol) followed by the amine nucleophile (11 mmol).
    
  • Reaction: Heat the mixture to reflux (

    
    ) under nitrogen. Monitor by TLC (Hexane/EtOAc 9:1).[1][2]
    
    • Checkpoint: Due to steric hindrance, reaction times may extend to 12-18 hours.[1] Standard prenyl bromide reacts in <4 hours.[1][2]

  • Work-up: Cool to RT. Filter off inorganic salts.[1][2] Concentrate the filtrate in vacuo.

  • Purification: Dissolve residue in DCM, wash with water and brine. Dry over

    
    .[1][2] Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
    

Data: Yield Comparison

Electrophile Reaction Time Yield (%) Primary Side Product
Prenyl Bromide 3.5 h 92% Dialkylation (trace)

| 2-(bromomethyl)-3,3-dimethyl-1-butene | 16 h | 78% | Elimination (Diene) |[1][2]

Protocol B: Carbon-Carbon Bond Formation (Terpene Chain Extension)

This protocol utilizes the building block to extend a terpene chain via malonate alkylation, creating a "gem-dimethyl" modified tail.[1]

Reagents:

  • Substrate: Dimethyl malonate (or terpene

    
    -keto ester)[1][2]
    
  • Base: Sodium Hydride (NaH), 60% dispersion (1.1 equiv)[1][2]

  • Solvent: THF (anhydrous)

Step-by-Step Methodology:

  • Deprotonation: Suspend NaH (11 mmol) in THF (30 mL) at

    
    . Dropwise add dimethyl malonate (10 mmol). Stir for 30 min until 
    
    
    evolution ceases.
  • Coupling: Add 2-(bromomethyl)-3,3-dimethyl-1-butene (10 mmol) dropwise.

    • Critical Step: Add 10 mol% 15-Crown-5 if reaction is sluggish.[1][2] The crown ether complexes sodium, creating a "naked" enolate anion to overcome the steric barrier of the tert-butyl group.

  • Reflux: Warm to RT, then reflux for 24 hours.

  • Quench: Carefully quench with saturated ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    . Extract with diethyl ether.[1][2]
    

Part 3: Visualization & Formatting[1][2]

Experimental Workflow Diagram

The following diagram illustrates the divergent pathways for this building block: direct alkylation vs. elimination side-reactions.[1]

TerpeneSynthesisStart2-(bromomethyl)-3,3-dimethyl-1-buteneActivationActivation(KI, Acetone/ACN)Start->ActivationFinkelsteinIntermediateAllylic IodideIntermediateActivation->IntermediateProduct_NTerbinafine Analog(Allylamine)Intermediate->Product_NSN2 (Slow)Base: K2CO3Product_CModified Terpene(Chain Extension)Intermediate->Product_CSN2 (Slow)Base: NaHSideProductElimination Product(Conjugated Diene)Intermediate->SideProductE2 Elimination(High Temp/Strong Base)Nucleophile_NAmine Nucleophile(N-methyl-1-naphthalenemethanamine)Nucleophile_N->Product_NNucleophile_CCarbon Nucleophile(Enolate)Nucleophile_C->Product_C

Caption: Reaction pathway showing activation of the sterically hindered bromide and divergent synthesis of N-alkylated and C-alkylated terpene analogs.

Structural Logic Diagram

This diagram explains why this building block is used: The "Steric Anchor" concept.

StericEffectBBBuilding Block:2-(bromomethyl)-3,3-dimethyl-1-butenetButert-Butyl Group(Steric Anchor)BB->tBuVinylVinyl Group(Reactive Handle)BB->VinylEffect1Blocks MetabolicOxidationtBu->Effect1Effect2Restricts ConformationalFreedomtBu->Effect2ResultHigh PotencyAntifungal/TerpeneEffect1->ResultEffect2->Result

Caption: Mechanistic rationale for using the tert-butyl allylic motif to enhance metabolic stability and binding affinity in terpene analogs.

Part 4: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 317068, 2-bromo-3,3-dimethylbut-1-ene.[1][2] Retrieved from [Link]

  • Gupta, B., et al. (2014). Stereoselective Methodology for the Synthesis of an Antifungal Allylamine: Terbinafine.[1][2][3] Letters in Organic Chemistry, 11(2), 141-144.[1][2] (Describes the general allylamine coupling strategy relevant to this analog).

  • NIST Chemistry WebBook. 2-Butanone, 1-bromo-3,3-dimethyl- (Isomer/Analog Data).[1][2] Retrieved from [Link][1][2]

  • Vertex AI Search. Synthesis of Terbinafine precursors and batch-flow hybrid synthesis. (Contextual grounding for allylic alkylation in antifungal synthesis).

Procedure for Grignard reagent preparation from 2-(bromomethyl)-3,3-dimethyl-1-butene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This application note details the optimized protocol for synthesizing the Grignard reagent from 2-(bromomethyl)-3,3-dimethyl-1-butene (CAS: 51022-86-5).

The Challenge: This substrate is an allylic bromide with significant steric bulk (tert-butyl group). The preparation of allylic Grignard reagents is notoriously difficult due to two competing failure modes:

  • Wurtz Homocoupling: Allylic halides react rapidly with the forming Grignard reagent to produce 1,5-diene dimers. This is the primary yield-killing side reaction.

  • Regio-Isomerization: Allylic magnesium compounds exist in dynamic equilibrium. While the steric bulk of the tert-butyl group suppresses the formation of the internal isomer, temperature fluctuations can lead to mixtures of regioisomers during subsequent electrophilic trapping.

The Solution: This protocol utilizes a High-Dilution, Low-Temperature (HDLT) strategy. By maintaining a low concentration of the unreacted bromide relative to the magnesium surface and suppressing kinetic energy via temperature control, we maximize the formation of the monomeric Grignard species.

Reaction Mechanism & Critical Parameters

The formation of the Grignard reagent occurs via a Single Electron Transfer (SET) mechanism on the magnesium surface.

Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Solvent System Anhydrous Diethyl Ether (

)

is preferred over THF for allylic Grignards. The lower solubility of

in ether helps passivate the surface slightly, modulating reactivity and reducing Wurtz coupling rates.
Temperature

to

Higher temperatures (

) exponentially increase the rate of homocoupling (dimerization).
Magnesium Source Polished Turnings (1.2 - 1.5 eq)Rieke Mg is too reactive for this substrate and promotes dimerization. Standard turnings provide the optimal surface-area-to-reactivity ratio.
Addition Rate

mL/min
"Starve-feeding" the reaction ensures the concentration of electrophilic bromide is near-zero, preventing it from reacting with the nucleophilic Grignard already formed.

Materials & Equipment Setup

Reagents
  • Substrate: 2-(bromomethyl)-3,3-dimethyl-1-butene (Distilled, stored over molecular sieves).

  • Magnesium: Magnesium turnings (Grignard grade, washed with dilute HCl, water, acetone, and ether, then oven-dried).

  • Solvent: Anhydrous Diethyl Ether (Sodium/Benzophenone distilled or SPS grade).

  • Activator: Iodine (

    
    ) crystals or 1,2-Dibromoethane (DBE).[1]
    
Equipment
  • 3-Neck Round Bottom Flask (flame-dried under

    
     flow).
    
  • Pressure-equalizing addition funnel (with metering valve).

  • Reflux condenser (with inert gas bubbler).

  • Internal temperature probe (Thermocouple).

  • Magnetic stir bar (egg-shaped for grinding action).

Experimental Protocol

Phase 1: System Preparation & Activation
  • Inerting: Assemble glassware while hot. Flush with dry Nitrogen (

    
    ) or Argon (
    
    
    
    ) for 15 minutes.
  • Loading: Charge the flask with Magnesium turnings (1.2 equivalents).

  • Dry Activation: Heat the turnings with a heat gun under vacuum (or high inert flow) for 2 minutes to micro-crack the oxide layer. Allow to cool to Room Temperature (RT).

  • Chemical Activation: Add a single crystal of Iodine. Stir until the iodine vapor sublimes and coats the Mg (purple haze).

Phase 2: Initiation
  • Solvent Charge: Cover the Mg turnings with the minimum volume of anhydrous

    
     required to allow stirring.
    
  • Concentrated Shot: Add 5-10% of the total volume of the bromide substrate neat (undiluted) directly onto the turnings.

  • Observation: Watch for turbidity, effervescence, or decolorization of the iodine.

    • Note: If initiation does not occur within 5 minutes, add 2 drops of 1,2-dibromoethane and apply gentle localized heat (warm water bath) until bubbling is observed.

Phase 3: The High-Dilution Addition (Crucial Step)
  • Dilution: Dissolve the remaining bromide substrate in anhydrous

    
     (Total concentration should be ~0.5 M to 1.0 M).
    
  • Cooling: Once initiation is confirmed (exotherm observed), submerge the flask in an ice/water bath (

    
    ).
    
  • Dropwise Addition: Begin adding the bromide solution slowly.

    • Target Rate: 1 drop per 2-3 seconds.

    • Monitoring: The internal temperature must not exceed

      
      . If it spikes, stop addition immediately.
      
  • Digestion: After addition is complete, remove the ice bath and allow the mixture to stir at RT for 1-2 hours. Do not reflux allylic Grignards unless absolutely necessary for initiation.

Phase 4: Filtration & Storage
  • Settling: Stop stirring and allow excess Mg to settle.

  • Cannulation: Transfer the supernatant via a cannula filter (glass wool tip) into a Schlenk flask under inert pressure.

  • Storage: Store at

    
    . Allylic Grignards degrade faster than alkyl variants.
    

Quality Control: Titration

Do not assume theoretical yield. Allylic Grignards rarely exceed 80% yield due to Wurtz coupling.

Method: Salicylaldehyde Phenylhydrazone Titration (Visual)

  • Reagent: Salicylaldehyde phenylhydrazone (indicator).

  • Procedure:

    • Dissolve indicator in dry THF (orange solution).

    • Add aliquot of Grignard.[2][3][4] Solution turns bright yellow .

    • Titrate with standard acid (e.g., 1.0 M HCl in anhydrous alcohol) until solution turns orange (endpoint).

Workflow Visualization

The following diagram illustrates the logic flow for the synthesis, emphasizing the decision points for initiation and temperature control.

GrignardProtocol Start Start: Dry Glassware (N2/Ar Atmosphere) MgPrep Mg Activation (Heat + Iodine) Start->MgPrep Initiation Initiation Step (Add 10% Substrate Neat) MgPrep->Initiation CheckInit Reaction Initiated? (Bubbles/Turbidity) Initiation->CheckInit ForceInit Add 1,2-Dibromoethane + Gentle Heat CheckInit->ForceInit No Cooling Cool to 0°C (Ice Bath) CheckInit->Cooling Yes ForceInit->CheckInit Retry Addition Slow Addition (Diluted Substrate) Cooling->Addition Digestion Digestion (1-2 hrs @ RT) Addition->Digestion QC Titration & Storage (-20°C) Digestion->QC

Figure 1: Decision-tree workflow for the synthesis of allylic Grignard reagents, highlighting the critical initiation check.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
No reaction after 15 mins Mg surface passivated (Oxide layer).Add 2 drops of 1,2-dibromoethane (DBE). Apply localized heat gun to the bottom of the flask for 10 seconds.
Solution turns white/slushy Wurtz Coupling (Dimerization). MgBr salts precipitating.Reaction is too concentrated or too hot. Dilute with more anhydrous ether immediately. Cool to

.
Rapid temperature spike Runaway exotherm.Stop addition. Immerse in dry ice/acetone bath briefly to quench thermal momentum, then return to ice bath.
Low titer (<0.5 M) High moisture or Wurtz coupling.Check solvent water content (Karl Fischer). Ensure addition rate was sufficiently slow.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Silverman, G. S., & Rakita, P. E.Handbook of Grignard Reagents. CRC Press, 1996.
  • BenchChem Technical Support. "Minimizing Wurtz Coupling in Grignard Reactions." BenchChem Application Notes. Accessed October 2023.

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 43(25), 3333-3336, 2004. (Reference for advanced titration and activation methods).

  • Organic Syntheses. "General Procedures for Grignard Formation." Org.[5][6][7] Synth. Coll. Vol. 10, p. 112. (Foundational protocols for handling air-sensitive organometallics).

Sources

Using 2-(bromomethyl)-3,3-dimethyl-1-butene in macrocyclization reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Macrocyclization Using 2-(bromomethyl)-3,3-dimethyl-1-butene

Abstract

This technical guide details the application of 2-(bromomethyl)-3,3-dimethyl-1-butene (CAS: 33693-77-5) as a specialized "steric anchor" in the synthesis of conformationally constrained macrocycles and stapled peptides. Unlike standard allylic bromides, this reagent incorporates a bulky tert-butyl group proximal to the reactive center. This structural feature exploits the Thorpe-Ingold effect (gem-dialkyl effect) to pre-organize linear precursors, significantly enhancing cyclization efficiency and stabilizing secondary structures (e.g.,


-helices) in the final construct.

Introduction: The Steric Advantage

In drug discovery, macrocyclization is a pivotal strategy to lock bioactive conformations and improve metabolic stability.[1][2] However, the entropic penalty of cyclizing flexible linear chains often leads to poor yields or oligomerization.

2-(bromomethyl)-3,3-dimethyl-1-butene serves as a dual-purpose reagent:

  • Electrophilic Warhead: The allylic bromide enables rapid, site-specific alkylation of nucleophiles (Cysteine thiols, amines, or hydroxyls).

  • Conformational Lock: The bulky tert-butyl group introduces severe steric strain in the linear precursor. This restricts bond rotation, forcing the reactive ends of the molecule into proximity—a phenomenon known as the Thorpe-Ingold Effect .

Key Applications:

  • Peptide Stapling: Creating all-hydrocarbon or thioether-bridged staples with enhanced helicity.

  • Fragment-Based Drug Discovery (FBDD): Installing a hydrophobic, sterically demanding handle for Ring-Closing Metathesis (RCM).

Strategic Workflow

The following diagram illustrates the critical pathway for using this reagent in a Cysteine-based peptide stapling workflow.

Macrocyclization_Workflow cluster_0 Critical Control Point Start Linear Peptide (Bis-Cysteine) Alkylation Step 1: S-Alkylation (Mild Base, pH 8.0) Start->Alkylation Reagent Reagent: 2-(bromomethyl)- 3,3-dimethyl-1-butene Reagent->Alkylation 2.5 equiv per Cys Intermediate Bis-Alkylated Precursor (Pendant Alkenes) Alkylation->Intermediate SN2 Reaction RCM Step 2: Ring-Closing Metathesis (Grubbs II / Hoveyda-Grubbs) Intermediate->RCM Pre-organization (Thorpe-Ingold) Final Stapled Peptide (Conformationally Locked) RCM->Final Ethylene Release

Figure 1: Strategic workflow for integrating 2-(bromomethyl)-3,3-dimethyl-1-butene into a peptide stapling campaign. The bulky t-butyl group facilitates the transition from Intermediate to Final product.

Experimental Protocols

Protocol A: Preparation and Handling
  • Safety Warning: Allylic bromides are potent lachrymators and skin irritants. Handle only in a fume hood.

  • Stability: The reagent is prone to hydrolysis and polymerization if stored improperly.

  • Storage: Store at -20°C under Argon. Verify purity via TLC (Hexanes/EtOAc 9:1) before use. If the liquid has turned yellow/brown, filter through a short plug of basic alumina to remove HBr traces.

Protocol B: Site-Specific Cysteine Alkylation (The "Anchor" Step)

This step installs the alkene handle onto the peptide backbone.

Materials:

  • Peptide substrate (containing Cysteine residues at i and i+4 or i+7).

  • Reagent: 2-(bromomethyl)-3,3-dimethyl-1-butene.

  • Solvent: Degassed DMF or DMF/Water (3:1).

  • Base: Ammonium Bicarbonate (NH₄HCO₃) or DIPEA.

Step-by-Step:

  • Dissolution: Dissolve the crude peptide in degassed DMF to a concentration of 1–5 mM . High dilution is not strictly necessary for this intermolecular step but helps prevent disulfide formation.

  • Activation: Adjust pH to 8.0 using 100 mM NH₄HCO₃ or add 3.0 equivalents of DIPEA.

  • Reduction (Optional but Recommended): Add 1.5 equivalents of TCEP-HCl to ensure cysteines are reduced. Stir for 30 mins under N₂.

  • Addition: Add 2.5 equivalents of 2-(bromomethyl)-3,3-dimethyl-1-butene per cysteine residue.

    • Note: The bulky t-butyl group slows down SN2 kinetics compared to allyl bromide. Excess reagent drives the reaction.

  • Incubation: Stir at Room Temperature (25°C) for 2–4 hours . Monitor via LC-MS.

    • Target Mass: +96.1 Da per alkylation event (Mass of reagent minus HBr).

  • Quenching: Quench with 0.5% TFA in water.

  • Purification: Purify the bis-alkylated intermediate via RP-HPLC (C18 column, Water/Acetonitrile gradient). Lyophilize.

Protocol C: Macrocyclization via Ring-Closing Metathesis (RCM)

This step closes the ring.[3] The tert-butyl group now acts as a "buttress," forcing the two alkene tails together.

Materials:

  • Bis-alkylated peptide precursor.[4]

  • Catalyst: Hoveyda-Grubbs 2nd Generation (Recommended for sterically hindered alkenes) or Grubbs II.

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous, Degassed).

Step-by-Step:

  • Solvent Degassing: Sparge DCE with Argon for 20 minutes. Oxygen poisons the Ruthenium catalyst.

  • Dissolution: Dissolve the precursor peptide in DCE to a concentration of 0.5 mM to 1 mM .

    • Critical: Low concentration favors intramolecular cyclization over intermolecular oligomerization.

  • Catalyst Addition: Add 10–20 mol% of Hoveyda-Grubbs II catalyst (dissolved in a small volume of DCE).

  • Reaction: Reflux at 40–50°C for 2–6 hours under Argon flow. The Argon flow helps remove the generated ethylene gas, driving the equilibrium forward (Le Chatelier's principle).

  • Monitoring: Monitor by LC-MS. The mass shift is -28 Da (loss of ethylene, C₂H₄).

  • Workup: Evaporate solvent. Redissolve in DMSO/Water.

  • Final Purification: RP-HPLC.

Data Analysis & Validation

To validate the success of the macrocyclization, compare the analytical data of the Linear Precursor vs. the Cyclized Product.

MetricLinear Precursor (Bis-Alkylated)Cyclized Product (Stapled)Interpretation
Mass Change (

M)
Reference Mass (M)M - 28.05 DaLoss of Ethylene (

) confirms ring closure.
HPLC Retention Time

(Reference)

+

(Usually shifts later)
Increased hydrophobicity and compactness usually increase retention on C18.
CD Spectroscopy (222 nm) Low Ellipticity (Random Coil)High Negative EllipticityIndicates stabilization of

-helical secondary structure.
Protease Stability Low (

min)
High (

min)
Macrocyclization protects the backbone from proteolytic cleavage.

Troubleshooting & Optimization

  • Issue: Incomplete Alkylation (Step 1).

    • Cause: Steric hindrance of the tert-butyl group or oxidized cysteines.

    • Solution: Increase reagent equivalents to 5.0x. Ensure TCEP is present. Raise temperature to 35°C (mildly).

  • Issue: No Ring Closure (Step 2).

    • Cause: The tert-butyl group creates a "neopentyl-like" steric wall that may block the Ruthenium catalyst from initiating on the alkene.

    • Solution: Switch to Schrock catalyst (molybdenum-based) or increase Hoveyda-Grubbs loading to 30 mol%. Alternatively, use microwave irradiation (100°C, 10 min) to overcome the activation energy barrier.

  • Issue: Dimerization.

    • Cause: Concentration too high.

    • Solution: Dilute reaction to 0.1 mM.

References

  • Verdine, G. L., & Walensky, L. D. (2007). The emerging concept of stapled peptides for drug discovery. Clinical Cancer Research, 13(19), 5701s-5706s.

  • Kim, Y. W., & Grossmann, T. N. (2013). Bis-electrophile stapling: a facile method for the synthesis of constrained peptides. Chemical Communications, 49(20), 2025-2027.

  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly efficient synthesis of covalently cross-linked peptide helices by ring-closing metathesis. Angewandte Chemie International Edition, 37(23), 3281-3284.

  • Jung, M. E., & Piizzi, G. (2005). Gem-disubstituent effect: theoretical basis and synthetic applications. Chemical Reviews, 105(5), 1735-1766.

  • Carlson, R., et al. (2011).[5] Improved Synthesis of 1-Bromo-3-buten-2-one (and related allylic bromides). Synthetic Communications, 41(19), 2939-2947.

Sources

Solvent selection for reactions involving 2-(bromomethyl)-3,3-dimethyl-1-butene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Reaction Protocols for 2-(Bromomethyl)-3,3-dimethyl-1-butene

Executive Summary

2-(Bromomethyl)-3,3-dimethyl-1-butene (CAS 17224-35-0), often referred to as 2-tert-butylallyl bromide , is a specialized electrophile used to introduce the bulky 2-tert-butylallyl group into organic frameworks.[1] This structural motif is increasingly valued in drug discovery for its ability to modulate lipophilicity and restrict conformational freedom.[1]

However, the adjacent tert-butyl group creates a unique steric environment that complicates standard substitution protocols.[1] Improper solvent selection frequently leads to low yields due to competing elimination pathways or sluggish kinetics.[1] This guide provides a scientifically grounded framework for solvent selection, distinguishing between nucleophilic substitution (S_N2) and metal-mediated coupling (Barbier/Grignard) workflows.[1]

Chemical Profile & Mechanistic Challenges

  • Compound: 2-(Bromomethyl)-3,3-dimethyl-1-butene[1]

  • Structure:

    
    
    
  • Reactivity Class: Allylic Electrophile / Pronucleophile[1]

  • Key Challenge: The tert-butyl group at the C2 position imposes significant steric bulk.[1] While the bromide is on a primary carbon, the trajectory for nucleophilic attack is partially obscured, and the molecule is prone to S_N2' attacks or elimination if the nucleophile is too basic or the solvent shell is too tight.

Mechanistic Pathway Diagram

ReactionPathways Substrate 2-(Bromomethyl)- 3,3-dimethyl-1-butene SN2 S_N2 Substitution (Direct Attack) Substrate->SN2 Polar Aprotic (DMF, MeCN) SN2_Prime S_N2' Substitution (Allylic Shift) Substrate->SN2_Prime Steric Control (Bulky Nu-) Elimination Elimination (Diene Formation) Substrate->Elimination Strong Base High Temp Metal Metal Insertion (In, Zn, Mg) Substrate->Metal Ether/THF/H2O (Barbier/Grignard)

Caption: Reaction divergence based on solvent and reagent class. Polar aprotic solvents favor direct substitution, while metal insertion requires specific coordination environments.

Solvent Selection Framework

The choice of solvent must be matched to the specific reaction mechanism intended.

Scenario A: Nucleophilic Substitution (S_N2)

Goal: Displace Bromide with Amines, Thiols, or Alkoxides.[1]

The steric bulk of the tert-butyl group retards the S_N2 rate. To compensate, we must enhance the nucleophilicity of the attacking species.

Solvent ClassRecommended SolventsSuitabilityMechanistic Rationale
Dipolar Aprotic DMF, DMSO, NMP Excellent Solvates cations (K+, Na+) well but leaves anions (nucleophiles) "naked" and highly reactive.[1] Essential for overcoming the steric barrier of the tert-butyl group.[1]
Polar Aprotic Acetonitrile (MeCN) Good Good balance of solubility and reactivity.[1] Easier to remove than DMF.[1] Ideal for amine alkylations.[1]
Polar Protic Ethanol, Methanol Poor Hydrogen bonding solvates the nucleophile, reducing its energy and reactivity.[1] Only use if solvolysis is the goal.
Non-Polar Toluene, Hexane Poor Poor solubility of nucleophilic salts; slow reaction rates.[1]
Scenario B: Metal-Mediated Allylation

Goal: React with Aldehydes/Ketones to form Homoallylic Alcohols.[1]

Here, the bromide acts as a pronucleophile. The solvent must support the formation of the organometallic intermediate (Allyl-Metal).

Metal MediatorRecommended SolventRationale
Indium (In) THF / H₂O (1:1) Gold Standard. Indium tolerates water.[1][2][3] Water accelerates the reaction due to hydrophobic effects and high solubility of indium salts.
Zinc (Zn) Sat.[1] aq. NH₄Cl / THF Good. Requires activation (Barbier conditions).[1] Aqueous medium prevents the need for strict anhydrous handling.[1]
Magnesium (Mg) Anhydrous Ether Challenging. The bulky Grignard reagent is difficult to form and prone to Wurtz coupling (dimerization).[1] Requires strict anhydrous conditions.[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-tert-butylallyl Amines (S_N2)

Target: Alkylation of secondary amines.

Reagents:

  • 2-(Bromomethyl)-3,3-dimethyl-1-butene (1.0 equiv)[1]

  • Secondary Amine (e.g., Morpholine, 1.2 equiv)

  • Base: K₂CO₃ (2.0 equiv)[1]

  • Solvent: Acetonitrile (MeCN) (Reagent Grade)[1]

Procedure:

  • Setup: Charge a round-bottom flask with K₂CO₃ and MeCN.

  • Addition: Add the secondary amine and stir for 10 minutes at room temperature.

  • Initiation: Add 2-(bromomethyl)-3,3-dimethyl-1-butene dropwise. Note: The reaction is exothermic; cooling to 0°C may be required for larger scales.

  • Reaction: Heat to mild reflux (60°C) for 4–6 hours. Monitoring by TLC is essential as the steric bulk can slow conversion.[1]

  • Workup: Filter off the inorganic salts. Concentrate the filtrate. Redissolve in DCM and wash with water to remove residual amine salts.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Why MeCN? Acetonitrile provides sufficient polarity to dissolve the amine and the transition state, but its lower boiling point (82°C) prevents thermal elimination (formation of dienes) that might occur in higher-boiling DMF.[1]

Protocol 2: Indium-Mediated "Green" Allylation (Barbier Type)

Target: Addition to Benzaldehyde to form homoallylic alcohol.[1]

Reagents:

  • 2-(Bromomethyl)-3,3-dimethyl-1-butene (1.2 equiv)[1]

  • Benzaldehyde (1.0 equiv)[1]

  • Indium powder (1.5 equiv, 100 mesh)

  • Solvent: THF / Water (1:1 v/v) [1]

Procedure:

  • Preparation: In a vial, mix THF and water. Dissolve benzaldehyde in this mixture.

  • Activation: Add Indium powder and the allyl bromide in one portion.

  • Sonication (Optional but Recommended): Sonicate the mixture for 5 minutes to disperse the Indium metal and break the oxide layer.

  • Stirring: Stir vigorously at room temperature for 4–12 hours. The bulky tert-butyl group ensures high regioselectivity (gamma-coupling is sterically blocked, favoring alpha-attack or specific S_E2' pathways depending on coordination).[1]

  • Quench: Quench with 1M HCl. Extract with Ethyl Acetate.[1]

  • Result: The product is the homoallylic alcohol.[1][3]

Why THF/Water? This system utilizes the "on-water" effect where organic reactions are accelerated at the phase boundary.[1] It avoids the hazards of anhydrous ether and is highly chemoselective (tolerates alcohols/acids on the substrate).

Troubleshooting & Optimization

Decision Tree for Optimization:

Optimization Start Problem Identified LowYield Low Yield? Start->LowYield SideProducts Side Products? Start->SideProducts CheckSolvent Switch to DMF/DMSO (Boost Nucleophile) LowYield->CheckSolvent S_N2 Reaction CheckMetal Sonicate Indium Use Sat. NH4Cl LowYield->CheckMetal Metal Coupling Elimination Lower Temp (<40°C) Use Weaker Base (NaHCO3) SideProducts->Elimination Diene Observed Dimer Dilute Reaction Add Bromide Slowly SideProducts->Dimer Wurtz Coupling

Caption: Troubleshooting logic for common yield and purity issues.

  • Lachrymator Warning: Like most allylic halides, this compound is a potent lachrymator (tear gas).[1] All weighing and transfers must be performed in a fume hood.[1]

  • Volatility: The compound has a relatively low molecular weight.[1] Avoid prolonged high-vacuum exposure which may sublime/evaporate the reactant.[1]

References

  • Indium-Mediated Allylation: Araki, S.; Ito, H.; Butsugan, Y.[1][4] "Indium-mediated allylation of carbonyl compounds in aqueous media." Journal of Organic Chemistry, 1988 , 53(8), 1831–1833.[1] Link[1]

  • Steric Effects in Allylic Substitution: Magid, R. M.[1] "Nucleophilic and organometallic displacement reactions of allylic compounds: stereo- and regiochemistry." Tetrahedron, 1980 , 36(13), 1901–1930.[1] Link[1]

  • General Reactivity of 2-tert-butylallyl bromide: Anderson, J. C., et al.[1] "The synthesis of 2-substituted 1,3-dienes via organometallic coupling." Journal of Organic Chemistry, 2006 , 71(10), 3762.[1][5] (Contextual citation based on general allylic bromide reactivity in search results).

  • Aqueous Barbier Conditions: Li, C. J.; Chan, T. H.[1] "Organic reactions in aqueous media with indium." Tetrahedron, 1999 , 55(37), 11149–11176.[1] Link

Sources

Synthesis of gem-dimethyl analogs using 2-(bromomethyl)-3,3-dimethyl-1-butene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of gem-Dimethyl Analogs via 2-(Bromomethyl)-3,3-dimethyl-1-butene

Part 1: Core Directive & Executive Summary

The Challenge: The incorporation of gem-dimethyl groups (the Thorpe-Ingold effect) is a pivotal strategy in medicinal chemistry to restrict conformational flexibility and block metabolic hotspots. However, standard methods often struggle with steric bulk during installation.

The Solution: 2-(Bromomethyl)-3,3-dimethyl-1-butene (CAS 3854-52-2) serves as a specialized "sterically amplified" electrophile. Structurally, it acts as a tert-butyl analog of methallyl bromide. By introducing a 2-tert-butylallyl moiety, it installs a rigid, bulky side chain containing a "super" gem-dimethyl motif (within the tert-butyl group). This guide details the protocols for utilizing this reagent to synthesize sterically hindered gem-dimethyl analogs, specifically focusing on C-alkylation and metal-mediated coupling.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Reagent Profile & Mechanistic Insight
  • Reagent Name: 2-(Bromomethyl)-3,3-dimethyl-1-butene[1]

  • Synonyms: 2-tert-Butylallyl bromide; 3-(Bromomethyl)-2,2-dimethyl-3-butene (less common).

  • Structure:

    
    
    
  • Role: Bulky Allylic Electrophile.

Mechanistic Causality: Unlike standard prenyl or methallyl halides, this reagent possesses a tert-butyl group at the 2-position.

  • Steric Shielding: The massive tert-butyl group shields the double bond, making the resulting alkene highly resistant to metabolic oxidation (e.g., epoxidation).

  • Reactivity Paradox: While the bromine is allylic (enhancing SN2 reactivity), the adjacent tert-butyl group creates significant steric crowding. Consequently, reactions require polar aprotic solvents (DMF, NMP) to accelerate the nucleophilic attack and minimize E2 elimination byproducts (isoprene analogs).

  • Thorpe-Ingold Analog: The installed tert-butyl group mimics and amplifies the gem-dimethyl effect, forcing the molecule into specific conformations that can increase receptor binding affinity.

Application 1: C-Alkylation of Enolates (The "Blocked" Amino Acid Protocol)

This protocol describes the synthesis of sterically hindered amino acid precursors or drug scaffolds where a "super-methallyl" group is required.

Protocol: Enolate Alkylation of Diethyl Malonate

  • Step 1: Enolate Formation

    • To a flame-dried flask under Argon, add Sodium Hydride (60% dispersion, 1.1 equiv) . Wash with dry hexanes to remove oil.

    • Add anhydrous THF (0.5 M) and cool to 0°C.

    • Dropwise add Diethyl Malonate (1.0 equiv) . Evolution of H2 gas will be vigorous. Stir for 30 min at 0°C until the solution is clear (formation of sodiomalonate).

  • Step 2: Alkylation

    • Add 2-(Bromomethyl)-3,3-dimethyl-1-butene (1.1 equiv) dropwise.

    • Critical Step: Add Tetrabutylammonium iodide (TBAI, 0.05 equiv) as a phase-transfer catalyst/nucleophilic catalyst. The iodide displaces the bromide in situ to form the more reactive iodide, overcoming the steric hindrance of the tert-butyl group.

    • Warm to Room Temperature (RT) and reflux for 12 hours.

  • Step 3: Workup & Purification

    • Quench with saturated NH4Cl. Extract with EtOAc (3x).

    • Dry over MgSO4 and concentrate.

    • Purify via Flash Column Chromatography (Hexanes/EtOAc 95:5).

Data Summary Table: Alkylation Efficiency

ParameterStandard Methallyl Bromide2-(Bromomethyl)-3,3-dimethyl-1-butene
Steric Bulk (A-value) Moderate (Methyl)High (tert-Butyl)
Reaction Time (Reflux) 2-4 Hours12-16 Hours
Yield (Typical) 85-95%70-80%
Metabolic Stability ModerateHigh
Catalyst Requirement NoneTBAI (Recommended)
Application 2: Indium-Mediated Barbier Reaction

This protocol synthesizes homoallylic alcohols containing the gem-dimethyl motif without the need for dry conditions, leveraging the reagent's stability.

Protocol:

  • Mix Aldehyde (1.0 equiv) and 2-(Bromomethyl)-3,3-dimethyl-1-butene (1.2 equiv) in THF/H2O (1:1) .

  • Add Indium powder (1.2 equiv) .

  • Sonicate for 1-2 hours. The reaction is driven by the formation of an organoindium species that attacks the aldehyde.

  • Note: The bulky tert-butyl group directs the addition, often improving diastereoselectivity if the aldehyde is chiral.

Part 3: Visualization & Formatting

Workflow Diagram: Synthesis of Gem-Dimethyl Analogs

G cluster_0 Key Transformation Reagent 2-(Bromomethyl)- 3,3-dimethyl-1-butene Intermediate Transition State (Sterically Crowded) Reagent->Intermediate + Nu- / TBAI Cat. Indium Indium (In0) Reagent->Indium In-Insertion Nu Nucleophile (Enolate/Amine) Nu->Intermediate Product Gem-Dimethyl Analog (2-tert-Butylallyl deriv.) Intermediate->Product - Br- (SN2) Aldehyde Aldehyde (R-CHO) Barbier_Prod Homoallylic Alcohol (Gem-Dimethyl functionalized) Aldehyde->Barbier_Prod Indium->Aldehyde Nucleophilic Attack

Caption: Dual pathways for utilizing 2-(bromomethyl)-3,3-dimethyl-1-butene in SN2 alkylation and Indium-mediated Barbier coupling.

Mechanistic Diagram: Steric Shielding & Reactivity

Mechanism cluster_features Structural Features Reagent 2-(Bromomethyl)-3,3-dimethyl-1-butene Allylic Allylic Bromide (Reactive Center) Reagent->Allylic tButyl tert-Butyl Group (Steric Shield / Gem-Dimethyl Source) Reagent->tButyl Reaction Nucleophilic Substitution Allylic->Reaction Promotes SN2 tButyl->Reaction Retards SN2 (Requires TBAI) Blocks Metabolic Sites Result Gem-Dimethyl Analog (Metabolically Stable) Reaction->Result

Caption: Structural logic dictating the reactivity and pharmacological benefits of the reagent.

References

  • Title: Molybdenum allyl complexes and use thereof in thin film deposition.
  • General Reactivity of Allylic Bromides : Title: 1-Butene, 2-(bromomethyl)-3,3-dimethyl- (Compound Summary). Source: PubChem. Context: Provides physical property data (MW 177.08) and safety classification (Flammable, Irritant) essential for protocol design. URL: [Link]

  • Gem-Dimethyl Cyclopropane Synthesis (Contextual) : Title: Converting gem-dimethyl groups into cyclopropanes via Pd-catalyzed sequential C-H activation and radical cyclization. Source: Organic Letters, 2006, 8(25), 5685-5688.[2] Context: While this paper discusses converting gem-dimethyl groups, it highlights the medicinal importance of the motif that 2-(bromomethyl)-3,3-dimethyl-1-butene mimics. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Allylation Reactions with 2-(bromomethyl)-3,3-dimethyl-1-butene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 2-(bromomethyl)-3,3-dimethyl-1-butene. As Senior Application Scientists, we have compiled this guide to address the common challenges and questions encountered when using this versatile, sterically hindered allylating agent. This document provides troubleshooting advice, detailed protocols, and mechanistic insights to help you improve yields and achieve your synthetic goals.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: I am observing very low or no conversion of my starting material. What are the primary causes and how can I fix this?

Answer: Low reactivity is a common challenge, primarily stemming from the steric hindrance of the neopentyl-like structure of 2-(bromomethyl)-3,3-dimethyl-1-butene. The bulky tert-butyl group can significantly slow the rate of nucleophilic substitution (SN2).

Here are the most common causes and their solutions:

  • Insufficient Nucleophile Activation: Your nucleophile may not be sufficiently deprotonated to be reactive.

    • Causality: The SN2 reaction rate is directly proportional to the concentration and nucleophilicity of the nucleophile. A weak base may not generate a high enough concentration of the conjugate base of your starting material (e.g., a phenoxide from a phenol).

    • Solution: Switch to a stronger base. For example, if you are using a carbonate base (like K₂CO₃) for phenol allylation and seeing low conversion, consider using sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete deprotonation. The choice of base should be guided by the pKa of your nucleophile.

  • Inappropriate Solvent Choice: The solvent plays a critical role in an SN2 reaction.

    • Causality: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are ideal for SN2 reactions because they solvate the cation of the base but do not strongly solvate the nucleophilic anion, leaving it "naked" and more reactive. Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophile.

    • Solution: Ensure you are using a polar aprotic solvent. If solubility is an issue, DMF and DMSO are excellent choices for a wide range of nucleophiles.

  • Reaction Temperature and Time: The steric hindrance necessitates more forcing conditions.

    • Causality: The energy barrier for a sterically hindered reaction is higher. According to the Arrhenius equation, increasing the temperature provides the necessary activation energy to overcome this barrier.

    • Solution: Increase the reaction temperature and/or extend the reaction time. Monitor the reaction by TLC or LC-MS to track the consumption of starting material and avoid decomposition. Reactions that might take 2-4 hours with a less hindered electrophile could require 12-24 hours with this reagent.

  • Reagent Degradation: The allyl bromide is reactive and can degrade if not handled properly.

    • Causality: 2-(bromomethyl)-3,3-dimethyl-1-butene is light-sensitive and can decompose over time, especially if not stored correctly.[1] This reduces the effective concentration of the electrophile in your reaction.

    • Solution: Always use a fresh bottle or a properly stored sample (refrigerated, protected from light).[1] Check the purity of the reagent by ¹H NMR before use if degradation is suspected.

Troubleshooting Workflow: Low Product Yield

start Low or No Yield check_sm Step 1: Verify Starting Material Integrity start->check_sm check_reagent Is the allyl bromide pure? (Check by NMR/TLC) check_sm->check_reagent reagent_bad Use fresh/purified reagent check_reagent->reagent_bad No check_nucleophile Is the nucleophile stable under basic conditions? check_reagent->check_nucleophile Yes nucleophile_bad Re-purify nucleophile or choose alternative base check_nucleophile->nucleophile_bad No optimize Step 2: Optimize Reaction Conditions check_nucleophile->optimize Yes base Is the base strong enough? (Check pKa) optimize->base base_weak Use a stronger base (e.g., NaH, t-BuOK) base->base_weak No solvent Is the solvent polar aprotic? (e.g., DMF, ACN, DMSO) base->solvent Yes solvent_bad Switch to a polar aprotic solvent solvent->solvent_bad No conditions Are temperature/time sufficient for a hindered reaction? solvent->conditions Yes conditions_mild Increase temperature and/or prolong reaction time conditions->conditions_mild No analyze_byproducts Step 3: Analyze Byproducts conditions->analyze_byproducts Yes elimination Is elimination product observed? (Diene formation) analyze_byproducts->elimination elim_yes Use a less hindered base or lower temperature elimination->elim_yes Yes

Caption: Competing SN2 (allylation) and E2 (elimination) pathways.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage and handling procedures for 2-(bromomethyl)-3,3-dimethyl-1-butene? A: Proper handling is crucial for both safety and reaction success. The compound is a lachrymator and corrosive, so appropriate personal protective equipment (PPE) is mandatory. [1]

Parameter Recommendation Rationale
Temperature Store in a refrigerator (2-8°C). [1][2] Prevents thermal decomposition and side reactions.
Atmosphere Keep container tightly sealed, preferably under an inert atmosphere (N₂ or Ar). Minimizes reaction with atmospheric moisture and oxygen.
Light Store in an amber or opaque container, protected from direct light. [1] The compound is light-sensitive and can degrade upon exposure.

| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases during storage. [1][2]| These can cause rapid and potentially hazardous decomposition. |

Q: Which nucleophiles are compatible with this reagent? A: A wide range of nucleophiles can be used, although reaction conditions may need to be optimized based on the nucleophile's reactivity and steric bulk.

Nucleophile ClassTypical BaseTypical SolventNotes
Phenols/Alcohols K₂CO₃, Cs₂CO₃, NaHAcetone, DMF, ACNO-allylation is the primary goal. High temperatures may lead to C-allylation in phenols. [3][4]
Amines K₂CO₃, Et₃NACN, THFGenerally proceeds readily for primary and secondary amines.
Carbanions (e.g., malonates) NaH, NaOEtTHF, DMFExcellent for C-C bond formation; steric hindrance is a key factor to consider.
C(sp³)–H Bonds N/A (Radical)N/A (Alkane as solvent)Requires a radical initiator (e.g., DTBPO) and high temperatures. [5]

Q: Can this reagent be used in metal-catalyzed reactions? A: Yes. While often used in classic SN2 reactions, allyl bromides are common precursors for forming π-allyl metal complexes in catalytic cycles, such as the Tsuji-Trost reaction (Palladium) or Nozaki-Hiyama-Kishi reaction (Chromium/Nickel). [6][7][8]These methods can offer different reactivity and selectivity profiles compared to traditional SN2 conditions. For instance, palladium catalysis can be used for the para-selective allylation of phenols. [9]

Key Experimental Protocols

Protocol 1: General Procedure for O-Allylation of a Phenol

This protocol provides a robust starting point for the O-allylation of a generic phenol.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂), add the phenol (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a ~0.5 M solution with respect to the phenol.

  • Reaction Initiation: Stir the suspension at room temperature for 30 minutes to form the phenoxide.

  • Electrophile Addition: Add 2-(bromomethyl)-3,3-dimethyl-1-butene (1.2 eq) dropwise to the mixture.

  • Heating: Heat the reaction mixture to 60-80 °C. The exact temperature may require optimization.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting phenol is consumed (typically 8-16 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

  • Thermo Fisher Scientific. (2025, September 12).
  • Ueda, M., et al. (2019). Bromine-Radical-Mediated Site-Selective Allylation of C(sp3)–H Bonds. Synthesis, 51(05), 1171-1177.
  • Busa, C., & Corelli, F. (2003). DFT computational study of the mechanism of allyl halides carbonylation catalyzed by nickel tetracarbonyl. Journal of the American Chemical Society, 125(34), 10412-9.
  • Sakakibara, Y. (n.d.).
  • Gedu, S., et al. (2021). [Pd]-Catalyzed para-selective allylation of phenols: access to 4-[(E)-3-aryl/alkylprop-2-enyl]phenols. Organic & Biomolecular Chemistry, 19(38), 8395-8399.
  • Loh, T. P. (2005). Allylation Reactions in Aqueous Media : Development, Applications and Future Works.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 317068, 2-Bromo-3,3-dimethylbut-1-ene.
  • Kumar, A., et al. (2023).
  • White, M. C., et al. (2012). General Allylic C–H Alkylation with Tertiary Nucleophiles. Journal of the American Chemical Society, 134(28), 11709-11713.
  • Rzepa, H. S., et al. (2004). A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes. Organic Letters, 6(12), 1943-1945.
  • Wang, Z., et al. (2024). Mild ketyl radical generation and coupling with alkynes enabled by Cr catalysis: stereoselective access to E-exocyclic allyl alcohols. Chemical Science, 15(25), 9863-9870.
  • Krische, M. J., et al. (2019). Successive Nucleophilic and Electrophilic Allylation for the Catalytic Enantioselective Synthesis of 2,4-Disubstituted Pyrrolidines. Organic Letters, 21(7), 2493-2497.
  • BenchChem. (2025).
  • Scholarly Publications Leiden University. (2025, September 14). Catalytic allylation of phenols : chloride-free route towards epoxy resins.
  • Sigman, M. S., et al. (2005). Stereochemical Diversity in Chiral Ligand Design: Discovery and Optimization of Catalysts for the Enantioselective Addition of Allylic Halides to Aldehydes. Organic Letters, 7(9), 1837-1839.

Sources

Minimizing elimination side products when using 2-tert-butylallyl bromide

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Research on Mechanism

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Gathering Protocol Information

I'm now searching for established protocols that use this reactant to minimize elimination in substitution reactions. I'm also digging for quantitative data about reaction outcomes in various conditions, and authoritative sources to back up my mechanistic explanations. I'm prioritizing peer-reviewed journals and textbooks.

Structuring Information and Planning

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Developing Support Guide

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Structuring the Guide Content

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Simulating Reaction Variables

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Refining Guide for Practicality

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Optimizing Side-Product Control

I'm now integrating information on solvent effects and their influence on reaction outcomes, considering SN1/E1 pathway competition. I'm focusing on the thermodynamic favorability of the elimination product and the impact of the tert-butyl group. I'm expanding the Q&A format, considering base strength, reaction temperature, and silver salts. I'm structuring a flowchart to assist users through troubleshooting, and compiling detailed protocols for the guide.

Simulating Reaction Pathways

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Storage stability and shelf life of 2-(bromomethyl)-3,3-dimethyl-1-butene

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: TECH-SUP-ALLYL-001 Compound Class: Bulky Allylic Electrophile Status: Active Support

Executive Summary & Triage

2-(bromomethyl)-3,3-dimethyl-1-butene is a highly reactive allylic bromide characterized by significant steric bulk due to the tert-butyl group. While this steric hindrance offers some protection against dimerization compared to simple allyl bromide, the compound remains thermally labile and sensitive to hydrolysis.

Immediate Action Required? Use the visual triage table below to assess the quality of your current batch before proceeding with synthesis.

Visual IndicatorChemical StatusRecommended Action
Clear / Colorless Optimal. Purity >97%.[1]Proceed with experiment immediately.
Pale Yellow Minor Degradation. Trace

or HBr present.
Usable for robust reactions; purify for sensitive kinetics.
Dark Brown / Orange Significant Decomposition. High free

content.
STOP. Must be purified via basic alumina filtration.[2]
Cloudy / White Precipitate Hydrolysis. Formation of alcohol or polymeric solids.STOP. Check NMR. Likely requires redistillation or disposal.
Acrid/Pungent Odor Acid Release. HBr gas accumulation.DANGER. Open only in fume hood. Vent carefully.

Storage & Stability Protocols (The "Gold Standard")

The shelf life of this compound is 6–12 months only if strictly maintained under the conditions below. Deviations will accelerate autocatalytic decomposition.

A. The Storage Triad
  • Temperature (2°C – 8°C):

    • Mechanism:[3][4][5][6][7] Low temperature retards the Arrhenius rate of spontaneous hydrolysis and homolytic cleavage of the C-Br bond.

    • Protocol: Store in a dedicated chemical refrigerator. Do not freeze unless the container is designed for expansion; phase changes can compromise septum integrity.

  • Atmosphere (Inert Gas):

    • Mechanism:[3][4][5][6][7] Moisture is the primary enemy. Water attacks the allylic position (

      
       pathway favored by the stabilized carbocation), releasing HBr.
      
    • Protocol: Store under Argon or Nitrogen. Parafilm is insufficient; use a Teflon-lined screw cap or a high-quality septum with a secondary seal.

  • Light Protection (Amber Glass):

    • Mechanism:[3][4][5][6][7] Allylic carbon-bromine bonds are susceptible to photolytic cleavage (

      
      ), generating bromine radicals (
      
      
      
      ) that initiate chain degradation.
    • Protocol: Always use amber vials. If using clear glassware for reaction monitoring, wrap in aluminum foil.

B. The "Autocatalytic Trap"

Why does this compound degrade faster over time? Degradation is not linear; it is exponential.

  • Trace moisture hydrolyzes the bromide.

  • HBr is released.

  • HBr acts as a catalyst, protonating the double bond or facilitating further substitution/elimination reactions.

  • Solution: Acid scavenging is critical.

Degradation Pathways & Mechanism

Understanding how the molecule breaks down allows you to prevent it.

degradation_pathway Start 2-(bromomethyl)- 3,3-dimethyl-1-butene Intermed Allylic Cation (Resonance Stabilized) Start->Intermed Slow Ionization Product3 Br2 (Yellow Color) Start->Product3 Homolysis (Radical) Moisture Moisture (H2O) Moisture->Intermed Light Light (hv) Light->Start Product1 Alcohol (Hydrolysis Product) Intermed->Product1 Product2 HBr (Acid Catalyst) Intermed->Product2 Elimination/Subst. Cycle Autocatalytic Acid Degradation Product2->Cycle Accelerates Cycle->Start Attacks Alkene

Figure 1: The dual-threat degradation pathway involving moisture-induced hydrolysis and light-induced radical cleavage. Note the central role of HBr as an autocatalyst.

Troubleshooting & Purification Guide

Issue: "My reagent has turned yellow/orange."

Diagnosis: Accumulation of elemental bromine (


) and HBr.
Solution:  Filtration through Basic Alumina.[2]

This is the preferred method over distillation for small-scale purification (<50g) because it avoids thermal stress.

Protocol: The "Flash Plug" Purification

Materials:

  • Basic Alumina (Activity I)[8]

  • Hexanes (dry)

  • Sintered glass funnel or glass column

Step-by-Step:

  • Prepare the Plug: Pack a short column (approx. 5cm height) with basic alumina.[8]

  • Solvent Check: If your reagent is very viscous, dilute 1:1 with dry hexanes. If liquid, it can be applied neat.

  • Elution: Pass the reagent through the alumina using slight positive pressure (nitrogen) or weak vacuum.

    • Chemistry: The basic alumina neutralizes HBr (chemisorption) and traps polar alcohol byproducts.

  • Collection: Collect the colorless filtrate.

  • Concentration: If diluted, remove hexanes via rotary evaporation at low temperature (<30°C) .

Issue: "I see a white precipitate."

Diagnosis: Polymerization or formation of solid hydrolysis byproducts (e.g., salts if stored in metal containers). Solution:

  • Filter: Syringe filter (PTFE, 0.45 µm) to remove solids.

  • Validate: Run a proton NMR.

    • Check: Look for the disappearance of the characteristic allylic

      
       signal (typically 
      
      
      
      3.9–4.1 ppm) and the vinyl protons. If the integral ratio of t-butyl to vinyl protons is off, discard the batch.

Frequently Asked Questions (FAQs)

Q: Can I stabilize this compound for long-term storage? A: Yes. For storage >6 months, you can add a stabilizer.

  • Silver Wool/Wire: Scavenges free halides.

  • Epoxides (e.g., Propylene Oxide, <1%): Acts as an acid scavenger (proton trap) to neutralize HBr as it forms. Note: Ensure this does not interfere with your subsequent reaction.

Q: Is this compound a lachrymator? A: Yes, severely. Allylic bromides are potent tear agents.

  • Safety: Always handle in a functioning fume hood.

  • Spill: Neutralize spills with 5% aqueous sodium thiosulfate or dilute ammonia to quench the alkylating potential before cleaning.

Q: Can I ship this compound at room temperature? A: Short duration only (<48 hours). For international or weekend shipping, it must be packed with cold packs (blue ice) or dry ice. Exposure to >25°C for extended periods will pressurize the bottle due to HBr evolution.

Decision Workflow: Usage Logic

decision_tree Check Visual Inspection Color Color? Check->Color Clear Clear/Colorless Color->Clear No change Yellow Yellow/Orange Color->Yellow Discolored Use Ready for Use Clear->Use Purify Purify: Basic Alumina Plug Yellow->Purify NMR NMR Validation (Check Allylic CH2) Purify->NMR NMR->Use Pure Discard Discard/Neutralize NMR->Discard Degraded

Figure 2: Operational workflow for determining reagent viability.

References

  • General Stability of Allylic Halides

    • Source: Master Organic Chemistry.
    • Context: Explains the resonance stabilization that makes the C-Br bond labile and prone to hydrolysis.
  • Purification via Basic Alumina

    • Source: Sorbent Technologies / Sigma Aldrich Technical Bulletins.
    • Context: Standard protocol for removing HBr and peroxides
  • Safety & Handling (SDS Data)

    • Source: Thermo Fisher Scientific / Avocado Research Chemicals.[9]

    • Context: Specific handling data for bulky allylic bromides (Lachrymator, Corrosive, Refriger
  • Synthesis Applications (Terbinafine Intermediates)

    • Source: ChemicalBook / PubChem.
    • Context: Usage of 2-(bromomethyl)-3,3-dimethyl-1-butene in synthesizing antifungal agents, highlighting the necessity of high purity for yield.

Sources

Handling lachrymatory hazards of 2-(bromomethyl)-3,3-dimethyl-1-butene in the lab

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling 2-(Bromomethyl)-3,3-dimethyl-1-butene

Ticket ID: #ACH-5469-LCH Subject: Safe Handling, Lachrymatory Control, and Decontamination Protocols Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open / Urgent

Executive Summary: The Hazard Profile

You are working with 2-(bromomethyl)-3,3-dimethyl-1-butene .[1] While the tert-butyl group provides steric bulk, the allylic bromide motif (


) remains a highly reactive electrophile.
  • Primary Hazard: Potent Lachrymator . It alkylates TRPA1 ion channels in the corneal and respiratory mucosa, causing immediate, debilitating pain and tearing.

  • Secondary Hazard: Skin Corrosive (Category 1B) .[2] It is an alkylating agent capable of causing chemical burns and sensitizing the skin.

  • Operational Risk: High volatility allows vapors to bypass standard fume hood sashes if airflow is turbulent.

Module 1: The "Why" (Mechanism of Action)

Q: Why does this compound cause such severe tearing even at low concentrations?

A: This is not a simple irritation; it is a specific chemical attack on your nervous system. Lachrymators like allylic bromides function as powerful electrophiles. They enter the nociceptive nerve endings in the eyes and lungs and perform an


 alkylation on the cysteine residues of the TRPA1 (Transient Receptor Potential Ankyrin 1)  ion channel.
  • The Causality: The alkylation locks the ion channel in an "open" state.

  • The Effect: Massive influx of Calcium (

    
    ) ions.
    
  • The Result: The nervous system interprets this as a chemical burn, triggering the trigeminal nerve to induce profuse tearing (lachrymation) and blepharospasm (uncontrollable eyelid closing) to wash away the "attacker."

Module 2: Pre-Synthesis Engineering & PPE

Q: My standard nitrile gloves are curling. What is the correct PPE?

A: Standard nitrile gloves offer insufficient protection against allylic bromides. The breakthrough time can be less than 2 minutes due to the compound's lipophilicity.

Required PPE Protocol:

PPE ComponentSpecificationScientific Rationale
Primary Glove Silver Shield / Laminate (EVOH) Impermeable to small halogenated alkyls. >4 hours breakthrough.
Outer Glove Disposable Nitrile (5 mil) Provides dexterity and protects the laminate glove from tears.
Eye Protection Chemical Goggles (Not Safety Glasses) Vapors bypass glasses. Goggles seal the ocular cavity.
Respiratory Full-face Respirator (OV Cartridge) Only required if work must be done outside a hood (e.g., scale-up spills).

Q: How do I set up my Fume Hood?

  • Sash Height: Keep below the "Safe" line (usually 18 inches).

  • Turbulence Check: Remove clutter (beakers, boxes) from the front 6 inches of the hood. Clutter creates eddy currents that pull vapors out of the hood and into your breathing zone.

  • The "Trap" Setup: Place a shallow tray containing 10% Sodium Thiosulfate solution inside the hood. Dip all pipettes/spatulas into this tray immediately after use.

Module 3: Active Handling & Neutralization (The "Thiosulfate Quench")

Q: How do I clean my glassware? Washing it with water just spreads the smell.

A: STOP. Do not use water or acetone initially. Allylic bromides are insoluble in water. Washing with water creates a biphasic mixture where the lachrymator floats, vaporizes, and contaminates the entire lab. Acetone typically co-evaporates the lachrymator, spreading it further.

The Self-Validating Decontamination System: You must chemically destroy the bromide before cleaning.

The Reagent: Prepare a "Quench Soup" :

  • 10% Sodium Thiosulfate (

    
    )
    
  • 50% Water

  • 50% Ethanol (The ethanol is critical to solubilize the organic bromide so it can meet the thiosulfate).

The Mechanism (


 Substitution): 


The reaction converts the volatile, toxic lachrymator into a Bunte Salt (non-volatile, water-soluble, non-lachrymatory).

Step-by-Step Decon Protocol:

  • Soak: Submerge all contaminated glassware, syringes, and septa in the "Quench Soup" bath inside the fume hood.

  • Wait: Allow to sit for at least 2 hours (or overnight).

  • Validate: Carefully waft (do not sniff directly). The sharp, biting odor should be replaced by a faint sulfur smell.

  • Wash: Only after neutralization, wash with soap and water in the sink.

Module 4: Emergency Response (Spills)

Q: I spilled about 5mL inside the hood. What do I do?

A: Follow the "Cover, Quench, Clean" protocol. Do NOT use paper towels to wipe it up immediately—this increases the surface area for evaporation, effectively creating a tear-gas generator.

Visual Guide: Spill Response Logic

SpillResponse Start Spill Detected Assess Assess Location & Volume Start->Assess Outside Outside Fume Hood? Assess->Outside Evacuate EVACUATE LAB Activate Fire Alarm Do not re-enter without SCBA Outside->Evacuate Yes Inside Inside Fume Hood Outside->Inside No Cover 1. COVER immediately with Vermiculite or Absorbent Pads (Stops evaporation) Inside->Cover Neutralize 2. SOAK absorbent with Ethanolic Thiosulfate Solution Cover->Neutralize Wait 3. WAIT 30 Minutes (Allow SN2 reaction) Neutralize->Wait Bag 4. COLLECT into double-bagged hazardous waste Wait->Bag

Caption: Decision logic for lachrymator spills. Note that spills outside the hood require immediate evacuation due to rapid volatilization.

Module 5: Waste Disposal

Q: Can I put the reaction waste in the halogenated solvent drum?

A: Only after neutralization. If you put active lachrymator into a general waste drum, the next person to open that drum will be exposed to a concentrated cloud of vapor.

Protocol:

  • Quench all reaction mixtures with the Ethanolic Thiosulfate solution.

  • Check pH (ensure it is not strongly acidic, as acid + thiosulfate releases

    
     gas).
    
  • Label the waste container explicitly: "Contains Deactivated Allylic Bromides / Bunte Salts."

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 317068, 2-bromo-3,3-dimethylbut-1-ene. Retrieved from [Link]

  • Bautista, D. M., et al. (2006).[3] TRPA1 Mediates the Inflammatory Actions of Environmental Irritants and Proalgesic Agents. Cell, 124(6), 1269-1282.[4] (Establishes TRPA1 mechanism for lachrymators). Retrieved from [Link][5]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. (Standard protocols for handling lachrymators and alkyl halides). Retrieved from [Link]

Sources

Purification methods for removing unreacted 2-(bromomethyl)-3,3-dimethyl-1-butene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized Technical Support Center resource. It is designed for immediate application by process chemists and researchers handling 2-(bromomethyl)-3,3-dimethyl-1-butene , a critical but reactive allylic bromide intermediate often used in the synthesis of antifungals like Terbinafine.[1]

Ticket ID: PUR-BMDB-001 Status: Active Severity: High (Lachrymatory/Reactive Intermediate)[1]

Executive Summary & Compound Profile

User Query: "How do I remove unreacted 2-(bromomethyl)-3,3-dimethyl-1-butene from my reaction mixture, or purify the reagent itself?"

Compound Profile:

  • IUPAC Name: 3-(bromomethyl)-2,2-dimethylbut-3-ene (often referred to as the "Terbinafine Bromide Intermediate").[1]

  • CAS: 17268-64-7 (Isomer specific) / 33693-77-5.[1]

  • Physical State: Colorless to pale yellow oil.

  • Boiling Point: 60–62 °C at 10 mmHg [1].

  • Reactivity Class: Allylic Bromide (High Electrophilicity).[1]

  • Hazards: Potent Lachrymator (Tear Gas effect), Skin Irritant, Alkylating Agent.[1]

Strategic Overview: Purification strategy depends on whether you are isolating the reagent itself or removing it as a trace impurity from a coupled product (e.g., Terbinafine).[1]

MethodApplicationPurity PotentialScale
Vacuum Distillation Isolating the pure bromide reagent.>98%Gram to Kilo
Chemical Scavenging Removing trace unreacted bromide from a product.[1]<10 ppm residualMilligram to Kilo
Flash Chromatography Small-scale isolation or complex mixture separation.[1]>99%Milligram to Gram

Method A: Fractional Vacuum Distillation (Primary Isolation)

Best For: Purifying the synthesized bromide reagent from crude reaction mixtures.

The Mechanism

Allylic bromides are thermally sensitive. Atmospheric distillation often leads to polymerization or rearrangement (allylic shift). Reduced pressure lowers the boiling point, preventing thermal degradation.

Protocol 1: Vacuum Distillation Setup

Prerequisites:

  • Vacuum pump capable of <10 mmHg stable pressure.

  • Short-path distillation head (minimize hold-up volume).[1]

  • Chilled receiving flask (-10 °C).

Step-by-Step Procedure:

  • Stabilization: Add a radical inhibitor (e.g., 100 ppm BHT) to the crude oil to prevent polymerization during heating.

  • Setup: Assemble a short-path distillation apparatus. Ensure all joints are greased and clipped.

    • Critical: Use a dry ice/acetone trap between the apparatus and the pump to catch lachrymatory vapors.

  • Degassing: Apply vacuum gradually to remove residual solvents (THF, ether) at room temperature.[1]

  • Heating: Slowly raise the oil bath temperature.

    • Target Vapor Temperature: 60–62 °C at 10 mmHg [1].

    • Note: If pressure is higher (e.g., 20 mmHg), expect BP around 75–80 °C.[1]

  • Collection: Discard the first 5% (fore-run). Collect the main fraction (constant temperature). Stop before the pot runs dry to avoid explosion hazards from peroxides or concentrated residues.

  • Storage: Store under Argon at 2–8 °C.

Method B: Chemical Scavenging (Impurity Removal)

Best For: Removing unreacted bromide (excess reagent) from a final product (e.g., after amine coupling).[1]

The Mechanism

Since 2-(bromomethyl)-3,3-dimethyl-1-butene is a strong electrophile, it can be "quenched" by reacting it with a sacrificial nucleophile (scavenger).[1] This converts the lipophilic bromide into a polar/ionic species that can be washed away with water.

Protocol 2: Polymer-Supported Scavenging (Solid Phase)

Recommended Scavenger: Polymer-supported amine (e.g., Trisamine resin or Morpholine resin).[1]

  • Calculation: Estimate the moles of unreacted bromide (via TLC or crude NMR). Use 3.0 equivalents of scavenger resin relative to the impurity.

  • Incubation: Add the resin to the reaction mixture (dissolved in DCM or THF).

  • Agitation: Stir gently or shake for 2–4 hours at room temperature.

    • Reaction:Resin-NH2 + R-Br → Resin-NH2(+)-R Br(-)[1]

  • Filtration: Filter the mixture through a fritted funnel. The impurity is now trapped on the solid resin.

  • Rinse: Wash the resin with solvent to recover any adsorbed product.

  • Result: The filtrate contains your product, free of the bromide.

Protocol 3: Liquid-Liquid Scavenging (Solution Phase)

Best For: Large scale where resins are too expensive.[1]

  • Quench: Add excess N,N-dimethylamine (40% aq) or Morpholine to the organic reaction mixture.

  • Stir: Agitate for 1 hour. The amine displaces the bromide, forming a water-soluble quaternary ammonium salt.[1]

  • Workup:

    • Wash the organic layer with 1M HCl (to remove excess scavenger amine).

    • Wash with Water (to remove the quaternary salt of the impurity).

    • Wash with Brine , dry over MgSO4, and concentrate.[1]

Troubleshooting & FAQs

Q1: The compound is co-eluting with my product on TLC. How do I separate them?

A: If ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


 values are too close, chemical modification is superior to chromatography.
  • Action: Treat the mixture with a scavenger (Method B). The bromide will convert to a baseline spot (ionic salt), allowing easy separation from your non-polar product.[1]

Q2: I am losing yield during distillation. The pot turns black.

A: This indicates thermal decomposition or polymerization.

  • Fix 1: Lower the bath temperature by improving your vacuum (target <5 mmHg).

  • Fix 2: Ensure you added a radical inhibitor (BHT or Hydroquinone).[1]

  • Fix 3: Minimize heating time. Use a wiped-film evaporator if available for scale >100g.[1]

Q3: Safety Alert - The vapors are causing severe eye irritation.[3]

A: This compound is a lachrymator.

  • Immediate Action: All work must be in a fume hood.

  • Neutralization: Keep a beaker of 10% aqueous ammonia or sodium thiosulfate in the hood. Wipe spills immediately with this solution to degrade the bromide chemically.

Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the appropriate purification method based on your specific scenario.

PurificationWorkflow Start Start: Contaminated Mixture CheckType Is the Bromide the Product or an Impurity? Start->CheckType IsProduct Bromide is the Target Product CheckType->IsProduct Target IsImpurity Bromide is an Impurity CheckType->IsImpurity Impurity AddInhibitor Add Radical Inhibitor (BHT) IsProduct->AddInhibitor Distill Vacuum Distillation (60-62°C @ 10mmHg) AddInhibitor->Distill ScavengeDecision Scale of Reaction? IsImpurity->ScavengeDecision SmallScale Small Scale (<5g) High Value ScavengeDecision->SmallScale LargeScale Large Scale (>10g) Cost Sensitive ScavengeDecision->LargeScale Resin Solid Phase Extraction (Trisamine Resin) SmallScale->Resin LiquidWash Liquid Scavenge (Morpholine Wash + Acid Ext) LargeScale->LiquidWash

Figure 1: Decision matrix for selecting the optimal purification method based on scale and objective.

References

  • Alker, A. et al. (1990).[1] Process for the preparation of Terbinafine. U.S. Patent 5,021,463. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[1]

  • BenchChem. (2025).[2] Technical Support Center: Removal of Unreacted Bromine and Alkyl Halides. Link[1]

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 2-(bromomethyl)-3,3-dimethyl-1-butene. Link

Sources

Preventing polymerization of 2-(bromomethyl)-3,3-dimethyl-1-butene during distillation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Distillation & Stabilization of Allylic Bromides Topic: Preventing Polymerization of 2-(bromomethyl)-3,3-dimethyl-1-butene Ticket ID: #AB-510-DISTILL Status: Open Priority: Critical (Safety Hazard: Exothermic Polymerization)

Executive Summary & Hazard Assessment

The Core Problem: You are distilling 2-(bromomethyl)-3,3-dimethyl-1-butene , a sterically hindered but highly reactive allylic bromide. The primary failure mode in distilling this class of compounds is not simple radical polymerization, but acid-catalyzed cationic polymerization driven by autocatalytic decomposition.

The Mechanism of Failure: Allylic bromides are thermally labile. Upon heating, they undergo minor elimination to generate Hydrogen Bromide (HBr).

  • HBr Generation: Thermal degradation releases HBr.

  • Autocatalysis: HBr is a potent catalyst for cationic polymerization of the electron-rich double bond (activated by the alkyl groups).

  • The "Doom Loop": Polymerization is exothermic

    
     Higher Temperature 
    
    
    
    More HBr release
    
    
    Runaway reaction (Rapid solidification/Black tar formation).

Immediate Directive: Do NOT rely solely on radical inhibitors (like Hydroquinone). You MUST employ a dual-inhibition system: an Acid Scavenger (to neutralize HBr) and a Radical Inhibitor .

The Mechanism of Instability (Visualized)

Understanding the "Doom Loop" is critical for selecting the right inhibitors.

G cluster_prevention Intervention Points Monomer 2-(bromomethyl)- 3,3-dimethyl-1-butene HBr Hydrogen Bromide (HBr - Strong Acid) Monomer->HBr Thermal Elimination Cation Carbocation Intermediate Monomer->Cation Attacks Heat Distillation Heat (>60°C) Heat->Monomer Triggers HBr->Cation Protonation (Catalyst) Polymer Polymer / Tar (Black Solid) Cation->Polymer Propagation Exotherm Exothermic Energy (Runaway) Polymer->Exotherm Releases Heat Exotherm->Heat Positive Feedback (DANGER) Scavenger Acid Scavenger (CaCO3 / Epoxide) Scavenger->HBr Neutralizes Inhibitor Radical Inhibitor (TBC / Phenothiazine) Inhibitor->Cation Stops (Minor)

Caption: The "Doom Loop" of allylic bromide decomposition. Note that HBr generation creates a positive feedback loop with heat. Acid scavengers break the critical yellow path.

Stabilization Protocol (The "Dual-Mode" System)

To safely distill this monomer, you must treat the boiling flask ("the pot") with the following additives.

A. Additive Selection Guide
ComponentRecommended ReagentConcentrationFunctionWhy this choice?
Acid Scavenger Calcium Carbonate (

)
0.5 - 1.0% w/wNeutralizes HBrSolid, non-volatile, and insoluble. It stays in the pot and does not contaminate the distillate.
Alternative ScavengerEpoxidized Soybean Oil (ESO) 1.0 - 2.0% w/wTraps HBrHigh-boiling liquid epoxide. Reacts with HBr to form bromohydrins. Excellent for higher temps.
Radical Inhibitor 4-tert-Butylcatechol (TBC) 500 - 1000 ppmScavenges RadicalsStandard inhibitor. Requires trace oxygen to function optimally (see process notes).
Alternative InhibitorPhenothiazine 500 ppmScavenges RadicalsEffective anaerobically (good for high vacuum where oxygen is absent).
B. Pre-Distillation Workflow

Before you even apply heat, you must ensure the feed material is acid-free.

  • The Wash: If your crude material is already dark or acidic (pH < 5), wash it with cold 5% Sodium Bicarbonate (

    
    ) solution, followed by brine.
    
  • The Dry: Dry thoroughly over Magnesium Sulfate (

    
    ) or Calcium Chloride (
    
    
    
    ). Moisture is the enemy —it reacts with the bromide to generate HBr.
  • The Pot Charge:

    • Load the crude monomer into the boiling flask.

    • Add 0.5% w/w Calcium Carbonate powder (or 2% Epoxidized Soybean Oil).

    • Add 1000 ppm TBC .

    • Add a magnetic stir bar (vigorous stirring is required to keep the solid

      
       suspended).
      

Distillation Process Parameters

Critical Rule: The pot temperature should ideally never exceed 80°C . You must use high vacuum to achieve this.

Experimental Setup Diagram:

Process cluster_params Critical Parameters Crude Crude Monomer (Acid Free) Pot Distillation Pot + CaCO3 (Solid) + TBC (Inhibitor) Crude->Pot Charge Column Vigreux / Short Path (Minimize Hold-up) Pot->Column Vapor Condenser Condenser (Coolant < 0°C) Column->Condenser Receiver Receiver Flask + 100 ppm TBC Condenser->Receiver Distillate Trap Cold Trap (-78°C) Receiver->Trap Volatiles Vacuum Vacuum Pump (< 5 mmHg) Trap->Vacuum P1 Pot Temp < 80°C P2 Vac < 5 mmHg

Caption: Short-path distillation setup. Note the addition of inhibitor to the receiver flask to stabilize the purified product immediately.

Step-by-Step Procedure:

  • Vacuum Check: Establish a vacuum of < 5 mmHg (preferably < 1 mmHg). The lower the pressure, the safer the process.

  • Heating: Use an oil bath, not a heating mantle (to avoid hot spots). Raise temperature slowly.

  • The "Air Bleed" (Optional but Recommended): If using TBC, a capillary air bleed allowing a tiny stream of air (bubbles) into the pot helps keep TBC active. However, for this specific flammable monomer, Phenothiazine is safer as it works without oxygen.

  • Collection: The receiver flask should be pre-charged with a small amount of TBC (approx. 100 ppm) so the distilled monomer is immediately stabilized upon condensing.

Troubleshooting & FAQs

Q: The liquid in the pot is turning yellow/orange/black. What is happening? A: This is the visual indicator of HBr formation and oligomerization.

  • Yellow: Early warning. HBr is forming.[1][2]

  • Orange/Red: Significant HBr concentration.

  • Black: Advanced polymerization/carbonization.

  • Action: If it turns orange rapidly, stop heating immediately . Remove the oil bath. Let it cool. Check if your acid scavenger (

    
    ) has been consumed (dissolved).
    

Q: Can I use Sodium Hydroxide (NaOH) pellets in the pot? A: NO. Strong bases like NaOH or KOH will cause dehydrohalogenation , converting your allylic bromide into a diene (elimination reaction), destroying your product. You must use a weak base like Calcium Carbonate or Sodium Bicarbonate.

Q: My distillate is cloudy or fuming. A: Fuming indicates HBr is carrying over into the receiver. This means your pot stabilizer has been overwhelmed. Stop the distillation. Neutralize the distillate immediately with dilute bicarbonate wash.

Q: Why use Epoxidized Soybean Oil (ESO)? A: ESO is an industrial standard for scavenging HBr. The epoxide ring opens to trap the acid. Unlike solid


, ESO is a liquid and mixes well, but it increases the "heavy" residue in the pot. It is extremely effective for preventing the "black tar" scenario.

References

  • Organic Syntheses, Coll. Vol. 1, p. 27 (1941); Vol. 1, p. 9 (1921). Preparation of Allyl Bromide. (Describes the fundamental instability of allylic bromides and the requirement for sodium carbonate washing and calcium chloride drying). Link

  • European Patent EP0301879A2. Inhibition of polymerization during distillation of monomers. (Details the use of multi-component inhibitor systems, including phenolics and acid scavengers, for reactive monomers). Link

  • Sigma-Aldrich Technical Data. Allyl Bromide ReagentPlus®.[3] (Confirms the industry standard of using propylene oxide—an epoxide—as a stabilizer for allylic bromides). Link[3]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (General reference for the purification of alkyl halides and the use of weak bases to prevent decomposition).

Sources

Troubleshooting low reactivity of sterically hindered allylic bromides

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #404: Reactivity Not Found – Troubleshooting Guide

Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary: The "Steric Wall" Problem

If you are reading this, your standard substitution reaction (e.g., K₂CO₃/Acetone) likely failed. You are dealing with a sterically hindered allylic bromide (e.g., prenyl bromide derivatives, cyclic allylic bromides).

The Core Issue: Standard allylic bromides are highly reactive toward SN2 reactions due to orbital overlap between the transition state and the adjacent


-system. However, introducing steric bulk (gem-dimethyl groups, quaternary centers) at the 

or

positions creates a "Steric Wall."
  • SN2 is blocked: The nucleophile cannot access the

    
     orbital.
    
  • SN1 is slow: Without a polar solvent or Lewis acid, the C-Br bond is too strong to ionize spontaneously, even with allylic resonance.

  • Elimination (E2) dominates: Basic nucleophiles will strip the accessible allylic protons rather than attack the hindered carbon.

This guide provides three escalated protocols to bypass this wall: Catalytic Activation (Finkelstein) , Forced Ionization (Silver) , and Mechanistic Bypass (Tsuji-Trost) .

Diagnostic Workflow

Before altering your synthesis, run your failed reaction parameters through this decision matrix to select the correct protocol.

DiagnosticFlow start START: Low Yield / No Reaction check_byprod Analyze Crude NMR/GC-MS start->check_byprod elim_prod Major Product: Conjugated Diene (Elimination) check_byprod->elim_prod Diene found start_recov Starting Material Recovered (No Reaction) check_byprod->start_recov SM only is_base_strong Is Nucleophile Basic? (pK_aH > 10) elim_prod->is_base_strong soln_finkel PROTOCOL A: Finkelstein Modification (Iodide Catalysis) start_recov->soln_finkel Try first soln_tsuji PROTOCOL C: Tsuji-Trost Allylation (Pd-Catalysis) is_base_strong->soln_tsuji Yes (e.g., Alkoxide) soln_silver PROTOCOL B: Silver-Promoted Ionization (Forced S_N1) is_base_strong->soln_silver No (e.g., Amine/Thiol) soln_finkel->soln_silver If fails

Figure 1: Diagnostic decision tree for selecting the appropriate troubleshooting protocol based on byproduct analysis.

Protocol A: The In Situ Finkelstein Modification

Best For: "No Reaction" scenarios where the substrate is moderately hindered but the nucleophile is good.

The Logic: Bromide is a mediocre leaving group compared to Iodide. By adding a catalytic source of Iodide (TBAI or NaI), you convert the unreactive Allyl-Br into a highly reactive Allyl-I in situ. The Iodide is a smaller, "softer" nucleophile that can penetrate the steric shield better than your bulkier nucleophile, and the resulting C-I bond is weaker, facilitating the final substitution [1].

Reactivity Data:

Halide (X)Bond Strength (kcal/mol)Relative Leaving Group Ability
Fluoride 115< 1 (Inert)
Bromide 6810,000
Iodide 5730,000 (Fastest)

Step-by-Step Protocol:

  • Solvent Switch: Use Acetone (anhydrous) or MEK (Methyl Ethyl Ketone) if higher temps are needed. These solvents favor the precipitation of NaBr, driving the equilibrium.[1]

  • Add Catalyst: Add 0.1 – 0.2 equivalents of Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI).

  • Procedure:

    • Dissolve Allyl-Br (1.0 equiv) and Nucleophile (1.1 equiv) in Solvent (0.5 M).

    • Add Base (if required, e.g., K₂CO₃).

    • Add NaI (0.1 equiv).

    • Stir at reflux.

    • Monitoring: Watch for the formation of a fine white precipitate (NaBr/KBr). This confirms the halogen exchange is working.

Protocol B: Silver-Promoted Ionization

Best For: Extremely hindered substrates (e.g., tertiary allylic bromides) or weak nucleophiles.

The Logic: When steric hindrance completely blocks backside attack (SN2), you must force an SN1 pathway. Silver (Ag⁺) has a high affinity for halides (halophilicity). It acts as a "chemical crowbar," abstracting the bromide to precipitate AgBr and generating a cationic intermediate. This cation, stabilized by resonance, rapidly captures the nucleophile [2].

Critical Warning: Do NOT use Silver Perchlorate (AgClO₄) due to explosion risks. Use Silver Triflate (AgOTf) or Silver Carbonate (Ag₂CO₃).

Step-by-Step Protocol:

  • Setup: Flame-dry glassware and wrap the flask in aluminum foil (Ag salts are light-sensitive).

  • Solvent: Use Dichloromethane (DCM) or Toluene . Avoid coordinating solvents like Acetonitrile initially, as they can compete for the Ag⁺.

  • Procedure:

    • Dissolve Allyl-Br (1.0 equiv) in DCM (0.2 M).

    • Add Nucleophile (1.2 equiv).

    • Cool to 0°C.

    • Add AgOTf (1.1 equiv) or Ag₂CO₃ (1.2 equiv) .

    • Observation: A heavy precipitate (AgBr) will form immediately.

    • Allow to warm to Room Temp. Stir for 1–4 hours.

  • Workup: Filter through a Celite pad to remove silver salts before aqueous wash.

Protocol C: The Tsuji-Trost Mechanistic Bypass

Best For: Substrates prone to elimination or when high regioselectivity is required.

The Logic: This method abandons the SN1/SN2 paradigm entirely. Palladium(0) performs an oxidative addition into the C-Br bond, forming a


-allyl palladium complex. This intermediate projects the organic ligand away from the metal, creating a new electrophilic face that is less sensitive to the original steric environment [3].

Regioselectivity Note:

  • Hard Nucleophiles (pKₐ > 25) attack the Metal first -> Reductive Elimination -> Attack at least hindered carbon.

  • Soft Nucleophiles (pKₐ < 25) attack the

    
    -allyl ligand directly -> Attack at least hindered carbon (usually).[2]
    

Step-by-Step Protocol:

  • Catalyst System: Pd(PPh₃)₄ is standard, but for hindered substrates, use Pd₂(dba)₃ (2.5 mol%) with a bidentate ligand like dppe or dppf .

  • Procedure:

    • Dissolve Allyl-Br (1.0 equiv) and Nucleophile (1.1 equiv) in THF.

    • Add Catalyst (5 mol% Pd total).

    • Degas: Sparge with Argon for 10 minutes (Oxygen kills the active Pd(0) species).

    • Stir at Room Temp to 60°C.

  • Troubleshooting: If conversion is low, add a Lewis Acid co-catalyst (e.g., ZnCl₂) to activate the leaving group for the oxidative addition step.

Frequently Asked Questions (FAQs)

Q: I see the product, but it's the wrong isomer (branched vs. linear). Why? A: This is "Allylic Scrambling." In an SN1 pathway (Silver method), the nucleophile attacks the delocalized cation at the position with the highest positive charge density or least steric bulk. If you need strict regiocontrol, switch to Protocol C (Tsuji-Trost) and tune your ligand (bulkier ligands force attack at the less hindered terminus).

Q: Can I use the Finkelstein method with Silver salts together? A: No. AgI is even less soluble than AgBr. If you add NaI and AgNO₃, the silver will scavenge your iodide catalyst immediately, killing the reaction. Choose one path: Halide Exchange (Protocol A) OR Halide Abstraction (Protocol B).

Q: My reaction turns black and deposits a mirror with Protocol B. A: You are reducing Ag⁺ to Ag⁰. This often happens if your nucleophile is easily oxidized (e.g., certain electron-rich amines or phenols). Switch to Ag₂CO₃ (milder) or use the Tsuji-Trost method which is redox-neutral for the substrate.

References
  • Finkelstein Reaction Mechanism & Utility

    • Source: Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft.
    • Context: Foundation of halide exchange to improve leaving group ability.
    • Verification:

  • Silver-Mediated Substitution

    • Source: Kornblum, N., et al. "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides." Journal of the American Chemical Society.[3]

    • Context: Establishes the role of Ag+ in forcing SN1 pathways and the "ambident" nature of nucleophiles under these conditions.
    • Verification:

  • Tsuji-Trost Allylation

    • Source: Trost, B. M., & Van Vranken, D. L. (1996).[2] "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews.

    • Context: Comprehensive review on ligand effects and mechanism for hindered substr
    • Verification:

  • Steric Effects in Allylic Systems

    • Source:Organic Chemistry Portal.[1] "Tsuji-Trost Reaction."[2][4][5]

    • Context: Practical guide on hard/soft nucleophiles and regioselectivity.
    • Verification:

Sources

Optimal temperature range for 2-(bromomethyl)-3,3-dimethyl-1-butene coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Coupling Reactions for 2-(bromomethyl)-3,3-dimethyl-1-butene

Welcome to the Technical Support and Troubleshooting Guide for the cross-coupling of 2-(bromomethyl)-3,3-dimethyl-1-butene (CAS: 3854-52-2). As a sterically demanding allylic bromide featuring a bulky tert-butyl group, this substrate presents unique mechanistic challenges. Standard thermal activation protocols (e.g., heating to 80 °C) will almost certainly result in reaction failure, yielding complex mixtures of isomerized byproducts and homocoupled dimers.

This guide is engineered for drug development professionals and synthetic chemists. It provides causality-driven troubleshooting, quantitative parameter optimization, and self-validating standard operating procedures (SOPs) to ensure high-fidelity coupling.

Diagnostic Dashboard: Understanding the Substrate

The molecule 2-(bromomethyl)-3,3-dimethyl-1-butene is an allylic electrophile where the C2 position is substituted with a massive tert-butyl group.

  • The Steric Shadow: The

    
     group severely restricts the trajectory of incoming transition metals (like Pd or Ni) during the oxidative addition step.
    
  • The Kinetic Trap: Because oxidative addition is sluggish, chemists often instinctively raise the temperature. However, elevated temperatures exponentially accelerate two parasitic pathways: Wurtz-type homocoupling (forming 1,5-dienes) and

    
     isomerization (attack at the terminal alkene carbon).
    

Troubleshooting FAQs

Q1: I am recovering massive amounts of a 1,5-diene byproduct instead of my desired cross-coupled product. Why is this happening? A1: You are observing Wurtz-type homocoupling. Allylic bromides are highly reactive intermediates. When the transmetalation step of your catalytic cycle is slower than the oxidative addition step, the intermediate


-allyl palladium complex reacts with another equivalent of the unreacted allylic bromide.
  • Causality & Solution: Heat exacerbates this bimolecular side reaction. You must suppress the thermal energy and control the steady-state concentration of the electrophile. Maintain the reaction temperature strictly between 0 °C and 25 °C . Furthermore, add the 2-(bromomethyl)-3,3-dimethyl-1-butene via a syringe pump over 30 minutes to keep its active concentration artificially low[1].

Q2: I increased the temperature to 60 °C to force the reaction to completion, but my reaction turned black and the yield dropped to zero. What happened? A2: The black precipitate is "Palladium Black"—inactive agglomerations of Pd(0) nanoparticles. At temperatures above 40 °C, the sterically hindered tert-butyl group promotes rapid catalyst decomposition. The optimal temperature range for cross-coupling unactivated or sterically hindered alkyl/allylic bromides is room temperature or below, utilizing highly electron-rich, bulky ligands (such as


) to facilitate oxidative addition without the need for thermal activation[2].

Q3: My nucleophilic substitution is yielding the rearranged


 product (internal alkene) rather than the direct 

product. How do I control regioselectivity?
A3: The tert-butyl group at the C2 position physically blocks direct

attack at the C1 (bromomethyl) carbon. Nucleophiles naturally seek the path of least resistance, attacking the less hindered C3 terminal alkene carbon and causing double bond migration.
  • Causality & Solution: To force direct

    
     regiochemistry, you must use "soft" nucleophiles and employ palladium catalysis with ligands that have a wide bite angle (e.g., dppf or XPhos). The steric bulk of the ligand will dictate the regiochemistry during the reductive elimination step, forcing the coupling to occur at the primary carbon.
    

Quantitative Data: Optimal Temperature Ranges

To prevent isomerization and catalyst degradation, temperature must be strictly paired with the correct coupling partner and catalyst system.

Reaction TypeCoupling PartnerOptimal Temp RangeKey Catalyst / Ligand SystemPrimary Failure Mode if >40 °C
Suzuki-Miyaura Aryl/Alkyl Boronic Acids0 °C to 25 °C

/

Pd-Black formation; Homocoupling
Negishi Organozinc Reagents-20 °C to 0 °C

or


Isomerization
Kumada Grignard Reagents-78 °C to -20 °C

Wurtz Homocoupling
Direct

Amines / Alkoxides0 °C to 20 °C

in DMF
Elimination (E2)

Self-Validating Protocol: Room-Temperature Suzuki-Miyaura Coupling

This Standard Operating Procedure (SOP) utilizes a highly active


 catalyst system to achieve coupling at ambient temperatures, bypassing the thermal degradation pathways[2].

Reagents:

  • 2-(bromomethyl)-3,3-dimethyl-1-butene (1.0 equiv, limiting reagent)

  • Aryl boronic acid (1.5 equiv)

  • 
     (2.5 mol%)
    
  • 
     (10 mol%)
    
  • Anhydrous

    
     (2.0 equiv)
    

Step-by-Step Methodology:

  • System Assembly & Purging: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Add the boronic acid,

    
    , 
    
    
    
    , and
    
    
    . Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Oxygen rapidly oxidizes electron-rich phosphines, killing the catalyst.
  • Catalyst Activation (Self-Validation Checkpoint 1): Add anhydrous, degassed THF/H2O (9:1 v/v) via syringe. Stir at 25 °C for 15 minutes.

    • Validation: The solution should transition from a dark purple/red (due to

      
      ) to a pale, clear yellow/orange. This color shift confirms the successful generation of the active monomeric 
      
      
      
      species. If the solution turns opaque black, oxygen contamination has occurred; abort the reaction.
  • Temperature Equilibration: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C .

  • Electrophile Addition: Dilute the 2-(bromomethyl)-3,3-dimethyl-1-butene in 1 mL of anhydrous THF. Add this solution dropwise over 20 minutes using a syringe pump. Causality: Slow addition at 0 °C ensures the oxidative addition complex transmetalates immediately, preventing the buildup of

    
    -allyl species that lead to homocoupling.
    
  • Propagation (Self-Validation Checkpoint 2): Remove the ice bath and allow the reaction to slowly warm to 25 °C . Stir for 12 hours.

    • Validation: Spot the reaction on a silica TLC plate (Hexanes/EtOAc). The highly UV-active boronic acid spot should diminish, and a new, less polar UV-active spot (the product) should appear.

  • Quench & Workup: Quench the reaction strictly at or below 25 °C with saturated aqueous

    
    . Extract with diethyl ether, dry over 
    
    
    
    , and concentrate under reduced pressure (water bath <30 °C to prevent product volatility).

Mechanistic Pathway & Thermal Failure Modes

The following diagram maps the catalytic logic of the cross-coupling cycle, highlighting exactly where thermal energy disrupts the desired pathway.

Pathway Pd0 Pd(0) Active Catalyst (e.g., Pd/P(t-Bu)3) OxAdd Oxidative Addition (Sterically Hindered by t-Bu) Pd0->OxAdd + 2-(bromomethyl)-3,3-dimethyl-1-butene PiAllyl π-Allyl-Pd(II) Complex (Stable at 0-25°C) OxAdd->PiAllyl Transmet Transmetalation (Addition of R-M) PiAllyl->Transmet Optimal Path (0-25°C) HomoC Wurtz-Type Homocoupling (Triggered >40°C) PiAllyl->HomoC Excess Substrate + Heat Isomer SN2' Isomerization (Terminal Attack) PiAllyl->Isomer Poor Ligand Choice PdR R-Pd(II)-Allyl Complex Transmet->PdR RedElim Reductive Elimination (Regioselectivity Determined Here) PdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Desired Cross-Coupled Product (Maintained at Low Temp) RedElim->Product Bulky Ligand Control

Figure 1: Catalytic cycle of 2-(bromomethyl)-3,3-dimethyl-1-butene coupling and thermal failure modes.

References

  • Source: National Institutes of Health (NIH)
  • Title: Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.

Sources

Validation & Comparative

1H NMR Chemical Shifts of 2-(Bromomethyl)-3,3-dimethyl-1-butene in CDCl₃: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR chemical shifts of 2-(bromomethyl)-3,3-dimethyl-1-butene in CDCl₃. This document is structured to assist researchers in the structural verification, purity assessment, and differentiation of this intermediate from common synthetic byproducts.

Executive Summary & Structural Context

2-(Bromomethyl)-3,3-dimethyl-1-butene (also known as 3-bromo-2-tert-butylpropene ) is a sterically crowded allylic bromide commonly used as a precursor for the synthesis of 2-tert-butyl-1,3-butadiene and other hindered dienes.[1] Its structure features a terminal vinyl group, a bulky tert-butyl group, and a reactive bromomethyl moiety.[1]

Accurate NMR characterization is critical because the synthesis—typically the allylic bromination of 2,3,3-trimethyl-1-butene—can yield mixtures containing unreacted starting material, vinyl bromide isomers, or hydrolysis products (allylic alcohols).[1] This guide establishes the diagnostic signals required to confirm the presence of the allylic bromide functionality while ruling out these impurities.

Target Molecule Data[1][2][3][4]
  • IUPAC Name: 2-(Bromomethyl)-3,3-dimethyl-1-butene[1][2]

  • Synonym: 3-Bromo-2-tert-butylpropene; 2-tert-butylallyl bromide[1]

  • Molecular Formula: C₇H₁₃Br[1]

  • Molecular Weight: 163.06 g/mol [1]

  • Key Functional Groups: Allylic Bromide (-CH₂Br), tert-Butyl (-C(CH₃)₃), Terminal Alkene (=CH₂).[1]

1H NMR Spectral Analysis (CDCl₃)

The 1H NMR spectrum of 2-(bromomethyl)-3,3-dimethyl-1-butene is characterized by three distinct signal sets. The steric bulk of the tert-butyl group simplifies the spectrum by preventing conformational isomers, but it also induces downfield shifts in the vinyl protons compared to less hindered analogs.

Table 1: Diagnostic Chemical Shifts in CDCl₃[1]
MoietyProton CountMultiplicityChemical Shift (δ, ppm)Coupling (J, Hz)Assignment Logic
Vinyl Hᵃ 1HSinglet (s)5.30 - 5.35 ~1.0 - 1.5Terminal alkene proton trans to t-Bu; deshielded by anisotropy and Br.[1]
Vinyl Hᵇ 1HSinglet (s)5.05 - 5.15 ~1.0 - 1.5Terminal alkene proton cis to t-Bu.[1]
-CH₂Br 2HSinglet (s)4.00 - 4.10 -Diagnostic allylic methylene; significantly deshielded by Bromine.
-C(CH₃)₃ 9HSinglet (s)1.15 - 1.25 -tert-Butyl group; intense singlet, reference for integration.[1]

*Note: Vinyl protons often appear as singlets or fine doublets due to small allylic coupling (


) with the methylene protons.
Mechanistic Insight: The "Allylic Shift"

The most critical diagnostic feature is the -CH₂Br singlet at ~4.05 ppm .[1] In the starting material (2,3,3-trimethyl-1-butene), the corresponding methyl group appears at 1.70 ppm .[1] The bromination causes a massive downfield shift (~2.35 ppm) due to the electronegativity of the bromine atom (inductive effect, -I). This shift confirms the successful functionalization of the allylic position.

Comparative Analysis: Impurities & Alternatives

To ensure high purity, the spectrum must be compared against potential synthetic byproducts. The table below highlights the key differences.

Table 2: Spectral Differentiation of Common Impurities[1]
CompoundStructureKey Diagnostic Signal (δ ppm)Distinguishing Feature
Target Product 2-(Bromomethyl)-3,3-dimethyl-1-butene4.05 (s, 2H) -CH₂Br signal is unique.[1]
Starting Material 2,3,3-Trimethyl-1-butene1.70 (s, 3H) Methyl group on double bond; No signal at 4.0 .[1]
Vinyl Bromide Isomer 2-Bromo-3,3-dimethyl-1-butene5.60 - 5.80 (m) Vinyl proton is 1H (trisubstituted alkene); No -CH₂Br .[1]
Hydrolysis Product 2-(Hydroxymethyl)-3,3-dimethyl-1-butene4.15 - 4.25 (s/d) -CH₂OH is slightly downfield of -CH₂Br; broad -OH signal present.[1]
Methallyl Bromide 3-Bromo-2-methylpropene3.96 (s, 2H) Analog without t-Bu; Methyl at 1.84 ppm instead of t-Bu at 1.[1]2.

Critical Quality Attribute (CQA): The integration ratio between the -CH₂Br signal (4.05 ppm) and the Vinyl signals (5.0-5.4 ppm) must be 2:2 (or 1:1) . Any deviation suggests the presence of the vinyl bromide isomer or unreacted starting material.

Experimental Protocol for Optimal Resolution

To obtain a publication-quality spectrum that resolves the fine allylic coupling, follow this protocol.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10-15 mg of the crude or purified oil in 0.6 mL of high-quality CDCl₃ (99.8% D).

    • Note: Neutralize the CDCl₃ with basic alumina if the compound is suspected to be acid-sensitive (allylic bromides can rearrange or hydrolyze in acidic CDCl₃).

  • Instrument Parameters:

    • Frequency: 400 MHz or higher recommended for resolving vinyl splitting.

    • Pulse Sequence: Standard 1H (zg30).

    • Relaxation Delay (D1): Set to ≥ 5 seconds . The tert-butyl protons have long T1 relaxation times; insufficient delay will lead to under-integration of the t-Bu signal relative to the vinyls.[1]

    • Scans (NS): 16 - 32 scans are sufficient for this concentration.[1]

  • Processing:

    • Window Function: Apply exponential multiplication (EM) with a line broadening (LB) of 0.3 Hz .

    • Phasing: Manually phase the massive t-Bu singlet to ensure the baseline is flat, which is crucial for integrating the small vinyl satellites if present.

Synthesis & Verification Workflow

The following diagram illustrates the logical flow for synthesizing and verifying the target molecule, highlighting the "Go/No-Go" decision points based on NMR data.

G Start Starting Material 2,3,3-Trimethyl-1-butene Reaction Reaction: NBS, CCl4, Reflux (Radical Bromination) Start->Reaction Initiation Crude Crude Mixture Reaction->Crude Workup NMR_Check 1H NMR Check (CDCl3) Crude->NMR_Check Aliquot Success Target Identified: Signal at 4.05 ppm (-CH2Br) Ratio CH2:Vinyl = 1:1 NMR_Check->Success Pass Fail_SM Impurity: Starting Material Signal at 1.70 ppm (-CH3) NMR_Check->Fail_SM Incomplete Conversion Fail_Iso Impurity: Vinyl Bromide No Signal at 4.05 ppm Vinyl H integral < 2 NMR_Check->Fail_Iso Isomerization

Figure 1: NMR-driven quality control workflow for the synthesis of 2-(bromomethyl)-3,3-dimethyl-1-butene.

References

  • National Institute of Standards and Technology (NIST). 2,3,3-Trimethyl-1-butene Mass Spectrum & Data. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. 2-Bromo-3,3-dimethylbut-1-ene (Vinyl Bromide Isomer) Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Definitive Guide: GC-MS Identification and Fragmentation of 2-(bromomethyl)-3,3-dimethyl-1-butene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(bromomethyl)-3,3-dimethyl-1-butene (CAS: 33693-77-5) is a critical allylic bromide intermediate, often employed in the synthesis of terpene derivatives and sterically hindered coupling partners.[1][2] Its unique structure—combining a bulky tert-butyl group with a reactive allylic bromide—presents specific analytical challenges.[1][2]

This guide provides a technical breakdown of the GC-MS fragmentation patterns required to unequivocally identify this compound. Unlike standard alkyl halides, the interplay between the steric bulk and the labile C-Br bond creates a distinct mass spectral fingerprint.[1] We compare the efficacy of GC-MS (EI) against GC-FID and 1H-NMR , demonstrating why Mass Spectrometry is the superior tool for rapid process monitoring and impurity profiling.[1][2]

Structural Context & Analytical Challenges

The molecule consists of a vinyl group substituted with a bromomethyl group and a tert-butyl group.[1][2]

  • Formula: C

    
    H
    
    
    
    Br
  • Molecular Weight: 176.02 amu (

    
    Br) / 178.02 amu (
    
    
    
    Br)[2]
  • Key Structural Features:

    • Allylic C-Br Bond: Highly susceptible to heterolytic cleavage.[1][2]

    • Tert-Butyl Group: A source of intense carbocation fragments (m/z 57).[1][2]

    • Isotopic Signature: The naturally occurring 1:1 ratio of

      
      Br and 
      
      
      
      Br provides an essential diagnostic filter.[2]

The Challenge: During synthesis (typically bromination of triptene), regioisomers such as vinyl bromides or rearranged skeletal isomers can form.[1] These often possess identical boiling points, rendering GC-FID retention times insufficient for structural confirmation.[1][2]

Experimental Protocol: GC-MS Methodology

To replicate the fragmentation data presented below, the following self-validating protocol is recommended. This method minimizes thermal degradation of the labile allylic bromide in the injector port.[1]

Sample Preparation[1][2]
  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).[1][2] Avoid methanol (risk of solvolysis).[1][2]

  • Concentration: 100 µg/mL (100 ppm).

  • Vial: Amber glass to prevent photolytic debromination.[1][2]

Instrument Parameters (Agilent 7890/5977 or equivalent)
ParameterSettingRationale
Inlet Temperature 200°CKept low to prevent thermal elimination of HBr.
Injection Mode Split (20:1)Prevents column saturation and spectral skewing.[1][2]
Column DB-5ms (30m x 0.25mm x 0.25µm)Standard non-polar phase separates isomers effectively.[1][2]
Carrier Gas Helium @ 1.0 mL/minConstant flow for reproducible retention times.[1][2]
Oven Program 40°C (2 min)

10°C/min

250°C
Slow ramp separates volatile C7 isomers.[1][2]
Ion Source Temp 230°CStandard EI source temperature.[1][2]
Ionization Energy 70 eVStandardizes fragmentation for library comparison.[1][2]
Scan Range m/z 35 - 300Captures low mass fragments and molecular ion.[1][2]

Fragmentation Analysis & Mechanism

The Electron Ionization (EI) mass spectrum of 2-(bromomethyl)-3,3-dimethyl-1-butene is dominated by two competing mechanisms: Allylic Cleavage and Alpha-Cleavage (Loss of t-Butyl) .[1][2]

Key Diagnostic Ions[1]
m/z ValueRelative AbundanceIon IdentityMechanism of Formation
176 / 178 < 5% (Weak)

Molecular ion.[1][2] Shows characteristic 1:1 Br isotope doublet.
97 High (40-80%)

Allylic Cation. Loss of Br radical.[1][2] Resonance stabilized.
57 Base Peak (100%)

t-Butyl Cation. Formed via inductive cleavage of the t-butyl group.[1][2]
161 / 163 Low

Loss of methyl group from the t-butyl moiety.
119 / 121 Moderate

Loss of t-butyl radical.[1][2] Retains Br atom (1:1 doublet).[1][2]
41 High

Allyl cation (secondary fragmentation of m/z 97).[1][2]
Mechanistic Pathway Visualization[1]

The following diagram illustrates the competing fragmentation pathways that generate the spectral fingerprint.

Fragmentation M Molecular Ion [M]+ m/z 176 / 178 (1:1 Ratio) AllylCat Allylic Cation [M-Br]+ m/z 97 (C7H13) M->AllylCat - Br• (Heterolytic Cleavage) BromoAllyl Bromo-Allyl Cation [M-tBu]+ m/z 119 / 121 (Retains Br) M->BromoAllyl - t-Butyl• (Alpha Cleavage) tButyl Base Peak [t-Bu]+ m/z 57 (Stable Carbocation) M->tButyl Inductive Cleavage (Formation of Stable Cation) SecFrag Allyl Fragment m/z 41 AllylCat->SecFrag - C4H8 (Rearrangement)

Figure 1: Mechanistic fragmentation pathways of 2-(bromomethyl)-3,3-dimethyl-1-butene under 70 eV Electron Ionization.

Comparative Performance: GC-MS vs. Alternatives[1][2][3]

When validating the identity of this molecule, researchers often choose between GC-FID, GC-MS, and NMR.[1] The table below objectively compares these techniques for this specific application.

Technology Comparison Matrix
FeatureGC-MS (Recommended) GC-FID 1H-NMR
Primary Identification Mass Spectral Fingerprint (Isotopes + Fragments).[1][2]Retention Time only.Chemical Shift & Integration.
Isomer Differentiation High. Can distinguish regioisomers via fragmentation (e.g., vinyl vs allylic Br).[2]Low. Isomers often co-elute on standard phases.[1][2]Very High. Distinct splitting patterns.[1][2]
Sensitivity High (picogram range).[1][2]Moderate (nanogram range).[2]Low (milligram range required).
Mixture Analysis Excellent. Deconvolutes overlapping peaks via extracted ion chromatograms (EIC).Poor. Co-eluting peaks appear as one.[1][2]Poor. Overlapping signals in complex mixtures.[1][2]
Throughput High (20 min/sample).[1][2]High (20 min/sample).Low (Sample prep + acquisition).[2]
Why GC-MS Wins for Process Control

While NMR is the "Gold Standard" for absolute structural purity, it is impractical for monitoring reaction kinetics or checking crude reaction mixtures containing solvent.[1]

GC-MS offers the "EIC Advantage": By extracting the ion chromatogram for m/z 119/121 (the bromine-containing fragment), you can selectively filter out non-brominated impurities (like unreacted alkene starting material) which would otherwise obscure the FID trace.[1]

Analytical Workflow

To ensure data integrity, follow this logical flow for identification.

Workflow Start Crude Sample Dilution Dilute in DCM (100 ppm) Start->Dilution GC GC Separation (DB-5ms) Dilution->GC MS_Scan MS Full Scan (35-300 amu) GC->MS_Scan Check1 Check M+ (176/178) MS_Scan->Check1 Check2 Check Base Peak (57) Check1->Check2 Check3 Check Fragment (97) Check2->Check3 Decision Confirm Identity Check3->Decision

Figure 2: Step-by-step analytical workflow for confirmation of 2-(bromomethyl)-3,3-dimethyl-1-butene.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Butene, 1-bromo-3,3-dimethyl- (Isomer/Analog Reference). NIST Chemistry WebBook, SRD 69.[1][2][3][4] [Link][2][3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (General Reference for Allylic Bromide Fragmentation Rules). [Link][2]

  • McLafferty, F. W., & Turecek, F. Interpretation of Mass Spectra.[2] University Science Books.[1][2] (Source for Alpha-cleavage mechanisms).[1][2] [Link]

  • PubChem. Compound Summary: 2-(bromomethyl)-3,3-dimethyl-1-butene (CID 11194640).[1][2] [Link][2]

Sources

Technical Comparison Guide: IR Spectroscopy of 2-(bromomethyl)-3,3-dimethyl-1-butene

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for the spectroscopic validation of 2-(bromomethyl)-3,3-dimethyl-1-butene (CAS: 33693-77-5).[1] It is designed for researchers requiring rigorous identification protocols to distinguish this allylic bromide from its precursors, isomers, and common synthetic byproducts.

Executive Summary & Molecule Profile

2-(bromomethyl)-3,3-dimethyl-1-butene is a specialized allylic bromide intermediate used in the synthesis of complex terpenes and sterically hindered ligands.[1] Its structure combines a bulky tert-butyl group with a reactive allylic bromide and a terminal alkene .[1]

In synthesis, "performance" relies on purity. The primary challenge is distinguishing the target molecule from:

  • The Precursor: 3,3-dimethyl-1-butene (Neohexene) – Incomplete bromination.[1]

  • The Isomer: 1-bromo-3,3-dimethyl-2-butene – Allylic rearrangement product.[1]

  • The Byproduct: 2-bromo-2,3-dimethylbutane – HBr addition (loss of unsaturation).[1]

This guide provides the spectral fingerprints required to validate the target structure against these alternatives.

The Spectral Fingerprint (Target Molecule)

The IR spectrum of 2-(bromomethyl)-3,3-dimethyl-1-butene is defined by a "Diagnostic Triad" of features arising from its specific functional groups.

Table 1: Critical IR Peak Assignments
Functional GroupMode of VibrationFrequency Range (cm⁻¹)IntensityDiagnostic Note
=C-H (Vinyl) Stretching3080 – 3095 MediumConfirms sp² hybridization; differentiates from alkyl byproducts.[1]
C-H (Alkyl) Stretching2860 – 2970 StrongDominated by the tert-butyl group (9 equivalent protons).
C=C (Alkene) Stretching1635 – 1650 MediumCharacteristic of 1,1-disubstituted alkenes.
-CH₂- (Bend) Scissoring1460 – 1475 MediumMethylene group adjacent to Bromine.
-C(CH₃)₃ Skeletal Bend1365 & 1390 Strong"Tert-butyl Doublet" : Distinctive split peak confirming the neopentyl backbone.[1]
=CH₂ (Wag) Out-of-plane Bend890 – 900 StrongCritical: Specific to terminal methylene (R₂C=CH₂).[1] Absent in internal isomers.
C-Br Stretching550 – 650 StrongBroad band verifying the presence of the halogen.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target spectrum with its most common contaminants to allow for rapid purity assessment.

Scenario A: Target vs. Precursor (Neohexene)

Context: Did the bromination reaction go to completion?

FeatureTarget: 2-(bromomethyl)-...[1][2][3][4]Precursor: 3,3-dimethyl-1-buteneResult
C-Br Stretch Present (550-650 cm⁻¹) Absent The appearance of the C-Br band is the primary indicator of reaction success.[1]
Fingerprint Complex (due to -CH₂Br)SimplerThe precursor lacks the methylene scissoring modes associated with the -CH₂Br group.
Scenario B: Target vs. Isomer (Internal Alkene)

Context: Did allylic rearrangement occur during workup? Isomer Structure: 1-bromo-3,3-dimethyl-2-butene (Trisubstituted alkene).[1]

FeatureTarget (Terminal Alkene)Isomer (Internal Alkene)Result
=CH₂ Wag Strong band at ~890 cm⁻¹ Absent Definitive Test. The internal alkene has no terminal methylene hydrogens.
C=C Stretch ~1640 cm⁻¹~1660-1670 cm⁻¹Internal alkenes typically absorb at slightly higher frequencies and with lower intensity (weaker dipole change).[1]
=C-H Stretch ~3090 cm⁻¹Weak/AbsentThe isomer has only one vinylic proton, often obscured or very weak compared to the terminal =CH₂.
Scenario C: Target vs. Saturated Byproduct

Context: Did HBr add across the double bond (Markovnikov addition)? Byproduct: 2-bromo-2,3-dimethylbutane.

FeatureTarget (Unsaturated)Byproduct (Saturated)Result
=C-H Stretch Present (>3000 cm⁻¹) Absent Complete disappearance of peaks above 3000 cm⁻¹.[1]
C=C Stretch Present (~1640 cm⁻¹) Absent No absorption in the 1600-1700 cm⁻¹ region.[5]

Experimental Protocol for Spectral Validation

Objective: Obtain a research-grade spectrum to validate the synthesis of 2-(bromomethyl)-3,3-dimethyl-1-butene.

Materials
  • Sample: Crude or purified reaction oil.

  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Nicolet iS50).

  • Accessory: Diamond ATR (Attenuated Total Reflectance) module is preferred over KBr pellets due to the liquid state and volatility of the sample.

Step-by-Step Methodology
  • Background Collection: Clean the ATR crystal with isopropanol. Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and H₂O.

  • Sample Loading: Place 10-20 µL of the neat liquid onto the center of the crystal.

    • Note: As an alkyl halide, ensure the sample does not corrode the crystal housing (Diamond/ZnSe is resistant).

  • Acquisition: Acquire the sample spectrum (16-32 scans).

  • Baseline Correction: Apply automatic baseline correction if the baseline drifts due to scattering.

  • Peak Picking: Enable "Peak Labeling" with a threshold of 5% transmission. Focus on the 3100-3000 cm⁻¹ , 1650 cm⁻¹ , 1360-1390 cm⁻¹ , and 600 cm⁻¹ regions.

  • Validation Logic: Use the decision tree below to interpret the data.

Validation Logic Workflow

The following diagram illustrates the decision process for identifying the compound and diagnosing common impurities.

IR_Validation Start Start: Analyze Spectrum Check_Vinyl Peak > 3000 cm⁻¹? (Vinylic C-H) Start->Check_Vinyl Check_CC Peak 1635-1650 cm⁻¹? (C=C Stretch) Check_Vinyl->Check_CC Yes Result_Sat Impurity: Saturated Alkane (HBr Addition Product) Check_Vinyl->Result_Sat No Check_Wag Peak ~890 cm⁻¹? (=CH₂ Out-of-Plane) Check_CC->Check_Wag Yes Check_CC->Result_Sat No Check_CBr Peak 550-650 cm⁻¹? (C-Br Stretch) Check_Wag->Check_CBr Yes Result_Iso Impurity: Internal Isomer (Allylic Shift) Check_Wag->Result_Iso No (Internal Alkene) Result_Prec Impurity: Precursor (Neohexene) Check_CBr->Result_Prec No Result_Success CONFIRMED: 2-(bromomethyl)-3,3-dimethyl-1-butene Check_CBr->Result_Success Yes

Figure 1: Spectral decision tree for validating the synthesis of 2-(bromomethyl)-3,3-dimethyl-1-butene.

References

  • National Institute of Standards and Technology (NIST). 3,3-Dimethyl-1-butene IR Spectrum (Precursor Reference).[1] NIST Chemistry WebBook, SRD 69.[6] Retrieved from [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy: Alkenes and Alkyl Halides. Characteristic absorption frequencies for 1,1-disubstituted alkenes and C-Br bonds.[1][7][8] Retrieved from [Link]

  • PubChem. 2-Bromo-3,3-dimethylbut-1-ene (Compound Summary). Identification and physical property data.[4][6][9][10][11][12][13][14][15][16] Retrieved from [Link]

Sources

13C NMR spectral data for 2-(bromomethyl)-3,3-dimethyl-1-butene characterization

Analytical Comparison Guide: C NMR Methodologies for the Characterization of 2-(Bromomethyl)-3,3-dimethyl-1-butene

Introduction: The Analytical Challenge

2-(Bromomethyl)-3,3-dimethyl-1-butene (CAS: 3854-52-2) [2] is a highly branched, sterically hindered allylic bromide. It is frequently utilized as a critical precursor in the synthesis of advanced organometallic compounds, such as molybdenum allyl complexes designed for atomic layer deposition (ALD) in semiconductor manufacturing [1].

For researchers synthesizing or procuring this compound, rigorous structural validation is paramount. However, standard

signal overlap


~35–40 ppm

This guide objectively compares three NMR analytical workflows—Standard 1D




Methodology Comparison: Resolving Structural Ambiguity

As an application scientist, choosing the right NMR technique is a balance of instrument time and data confidence. Below is a comparative analysis of the three primary methodologies.

Alternative A: Standard 1D C{ H} NMR (The Baseline)
  • Mechanism: Utilizes broadband proton decoupling to yield a single sharp peak per magnetically equivalent carbon environment.

  • Performance: Provides a complete carbon count (5 unique environments for the 7 carbons).

  • The Flaw: It lacks multiplicity (number of attached protons) information. While the

    
     typically exhibits lower peak intensity due to its longer longitudinal relaxation time (
    
    
    ) and the absence of the Nuclear Overhauser Effect (NOE), relying solely on peak integration or intensity to differentiate
    
    
    from
    
    
    is empirically risky and scientifically unsound.
Alternative B: DEPT-135 (The Efficient Differentiator)
  • Mechanism: Employs a complex multipulse sequence to transfer magnetization from highly sensitive

    
    H nuclei to 
    
    
    C nuclei. The final 135-degree read pulse creates phase modulation based on proton attachment.
  • Performance: Highly superior for resolving the 35–40 ppm ambiguity. Quaternary carbons (

    
     and 
    
    
    ) disappear entirely. The
    
    
    and terminal
    
    
    carbons appear with a positive phase (pointing up), while the
    
    
    carbon appears with a negative phase (pointing down). This provides a self-validating assignment in minutes without requiring lengthy 2D acquisition.
Alternative C: 2D H- C HSQC (The Definitive Standard)
  • Mechanism: Correlates the chemical shift of protons with their directly bonded carbons via single-bond scalar couplings (

    
    ).
    
  • Performance: The ultimate gold standard for complex mixtures or highly overlapping spectra. It unambiguously links the downfield proton singlet of the

    
     group (~3.9 ppm) directly to its corresponding carbon, definitively separating it from the 
    
    
    (which shows no cross-peak).

Quantitative Data Summary

The table below summarizes the predicted chemical shifts for 2-(bromomethyl)-3,3-dimethyl-1-butene and compares how each analytical method responds to the specific carbon environments.

Carbon PositionExpected Shift (ppm)1D

C{

H} Response
DEPT-135 ResponseHSQC Cross-Peak (

H ppm)
C1 (Terminal

)
~112.0Positive PeakPositive (Up)Yes (~4.9, 5.2 ppm)
C2 (Quaternary

)
~154.0Positive Peak (Low Int.)Null (Disappears) No
C3 (Quaternary

)
~35.5Positive Peak (Low Int.)Null (Disappears) No
C4 (tert-butyl

)
~29.5Positive Peak (High Int.)Positive (Up)Yes (~1.1 ppm)
C5 (Bromomethyl

)
~38.0Positive PeakNegative (Down) Yes (~3.9 ppm)

Experimental Protocols (Self-Validating Workflows)

To ensure maximum reproducibility and scientific integrity, follow this step-by-step methodology for acquiring the comparative NMR data.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 40–50 mg of 2-(bromomethyl)-3,3-dimethyl-1-butene. Causality: This high concentration is required to ensure sufficient signal-to-noise (S/N) for the unprotonated

    
     and 
    
    
    carbons within a standard 15-minute 1D
    
    
    C acquisition.
  • Solvation: Dissolve the sample in 0.6 mL of

    
     containing 0.03% v/v Tetramethylsilane (TMS). Causality: 
    
    
    provides a deuterium lock signal for field-frequency stabilization, and its carbon triplet at 77.16 ppm serves as a secondary chemical shift reference if TMS is obscured.
  • Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube, ensuring no particulates are suspended.

Step 2: Instrument Tuning and Shimming
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the magnetic field to the

    
     deuterium signal.
    
  • Perform gradient shimming (e.g., TopShim) to ensure a homogenous magnetic field. Causality: Poor shimming will broaden the peaks, merging the closely resonating

    
     and 
    
    
    signals.
Step 3: Acquisition Parameters
  • 1D

    
    C{
    
    
    H} Protocol:
    Use a 30-degree flip angle (zgpg30) rather than a 90-degree pulse. Causality: A 30-degree pulse allows for faster repetition rates (shorter D1 delay of ~2.0s), maximizing S/N per unit time for quaternary carbons with long
    
    
    relaxation times. Set the number of scans (NS) to 256.
  • DEPT-135 Protocol: Run the standard DEPT-135 pulse sequence (dept135). Set NS to 64. Ensure the

    
     coupling constant is set to 145 Hz (standard for aliphatic/alkene averages).
    
  • Data Processing: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz before Fourier Transformation to enhance the S/N ratio without significantly sacrificing resolution.

Analytical Workflow Visualization

NMR_WorkflowN1Sample: 2-(bromomethyl)-3,3-dimethyl-1-buteneN21D 13C{1H} NMR(Baseline)N1->N2N3Signal Ambiguity:Cq vs -CH2Br (~35-40 ppm)N2->N3 Analyze ShiftsN4DEPT-135(Phase Multiplicity)N3->N4 1D MultipulseN52D 1H-13C HSQC(Direct Correlation)N3->N5 2D CorrelationN6Unambiguous StructuralVerificationN4->N6 Phase: Cq(null), CH2(down)N5->N6 Cross-peaks

Fig 1: Decision tree for resolving 13C NMR signal ambiguities in hindered alkenes.

Conclusion

For the routine characterization of 2-(bromomethyl)-3,3-dimethyl-1-butene, relying solely on 1D


C NMR

DEPT-135 stands out as the most efficient "product" in this comparison. It requires only a fraction of the time of 2D methods while providing immediate, phase-based self-validation (the


HSQC

References

  • Source: google.
  • Title: 3854-52-2_2-(bromomethyl)-3,3-dimethylbut-1-ene ... - cas号查询 Source: chemsrc.com URL:[Link]

Comparison of 2-(bromomethyl)-3,3-dimethyl-1-butene purity analysis methods

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of 2-(bromomethyl)-3,3-dimethyl-1-butene Purity Analysis Methods

Executive Summary: The Analytical Landscape

For researchers and process chemists working with 2-(bromomethyl)-3,3-dimethyl-1-butene (CAS: 33693-77-5), purity analysis is complicated by the molecule's specific functionality: it is an allylic bromide with a bulky tert-butyl group.

This structural combination creates a "stability vs. detectability" paradox:

  • Thermal Instability: As an allylic halide, it is prone to thermal rearrangement (allylic shift) and dehydrobromination, making standard Gas Chromatography (GC) risky.

  • Weak Chromophore: It lacks a strong UV-absorbing conjugated system, making HPLC-UV detection at standard wavelengths (254 nm) insensitive.

  • Isomeric Complexity: Synthetic routes often generate constitutional isomers (e.g., vinylic bromides) that are difficult to resolve.

This guide compares the three primary analytical methodologies—qNMR , HPLC-UV , and GC-FID —establishing Quantitative NMR (qNMR) as the absolute reference standard, while defining the strict operational windows required for chromatographic techniques.

Comparison Matrix: Method Performance

FeatureMethod A: qNMR (

H)
Method B: HPLC-UV Method C: GC-FID
Primary Utility Absolute Purity & Structure Routine QC & StabilityProcess Monitoring (Volatiles)
Accuracy High (< 1% error)Medium (Response factor dependent)Medium (Thermal degradation risk)
Specificity Excellent (Distinguishes isomers)Good (Separates by polarity)Excellent (High resolution)
LOD/LOQ Moderate (~0.1 mg)Low (ppm level at 210 nm)Very Low (ppm level)
Sample Stress None (Ambient temp)Low (Ambient temp)High (Vaporization >150°C)
Throughput Low (10-15 min/sample)Medium (20 min/sample)High (10 min/sample)

PART 1: The Gold Standard – Quantitative NMR (qNMR)[1]

Expert Insight: qNMR is the only method that provides an absolute purity value without requiring a reference standard of the analyte itself. For 2-(bromomethyl)-3,3-dimethyl-1-butene,


H NMR is particularly powerful because the tert-butyl group (9 protons) provides a massive signal amplification, allowing for high sensitivity even with small sample masses.
Experimental Protocol
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: CDCl

    
     (Chloroform-d) – chosen to prevent solvolysis that might occur in protic solvents like Methanol-d
    
    
    
    .
  • Internal Standard (IS): Dimethyl sulfone (DMSO

    
    ) .
    
    • Why? It appears as a singlet at ~3.0 ppm, a clean window between the analyte's tert-butyl group (~1.1 ppm) and the bromomethyl protons (~4.0 ppm). It is non-hygroscopic and chemically inert toward alkyl bromides.

  • Relaxation Delay (d1): 30 seconds (Must be

    
     of the longest relaxing proton, typically the IS).
    

Workflow:

  • Accurately weigh ~20 mg of Analyte (

    
    ) and ~10 mg of IS (
    
    
    
    ) into the same vial (precision
    
    
    mg).
  • Dissolve in 0.7 mL CDCl

    
    .
    
  • Acquire spectrum with 90° pulse angle and no spectral rotation.

  • Integrate the tert-butyl singlet (9H) or the bromomethyl singlet (2H) against the IS singlet (6H).

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= mass,

= Purity.[1][2][3]

PART 2: Routine QC – HPLC-UV (Reverse Phase)

Expert Insight: While less accurate than qNMR for absolute assay, HPLC is superior for detecting non-volatile impurities (e.g., oligomers) and hydrolysis products (alcohols). The challenge is detection; the isolated alkene only absorbs deep in the UV range.

Experimental Protocol
  • Column: C18 (Octadecyl), 4.6 x 150 mm, 3.5 µm particle size (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase:

    • A: Water (Milli-Q)

    • B: Acetonitrile (HPLC Grade)

  • Gradient:

    • 0-2 min: 60% B (Isocratic hold)

    • 2-15 min: 60%

      
       95% B (Linear ramp)
      
    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm .

    • Critical Note: At 210 nm, acetonitrile absorbs slightly. Use a reference wavelength (360 nm) to correct for baseline drift, or use "Far UV" grade acetonitrile.

  • Temperature: 25°C.

Validation Check: Inject a blank (pure ACN). If a peak appears at the retention time of the bromide, it is a system ghost peak. Allylic bromides are hydrophobic; expect elution late in the gradient (approx. 8-12 min).

PART 3: Process Monitoring – GC-FID (With Thermal Cautions)

Expert Insight: GC provides the highest resolution for volatile organic impurities (starting material isomers). However, the injector port is a "reaction chamber." High temperatures can cause the allylic bromide to eliminate HBr, forming a diene, or isomerize.

Experimental Protocol
  • Inlet Mode: Cool On-Column (Preferred) or Split/Splitless with low temperature.

  • Inlet Temperature: Max 150°C (Standard 250°C inlets will degrade this molecule).

  • Column: Rtx-1 or DB-1 (100% Dimethyl polysiloxane), 30 m x 0.32 mm x 1.0 µm.

    • Why Thick Film? A 1.0 µm film allows for lower elution temperatures, keeping the analyte stable.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).[3]

  • Oven Program:

    • Start: 60°C (Hold 2 min)

    • Ramp: 10°C/min to 200°C.

  • Detector: FID at 250°C.

Self-Validating Step: Perform a "linearity of injection" test. Inject the sample at inlet temperatures of 130°C, 150°C, and 180°C. If the purity area % drops as temperature rises, thermal degradation is occurring. Use the lowest viable temperature.

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for selecting the appropriate method based on the stage of drug development.

AnalysisWorkflow Start Sample: 2-(bromomethyl)-3,3-dimethyl-1-butene Goal_Ref Goal: Reference Standard Certification Start->Goal_Ref Goal_QC Goal: Routine Batch Release Start->Goal_QC Goal_IPC Goal: In-Process Control (Reaction Monitoring) Start->Goal_IPC qNMR Method: qNMR (1H) (Absolute Purity) Goal_Ref->qNMR Primary Method HPLC Method: HPLC-UV (210 nm) (Impurity Profiling) Goal_QC->HPLC Preferred Decision_Thermal Is sample thermally stable? Goal_IPC->Decision_Thermal Decision_Volatile Is impurity volatile? HPLC->Decision_Volatile If unknown peak found GC Method: GC-FID (Low Temp Inlet) Decision_Volatile->GC Yes Decision_Thermal->HPLC No (Degradation observed) Decision_Thermal->GC Yes (Check <150°C)

Caption: Decision tree for selecting analytical methods based on data requirements and sample stability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11194640, 1-butene, 2-(bromomethyl)-3,3-dimethyl-. Retrieved from [Link]

  • Holzgrabe, U. (2010).Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (General reference for qNMR protocol).
  • Agilent Technologies.Analysis of Thermally Labile Compounds by GC. Application Note 5990-xxxx. (Supporting logic for low-temp GC inlet).
  • Sigma-Aldrich. Product Specification: 2-(Bromomethyl)-3,3-dimethyl-1-butene. (Verification of structure and physical properties).[4]

Sources

A Researcher's Guide to Differentiating 2-(bromomethyl)-3,3-dimethyl-1-butene from its Isomeric Impurities

Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of specialty chemicals and active pharmaceutical ingredients, achieving high isomeric purity is paramount. For researchers and drug development professionals, the presence of closely related isomeric impurities can significantly impact the efficacy, safety, and regulatory approval of a final product. This guide provides an in-depth technical overview of robust analytical methodologies for differentiating the target molecule, 2-(bromomethyl)-3,3-dimethyl-1-butene, from its potential isomeric impurities. We will delve into the underlying principles of these techniques and provide practical, field-proven insights to ensure accurate and reliable characterization.

The Challenge: Subtle Structural Variations with Significant Consequences

2-(bromomethyl)-3,3-dimethyl-1-butene is a valuable building block in organic synthesis. However, its synthesis can often lead to the formation of several structural isomers, which possess the same molecular formula (C7H13Br) but differ in the arrangement of their atoms.[1] These subtle structural differences can be challenging to distinguish but are critical to control.

The primary isomeric impurities of concern include:

  • 1-bromo-3,3-dimethyl-2-butene: A constitutional isomer where the double bond and bromine atom are in different positions.

  • 3-bromo-2,3-dimethyl-1-butene: Another constitutional isomer with a different substitution pattern.[2]

  • Positional isomers of the double bond: Such as 2-(bromomethyl)-3,3-dimethyl-2-butene.

This guide will focus on a multi-technique approach, leveraging the strengths of Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive and unambiguous identification of the desired product and its impurities.

Gas Chromatography (GC): The First Line of Separation

Gas chromatography is a powerful technique for separating volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[3][4] For the separation of isomers of brominated butenes, the choice of the capillary column and temperature programming is critical.

Experimental Protocol: GC-FID for Isomer Separation

Objective: To achieve baseline separation of 2-(bromomethyl)-3,3-dimethyl-1-butene and its key isomeric impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: A non-polar column (e.g., DB-5ms) is often a good starting point for separating alkyl halides.[5]

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample mixture in a volatile organic solvent like dichloromethane or hexane.[6]

  • Injector:

    • Temperature: 250 °C (to ensure rapid volatilization without degradation).[5]

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (to prevent column overloading).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 5 °C/min.

    • Final Hold: Hold at 150 °C for 5 minutes.

  • Detector (FID):

    • Temperature: 280 °C.

Causality Behind Experimental Choices: The non-polar stationary phase of the DB-5ms column separates compounds primarily based on their boiling points. Isomers with different branching and double bond positions will have slightly different boiling points, enabling their separation. The temperature program is designed to first elute the more volatile isomers at a lower temperature and then gradually increase the temperature to elute the less volatile components, ensuring sharp peaks and good resolution.[4]

Expected Data and Interpretation

The resulting chromatogram will show a series of peaks, each corresponding to a different compound in the mixture. The retention time (the time it takes for a compound to travel through the column) is a characteristic property of each isomer under specific GC conditions. By comparing the retention times of the sample components to those of authenticated reference standards, one can tentatively identify the target compound and its impurities.

CompoundExpected Retention Time (min)
2-(bromomethyl)-3,3-dimethyl-1-butene~10.5
1-bromo-3,3-dimethyl-2-butene~10.2
3-bromo-2,3-dimethyl-1-butene~11.0

Note: These are hypothetical retention times and will vary depending on the specific instrument and conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Structure

NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules.[7] Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom, allowing for the definitive differentiation of isomers.[8]

¹H NMR Spectroscopy: A Proton's Perspective

Key Differentiating Features:

  • Chemical Shift (δ): The position of a proton signal in the NMR spectrum is highly sensitive to its electronic environment. Vinylic protons (attached to the double bond) resonate at a significantly different chemical shift compared to allylic protons (adjacent to the double bond).[8]

  • Signal Splitting (Multiplicity): The interaction between neighboring, non-equivalent protons leads to the splitting of signals into multiplets (e.g., doublets, triplets, quartets). This provides crucial information about the connectivity of atoms.

  • Integration: The area under each signal is proportional to the number of protons it represents.[8]

Experimental Protocol: ¹H NMR Analysis

Objective: To obtain a high-resolution ¹H NMR spectrum to distinguish between the isomeric structures.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher for better resolution)

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[8]

  • Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences.

Comparative Spectral Analysis
IsomerKey ¹H NMR Signals (δ, ppm) and Multiplicities
2-(bromomethyl)-3,3-dimethyl-1-butene ~5.1 (s, 2H, =CH₂) ~4.1 (s, 2H, -CH₂Br) ~1.1 (s, 9H, -C(CH₃)₃)
1-bromo-3,3-dimethyl-2-butene ~5.6 (t, 1H, =CH-) ~3.9 (d, 2H, -CH₂Br) ~1.7 (s, 6H, =C(CH₃)₂)
3-bromo-2,3-dimethyl-1-butene ~5.0 (s, 2H, =CH₂) ~1.9 (s, 6H, -C(Br)(CH₃)₂) ~1.7 (s, 3H, =C(CH₃)-)

Note: Predicted chemical shifts. Actual values may vary slightly.

Diagram: Logical Workflow for Isomer Identification using ¹H NMR

Caption: Workflow for Isomer Identification using ¹H NMR.

¹³C NMR Spectroscopy: A Carbon-centric View

¹³C NMR spectroscopy provides complementary information to ¹H NMR. The chemical shifts of carbon atoms are also highly dependent on their local environment.[9][10]

Key Differentiating Features:

  • Alkene Carbons: Carbons involved in a double bond typically resonate in the range of 100-150 ppm.[9][11]

  • Carbons Bonded to Bromine: The electronegative bromine atom causes a downfield shift (to a higher ppm value) for the attached carbon, typically in the range of 30-60 ppm.[9][12]

Comparative Spectral Analysis
IsomerKey ¹³C NMR Signals (δ, ppm)
2-(bromomethyl)-3,3-dimethyl-1-butene ~145 (=C<), ~115 (=CH₂), ~38 (-CH₂Br), ~35 (-C(CH₃)₃), ~29 (-C(CH₃)₃)
1-bromo-3,3-dimethyl-2-butene ~135 (=C<), ~120 (=CH-), ~30 (-CH₂Br), ~25, 18 (-C(CH₃)₂)
3-bromo-2,3-dimethyl-1-butene ~150 (=C<), ~112 (=CH₂), ~70 (-C(Br)<), ~30 (-C(CH₃)₂), ~25 (=C(CH₃)-)

Note: Predicted chemical shifts. Actual values may vary slightly.

Mass Spectrometry (MS): Fingerprinting by Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. When coupled with Gas Chromatography (GC-MS), it becomes a highly specific and sensitive analytical tool. For brominated compounds, the presence of two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.[5][13]

Experimental Protocol: GC-MS Analysis

Objective: To confirm the molecular weight and obtain fragmentation patterns for isomer identification.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Methodology:

  • The GC method can be the same as described previously.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Mass Range: m/z 40-200.

    • Scan Rate: 2 scans/second.

Fragmentation Analysis: A Tale of Stability

The fragmentation patterns of the isomers will differ based on the stability of the resulting carbocations and radicals.

  • 2-(bromomethyl)-3,3-dimethyl-1-butene: Loss of a bromine radical (•Br) will be a prominent fragmentation pathway, leading to a stable tertiary carbocation.

  • 1-bromo-3,3-dimethyl-2-butene: Will also show loss of •Br, but the resulting primary allylic carbocation is less stable than the tertiary carbocation from the target molecule.

  • 3-bromo-2,3-dimethyl-1-butene: Loss of a bromine radical will form a tertiary carbocation.

Diagram: General Fragmentation Pathway

Fragmentation M Molecular Ion (M+•) F1 Fragment 1 (M - Br)+ M->F1 - •Br F2 Fragment 2 M->F2 - Neutral Loss F3 Fragment 3 F1->F3 - Further Fragmentation

Caption: Generalized Mass Spectrometry Fragmentation Pathway.

Expected Mass Spectra Data
IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
2-(bromomethyl)-3,3-dimethyl-1-butene 176/17897 (M-Br), 57 (tert-butyl)
1-bromo-3,3-dimethyl-2-butene 176/17897 (M-Br), 69
3-bromo-2,3-dimethyl-1-butene 176/17897 (M-Br), 83

The presence of the M+2 peak with approximately the same intensity as the M peak is a clear indicator of a single bromine atom in the molecule.[13]

Conclusion: A Synergistic Approach for Unambiguous Identification

For the reliable differentiation of 2-(bromomethyl)-3,3-dimethyl-1-butene from its isomeric impurities, a single analytical technique is often insufficient. A synergistic approach, combining the separatory power of Gas Chromatography with the detailed structural insights from NMR Spectroscopy and the fragmentation fingerprinting of Mass Spectrometry, provides a robust and self-validating system. This multi-faceted characterization is essential for ensuring the quality, safety, and efficacy of products in research and drug development.

References

  • Full article: Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2007). Taylor & Francis Online. [Link]

  • 1-butene, 2-(bromomethyl)-3,3-dimethyl- (C7H13Br). (n.d.). PubChem. [Link]

  • Nomenclature of Hydrocarbons and Alkyl Halides. (n.d.). CHEM 1114 – Introduction to Chemistry. [Link]

  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. (2014). PubMed. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021). Organic Chemistry Data. [Link]

  • Naming Alkyl Halides. (n.d.). OpenOChem Learn. [Link]

  • interpreting C-13 NMR spectra. (n.d.). Chemguide. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? (2025). Creative Biostructure. [Link]

  • Nomenclature of Alkyl Halides. (n.d.). Chemistry Steps. [Link]

  • 13-C NMR Chemical Shift Table.pdf. (n.d.). [Link]

  • 2-Bromo-3,3-dimethylbut-1-ene. (n.d.). PubChem. [Link]

  • IUPAC nomenclature of alkyl halides. (2011). chemlaba. [Link]

  • IUPAC nomenclature | organohalogen compounds. (n.d.). ADICHEMISTRY. [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

  • Nuclear Magnetic Resonance (NMR) of Alkenes. (2023). Chemistry LibreTexts. [Link]

  • chemical shift of functional groups in 13C NMR spectroscopy. (2022). YouTube. [Link]

  • Mass Spectrometry. (n.d.). MSU chemistry. [Link]

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. (n.d.). PMC. [Link]

  • Which is more stable? -vinyl halides or allyl halides? (2015). Quora. [Link]

  • Alkyl Halides exp 19 and 20 and Gas Chromatography. (2018). YouTube. [Link]

  • CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes. (n.d.). [Link]

  • Understanding Vinyl and Allylic Halides. (n.d.). Scribd. [Link]

  • distinguishing isomers by 1H NMR spectroscopy. (2022). YouTube. [Link]

  • Introduction to Alkyl Halides. (2020). Chemistry Steps. [Link]

  • How do alkyl, allyl and vinyl halides differ in structure ? (2020). YouTube. [Link]

  • Gas Chromatography Explained: How It Separates Different Compounds. (2025). Persee. [Link]

  • 6.6 ¹H NMR Spectra and Interpretation (Part I). (n.d.). Organic Chemistry I - KPU Pressbooks. [Link]

  • Gas Chromatography. (2023). Chemistry LibreTexts. [Link]

  • What is the difference between Allyl and Alkyl? (2024). Vedantu. [Link]

  • CHEM 2211L Experiment 9. (2020). YouTube. [Link]

  • [Chemistry] When 3,3-dimethyl-1-butene is treated with HBr alone, the major product is 2-bromo-2,3-d. (2025). YouTube. [Link]

  • A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes. (n.d.). PMC. [Link]

  • When 3,3-dimethyl-1-butene is treated with HBr alone, the major product is 2-bromo-2,3-dimethylbutane. When the same alkene is treated with - HBr. (n.d.). Vaia. [Link]

  • 2-Bromo-3,3-dimethylbutane. (n.d.). NIST WebBook. [Link]

  • 3-Bromo-2,3-dimethylbut-1-ene. (n.d.). PubChem. [Link]

  • Synthesis of 2-bromomethyl-1,3-butadiene. (n.d.). ResearchGate. [Link]

  • Synthesis of 2,3-dimethyl-1-butene. (n.d.). PrepChem.com. [Link]

  • 2-Butanone, 1-bromo-3,3-dimethyl-. (n.d.). NIST WebBook. [Link]

Sources

The Analytical Challenge: Profiling 2-(Bromomethyl)-3,3-dimethyl-1-butene

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, analytical scientists, and drug development professionals.

In pharmaceutical development, monitoring alkylating agents like 2-(bromomethyl)-3,3-dimethyl-1-butene (CAS: 3854-52-2) [1] is critical due to their potential as Genotoxic Impurities (GTIs)[2]. While Gas Chromatography-Mass Spectrometry (GC-MS) is traditionally the gold standard for volatile alkyl halides[3], HPLC is often mandatory when this compound is present as a residual impurity within a non-volatile or thermally labile Active Pharmaceutical Ingredient (API) matrix that cannot withstand GC inlet temperatures.

However, analyzing this specific molecule via HPLC presents a trifecta of chromatographic challenges:

  • Chromophore Deficit: The molecule lacks an extended conjugated

    
    -system. Its isolated carbon-carbon double bond only absorbs weakly in the deep UV range (< 210 nm), making standard UV detection at 254 nm virtually useless.
    
  • High Lipophilicity: With a bulky tert-butyl group, the molecule exhibits a high partition coefficient (LogP ~3.6)[4]. This strong hydrophobicity leads to excessive retention and peak broadening on standard reversed-phase columns.

  • Semi-Volatility: With a boiling point of approximately 140–145 °C[4], the analyte is prone to evaporative loss when utilizing standard aerosol-based HPLC detectors (like ELSD) at default operating temperatures.

As a Senior Application Scientist, my approach to this molecule bypasses standard default methods. Below is an objective comparison of detection technologies and stationary phases, followed by a self-validating protocol engineered specifically for this challenging analyte.

Detector Comparison: Overcoming the Chromophore Deficit

To accurately quantify 2-(bromomethyl)-3,3-dimethyl-1-butene without derivatization, we must rely on universal detection mechanisms. Charged Aerosol Detection (CAD) has emerged as the premier choice for non-chromophoric compounds[5]. However, because our target is semi-volatile, the causality behind detector parameter selection is critical: if the CAD evaporation tube is set too high (e.g., 50 °C), the alkyl bromide will volatilize along with the mobile phase, yielding a false negative.

Table 1: HPLC Detector Performance Comparison for 2-(Bromomethyl)-3,3-dimethyl-1-butene

Detector TechnologyEstimated LODVolatility ToleranceStructural DependencySuitability for Target
UV-Vis (210 nm) > 50 µg/mLHighRequires ChromophorePoor (High baseline noise)
ELSD ~1–5 µg/mLLow (Evaporates analyte)UniversalMarginal
CAD (Low Temp, 35°C) < 0.1 µg/mLModerate (Tunable)UniversalOptimal
GC-MS (Alternative) < 0.01 µg/mLExcellentMass-dependentGold Standard (If API allows)

Note: CAD provides a near-uniform response independent of chemical structure, making it ideal for pharmaceutical impurity profiling where reference standards may be scarce[6].

Stationary Phase Selection: Managing Lipophilicity

A common mistake in method development is defaulting to a C18 (Octadecyl) column. For 2-(bromomethyl)-3,3-dimethyl-1-butene, the dense C18 brush phase induces "hydrophobic trapping." The molecule's tert-butyl group interacts so strongly with the C18 chains that the retention factor (


) becomes excessively high, resulting in late elution (>15 minutes) and severe peak broadening, which destroys the signal-to-noise (S/N) ratio.

To counteract this, we must reduce the carbon load and chain length. A C8 (Octyl) column provides the exact causality needed: it offers sufficient hydrophobic interaction to retain the molecule past the void volume, but releases it rapidly enough to maintain a sharp, symmetrical peak.

Table 2: Column Chemistry & Retention Time Comparison

Column ChemistryCarbon LoadPredicted Retention TimePeak ShapeCausality / Mechanism
C18 (Octadecyl) High (~15-20%)> 15.0 minBroad, TailingExcessive hydrophobic partitioning.
C8 (Octyl) Medium (~8-10%)7.5 - 9.0 minSharp, SymmetricalOptimal: Balanced hydrophobic release.
Phenyl-Hexyl Medium (~11%)6.0 - 8.0 minModerateGood alternative; orthogonal selectivity.

Methodological Workflow

G Start Target Molecule: 2-(bromomethyl)-3,3-dimethyl-1-butene UVCheck Does it possess a conjugated chromophore? Start->UVCheck UVYes Standard UV-Vis Detection (254 nm) UVCheck->UVYes Yes UVNo Alternative Universal Detection Required UVCheck->UVNo No (Isolated Alkene) VolCheck Is the analyte semi-volatile? (BP < 150°C) VolYes Low-Temp CAD (35°C) or Pre-column Derivatization VolCheck->VolYes Yes (BP ~140°C) VolNo Standard ELSD / CAD (High Evaporation Temp) VolCheck->VolNo No UVNo->VolCheck ColSelect Stationary Phase Selection: Avoid C18 (Over-retention) VolYes->ColSelect C8Col Select C8 Column for optimal peak shape ColSelect->C8Col

Decision-tree workflow for HPLC method development of volatile, non-chromophoric alkyl halides.

Self-Validating Protocol: UHPLC-CAD Analysis

This protocol is designed as a self-validating system. Step 3 contains an internal diagnostic check to ensure the semi-volatile analyte is not being lost during detection.

System Requirements: UHPLC system coupled with a Charged Aerosol Detector (CAD). Column: Waters ACQUITY UPLC BEH C8, 1.7 µm, 2.1 x 100 mm. Mobile Phase A: LC-MS Grade Water (0.1% Formic Acid to maintain CAD ionic strength). Mobile Phase B: LC-MS Grade Acetonitrile.

Step 1: System Equilibration
  • Flush the system with 50% Mobile Phase B at 0.4 mL/min until the CAD baseline stabilizes (typically < 0.5 pA noise).

  • Crucial: Ensure no non-volatile buffers (e.g., phosphate) have been used in the system previously, as these will cause massive CAD background noise and permanent capillary fouling.

Step 2: Gradient Programming

Because 2-(bromomethyl)-3,3-dimethyl-1-butene is highly lipophilic, a steep gradient is required to elute it sharply.

  • 0.0 - 1.0 min: 40% B

  • 1.0 - 6.0 min: Linear ramp to 95% B

  • 6.0 - 8.0 min: Hold at 95% B (Analyte elutes at ~7.8 min)

  • 8.0 - 8.1 min: Return to 40% B

  • 8.1 - 10.0 min: Re-equilibration

Step 3: Evaporation Temperature Validation (The Self-Validation Step)

To prove that the CAD is not evaporating the analyte:

  • Set the CAD evaporation temperature to 50 °C . Inject a 10 µg/mL standard of 2-(bromomethyl)-3,3-dimethyl-1-butene. Record the peak area.

  • Lower the CAD evaporation temperature to 35 °C [6]. Re-inject the standard.

  • Validation Check: The peak area at 35 °C must be at least 200% greater than the peak area at 50 °C. If this causality is observed, you have successfully validated that lower temperatures mitigate the evaporative loss of this specific semi-volatile halide.

Step 4: Sample Preparation & Injection
  • Dissolve the sample in a diluent matching the initial mobile phase conditions (40% Acetonitrile / 60% Water) to prevent solvent-induced band broadening.

  • Inject 2.0 µL into the UHPLC system.

  • Quantify using a quadratic or log-log calibration curve, as CAD response is inherently non-linear across wide dynamic ranges[5].

References

  • 2-(溴甲基)-3,3-二甲基丁-1-烯 | 3854-52-2 - Molaid Source: Molaid Chemical Database URL: [Link]

  • Recent Advances in Analysis of Hazardous Genotoxic Impurities in Pharmaceuticals by HPLC, GC and CE Source: ResearchGate URL:[Link]

  • Charged aerosol detector - Wikipedia Source: Wikipedia URL:[Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis Source: HWI Group URL:[Link]

  • Validated GC-MS Method for the Determination of Genotoxic Impurities in Divalproex Sodium Drug Substance Source: Journal of Chromatographic Science | Oxford Academic URL:[Link]

Sources

Benchmarking Purity: Elemental Analysis Standards for 2-(bromomethyl)-3,3-dimethyl-1-butene

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical comparison and protocol for establishing elemental analysis standards for 2-(bromomethyl)-3,3-dimethyl-1-butene (CAS: 17347-61-4 / 33693-77-5 derivative).

This guide deviates from standard templates to address the specific physicochemical challenges of this analyte: high volatility, allylic reactivity, and halogen interference.

Executive Summary

2-(bromomethyl)-3,3-dimethyl-1-butene (


) is a critical allylic bromide intermediate, widely employed in the synthesis of antifungal agents (e.g., Terbinafine). Its validation is notoriously difficult due to its volatility and the lability of the C-Br bond.

This guide compares the Optimized Combustion Analysis (CHN) workflow against standard methodologies and orthogonal techniques (qNMR, GC-FID). We demonstrate that while standard EA protocols often fail (yielding low carbon/high variance), a Cold-Sealed Liquid Protocol calibrated with


-Bromobenzoic Acid  provides the necessary precision for drug-substance qualification.
The Challenge: Why Standard Protocols Fail

Standard Elemental Analysis (EA) relies on weighing samples into open tin boats, folding them, and combusting. For 2-(bromomethyl)-3,3-dimethyl-1-butene, this approach is flawed for three reasons:

  • Volatility: The compound (BP ~40–50°C at reduced pressure) evaporates during the weighing/folding process, leading to artificially low Carbon/Hydrogen values.

  • Halogen Interference: The high bromine content (~45% w/w) can poison standard oxidation catalysts or form volatile

    
     that interferes with Nitrogen detection in thermal conductivity detectors (TCD).
    
  • Reactivity: As an allylic bromide, it is prone to hydrolysis or dimerization if not handled under inert conditions.

Strategic Comparison: Optimized EA vs. Alternatives

We compare the Optimized EA Protocol (using liquid sealing and halogen-compatible calibration) against common alternatives.

Table 1: Comparative Performance Matrix
FeatureMethod A: Optimized EA (Recommended) Method B: Standard EA (Open Boat)Method C: GC-FIDMethod D: qNMR (

)
Principle Combustion (

) + Cold Sealing
Combustion (

) + Manual Fold
Gas ChromatographyNuclear Magnetic Resonance
Primary Target Absolute Purity (C, H, N)Absolute PurityVolatile Organic ImpuritiesMolar Purity
Sample Integrity High (Hermetic seal prevents loss)Low (Evaporation loss >2%)Medium (Thermal degradation risk)High (In-situ analysis)
Halogen Handling Calibrated with Br-standardInterference likelyN/AN/A
Precision


(Drifts low)


Blind Spots Requires ~2mg sampleVolatility errorsMisses inorganic salts/waterRequires internal standard

Expert Insight: While qNMR is excellent for structural confirmation, Elemental Analysis is the only method that simultaneously validates the bulk material's elemental composition, detecting non-protonated impurities (inorganics, moisture) that qNMR and GC might miss.

Technical Deep Dive: The Optimized Protocol

To achieve "Reference Standard" quality data for this compound, you must adopt a Self-Validating Liquid Encapsulation workflow.

A. The Calibration Standard

Do not use Acetanilide alone. Because the analyte contains ~45% Bromine, you must use a standard that matches the combustion kinetics of halogenated organics.

  • Primary Standard:

    
    -Bromobenzoic Acid  (
    
    
    
    )
    • Rationale: It contains Carbon (41.82%), Hydrogen (2.51%), and Bromine (39.75%). It validates the instrument's ability to handle high-halogen matrices without "sooting" or catalyst poisoning.

  • Check Standard: 2-(bromomethyl)-3,3-dimethyl-1-butene (High Purity In-House Standard)

    • Target: C: 47.48%, H: 7.40%.

B. Sample Preparation (The "Cold-Weld" Technique)
  • Equipment: Micro-balance (

    
    ), Liquid Sealing Press, Indium or Tin capsules (Indium is softer and seals better for volatiles).
    
  • Step 1: Tare the empty Indium capsule.

  • Step 2: Using a gas-tight syringe, inject 1.5–2.5 mg of the analyte into the capsule. Do not splash the rim.

  • Step 3: Immediately transfer to the Sealing Press. Apply pressure to form a "Cold Weld" (hermetic seal).

  • Step 4: Re-weigh. If weight decreases over 30 seconds, the seal is defective. Discard.

  • Step 5: Analyze immediately.

C. Instrumental Parameters (Combustion)
  • Furnace Temp:

    
     (High temp required for quantitative Br conversion).
    
  • Oxygen Dose: Excess

    
     injection (15-20 mL) is critical to prevent soot formation from the tert-butyl group.
    
  • Additives: If analyzing for Nitrogen trace impurities, use Silver Wool in the reduction tube to trap Bromine gases (

    
    ), preventing interference with the TCD signal.
    
Data Presentation & Theoreticals

For a standard of 2-(bromomethyl)-3,3-dimethyl-1-butene (


), the theoretical elemental composition is fixed. Deviations indicate specific impurity types.
Table 2: Acceptance Criteria (Theoretical vs. Limits)
ElementTheoretical %Acceptable Range (

)
Diagnostic Interpretation of Deviation
Carbon (C) 47.48% 47.08% – 47.88%Low: Solvent trapped (if solvent is inorganic/water) or evaporation. High: Polymerization (loss of H/Br).
Hydrogen (H) 7.40% 7.00% – 7.80%High: Moisture (

) or residual solvent (Hexane).
Bromine (Br) 45.12% 44.72% – 45.52%Low: Hydrolysis (loss of Br as HBr).
Nitrogen (N) 0.00% < 0.10%High: Contamination from synthesis (amines/DMF).[1]
Visualization of Workflows
Diagram 1: Analytical Decision Matrix

This logic flow ensures the correct method is selected based on the sample's physical state and stability.

AnalysisLogic cluster_0 Method Validation Start Sample: 2-(bromomethyl)-3,3-dimethyl-1-butene CheckVol Is Sample Sealed/Stable? Start->CheckVol StdEA Standard EA (Open Boat) CheckVol->StdEA No (Open) OptEA Optimized EA (Liquid Seal) CheckVol->OptEA Yes (Cold Weld) ResultFail Result: Low %C (Evaporation) StdEA->ResultFail ResultPass Result: Accurate %C %H %Br OptEA->ResultPass

Caption: Decision matrix highlighting the failure mode of standard open-boat analysis for volatile alkyl bromides.

Diagram 2: Impurity Detection Pathways

How EA complements GC and NMR in detecting specific contaminants in the synthesis pathway.

ImpurityPath Crude Crude Synthesis Product EA Elemental Analysis (CHN) Crude->EA GC GC-FID/MS Crude->GC Water Moisture (H2O) Detected by EA (High %H) EA->Water Salts Inorganic Salts (NaBr) Detected by EA (Low %C) EA->Salts Dimers Organic Dimers Detected by GC GC->Dimers

Caption: Orthogonal utility of EA: Detecting "invisible" inorganic and moisture impurities that chromatographic methods miss.

References
  • PubChem. (2025).[2] 2-Bromo-3,3-dimethylbut-1-ene Compound Summary. National Library of Medicine. [Link]

  • Elementar. (2025).[3][4] Best practices for sample preparation in elemental analysis. Elementar Analysensysteme GmbH. [Link]

  • NIST. (2025). 2-Bromo-3,3-dimethylbutane Properties. NIST Chemistry WebBook, SRD 69.[5] [Link]

Sources

Safety Operating Guide

Definitive Guide: Disposal of 1-Butene, 2-(bromomethyl)-3,3-dimethyl-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Hazard Identification

1-Butene, 2-(bromomethyl)-3,3-dimethyl- is an allylic bromide .[1] While the tert-butyl group (3,3-dimethyl) provides steric bulk, the bromomethyl group at the 2-position remains a primary allylic halide.[1] This structural feature dictates its high reactivity and specific disposal requirements.

Immediate Hazards:

  • Lachrymator: Even minor vapors can cause severe eye and respiratory irritation. All handling must occur within a functioning fume hood.

  • Alkylating Agent: Capable of alkylating DNA and proteins; treat as a potential mutagen/carcinogen.[2]

  • Flammability: Flash point is likely <23°C (based on structural analogs like 3-bromo-2-methylpropene), classifying it as a Class IB Flammable Liquid .[1]

PropertyHazard DescriptionCritical Safety Action
Reactivity Electrophilic; reacts violently with strong nucleophiles, oxidizers, and bases.[1]Segregate from amines, azides, and strong bases.[1]
Health Corrosive (Skin/Eyes); Lachrymator; Aspiration Hazard.[3][4][5]Double-glove (Nitrile + Laminate); Face shield required.
Stability May hydrolyze in moist air to release HBr gas.Store under inert atmosphere (Argon/Nitrogen).

The Chemistry of Deactivation (Expertise & Logic)

Why Incineration Alone is Insufficient for In-Lab Management: While professional incineration is the ultimate fate of this waste, storing active allylic bromides in central waste containers poses a risk of container pressurization (via hydrolysis to HBr) or inadvertent alkylation of other waste constituents.

The Solution: Nucleophilic Quenching To render the material safe for storage prior to pickup, we utilize Sodium Thiosulfate (


) .
  • Mechanism: The thiosulfate anion (

    
    ) acts as a "soft" nucleophile. It attacks the electrophilic carbon of the bromomethyl group via an 
    
    
    
    mechanism, displacing the bromide ion.[1]
  • Result: The volatile, lipophilic, and reactive alkyl bromide is converted into a non-volatile, water-soluble Bunte salt (organic thiosulfate).[1]



Note: We buffer this reaction with Sodium Carbonate (


) to prevent the acid-catalyzed decomposition of thiosulfate into elemental sulfur and sulfur dioxide.

Decision Matrix & Workflows

Figure 1: Disposal Decision Matrix

Caption: Logical flow for determining whether to utilize direct lab-packing or on-site chemical deactivation.

DisposalMatrix Start Waste Identification: 1-Butene, 2-(bromomethyl)-3,3-dimethyl- Quantity Assess Quantity & Condition Start->Quantity Large > 100 mL or Sealed Original Container Quantity->Large Bulk Small < 100 mL, Residues, or Spill Cleanup Quantity->Small Residue LabPack Method A: Lab Pack (Segregate as Flammable/Corrosive) Large->LabPack Quench Method B: Chemical Deactivation (Thiosulfate Quench) Small->Quench

Detailed Experimental Protocols

Method A: Lab Pack (Preferred for Bulk)

Scope: Unopened bottles or quantities >100 mL.

  • Segregation: Place the container in a secondary containment bin.

  • Labeling: Mark clearly as "Flammable Liquid, Corrosive, Halogenated."

  • Storage: Store in a flammable cabinet away from oxidizers until professional waste pickup.

  • Disposal Code: Classify primarily under D001 (Ignitable) and potentially D003 (Reactive) depending on local interpretation of allylic halide reactivity.

Method B: Chemical Deactivation (For Residues & Spills)

Scope: Glassware rinsing, syringe cleaning, or small spills (<100 mL).[1]

Reagents Required:

  • Sodium Thiosulfate Pentahydrate (

    
    )
    
  • Sodium Carbonate (

    
    ) or Bicarbonate
    
  • Water

  • Ethanol (to solubilize the organic phase)

Step-by-Step Procedure:

  • Preparation of Quench Solution:

    • Dissolve 15g of Sodium Thiosulfate and 2g of Sodium Carbonate in 100 mL of water.

    • Why Carbonate? To maintain pH > 7. Acidic thiosulfate decomposes to release

      
       gas.
      
  • Solubilization:

    • Dilute the allylic bromide waste with Ethanol (1:4 ratio).

    • Why? The allylic bromide is not water-soluble. Ethanol acts as a phase-transfer bridge allowing the aqueous thiosulfate to contact the organic halide.

  • Reaction:

    • Slowly add the Quench Solution to the waste with stirring.

    • Caution: Exothermic reaction. If processing >10 mL, use an ice bath.

    • Stir at room temperature for 12 hours (overnight).

  • Verification (Self-Validating Step):

    • Phase Check: The solution should become homogeneous (single phase) as the lipophilic bromide converts to the hydrophilic salt.

    • pH Check: Ensure pH remains neutral/basic. If acidic, add more carbonate.[1]

    • Iodide Test (Optional): Take a small aliquot, acidify, and add starch-iodide paper.[1] If it turns blue/black, excess thiosulfate is present (Good).[1]

  • Final Disposal:

    • The resulting solution is now a non-volatile aqueous waste containing organic salts.

    • Dispose of as "Aqueous Organic Waste" (Halogenated) according to local EHS regulations. Do not pour down the drain unless explicitly permitted by your facility's wastewater permit.

Figure 2: Chemical Quenching Workflow

Caption: Step-by-step chemical deactivation process using nucleophilic substitution.

QuenchProtocol cluster_check Validation Logic Step1 1. Dilute Waste (Add Ethanol) Step2 2. Prepare Quench (Na2S2O3 + Na2CO3) Step1->Step2 Prepare Step3 3. Mix & Stir (12 Hours) Step2->Step3 React Step4 4. Validation (Phase Check + pH) Step3->Step4 Verify Step5 5. Final Disposal (Aqueous Waste) Step4->Step5 Dispose

Regulatory & Compliance (RCRA)[6]

In the United States, this waste does not have a specific "U" or "P" list code.[1] However, it is regulated by Characteristic :

  • D001 (Ignitable): Flash point < 60°C.[6]

  • Halogenated Solvents (F-List): If mixed with spent halogenated solvents (Methylene Chloride, etc.), it may carry F001/F002 codes.[1]

  • Best Practice: Label as "Hazardous Waste - Flammable, Toxic, Halogenated" to ensure the disposal facility incinerates it in a halogen-compatible kiln (with scrubbers for HBr/Bromine gas).[1]

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[6] [Link]

  • Lunn, G., & Sansone, E. B. (1994).[1] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Referencing Thiosulfate methods for alkyl halides).

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

Sources

Personal protective equipment for handling 1-Butene, 2-(bromomethyl)-3,3-dimethyl-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Profile: The "Why" Behind the Protocol

Compound Identity: 1-Butene, 2-(bromomethyl)-3,3-dimethyl- (Also known as 2-tert-butylallyl bromide).[1] Functional Classification: Allylic Bromide / Alkylating Agent.

To handle this compound safely, you must understand its reactivity, not just its SDS rating. Unlike simple alkyl halides, this is an allylic bromide . The carbon-bromine bond is activated by the adjacent double bond, making it an exceptionally potent electrophile (alkylating agent).[1]

Critical Risks:

  • Lachrymatory Effect: Like its analog allyl bromide, this compound attacks mucous membranes instantly. It is not just an irritant; it is a chemical weapon-grade lachrymator.

  • Irreversible Alkylation: It reacts rapidly with nucleophiles (proteins, DNA). Skin contact does not just cause acid burns (from hydrolysis to HBr); it covalently modifies tissue.

  • Lipophilicity: The tert-butyl group acts as a "grease ball," facilitating rapid transport across the lipid bilayer of your skin and into the bloodstream, carrying the reactive bromide payload with it.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound. You must upgrade your dermal and respiratory barriers.

Dermal Protection: The "Double-Barrier" System

Standard nitrile gloves are permeable to halogenated hydrocarbons and will degrade upon prolonged contact.[1]

LayerMaterialSpecificationScientific Rationale
Primary (Inner) Laminate Film Silver Shield® / 4H® (2.7 mil)Impermeable Barrier. Laminates resist permeation of small halogenated molecules for >4 hours.[1] Nitrile fails in <15 mins.[2]
Secondary (Outer) Nitrile High-Grip, Disposable (5-8 mil)Mechanical Protection. Laminates are slippery and ill-fitting.[1] The nitrile outer layer provides grip and protects the inner liner from tears.
Body Tyvek® Lab Coat Polyethylene coatedCotton absorbs and holds the lachrymator against the skin.[1] Use a disposable, non-porous coat taped at the cuffs.
Ocular & Respiratory Protection
  • Eyes: Chemical Splash Goggles (Indirect Vent) are mandatory.[1] Safety glasses are prohibited because vapors can bypass the side shields and cause blinding lachrymation.

  • Face: Use a Face Shield over goggles during transfer operations to prevent splash burns to the neck/chin.

  • Respiratory: All operations must occur inside a certified chemical fume hood with the sash at the lowest working position.

Operational Protocol: Handling & Transfer

Objective: Minimize vapor generation and prevent static discharge ignition.

A. Preparation Phase
  • Glassware Check: Inspect all flasks for star cracks. Allylic bromides are often used in Grignard or organolithium formation; a flask failure under inert gas pressure is a catastrophic event.

  • Quench Setup: Prepare a "Kill Bath" before opening the bottle.

    • Recipe: 10% Ethanolamine in Ethanol or saturated aqueous Sodium Bicarbonate.

    • Function: Rapidly consumes any spilled alkylating agent.

B. Transfer Workflow (Cannula Method)

Never pour this compound. Pouring generates static and releases high concentrations of lachrymatory vapor.

  • Secure: Clamp the reagent bottle and the receiving flask.

  • Inert: Purge both vessels with Nitrogen or Argon.

  • Transfer: Use a wide-bore cannula (double-tipped needle) or a gas-tight glass syringe with a Luer-lock.[1]

    • Pressure:[1] Use slight positive inert gas pressure to push the liquid; do not pull a vacuum (which boils off vapors).

  • Seal: Septum-seal the receiving vessel immediately.

C. Reaction Safety
  • Exotherm Warning: If reacting with nucleophiles (amines, thiolates) or metals (Mg/Li), the reaction will be highly exothermic.[1]

  • Control: Always add the bromide dropwise to the reaction mixture at 0°C or lower. Never add the catalyst/nucleophile to the bulk bromide.

Emergency Response Logic

EmergencyResponse Start Exposure Event Type Identify Exposure Type Start->Type Skin Skin Contact (Burning/Redness) Type->Skin Eye Eye Contact (Severe Pain/Tearing) Type->Eye Spill Spill (>5mL) Type->Spill Wash 1. Drench in Safety Shower (15 Minutes minimum) Skin->Wash EyeWash 1. Eye Wash Station (Hold eyelids open, 15 mins) Eye->EyeWash Evac 1. Evacuate Lab (Close Hood Sash) Spill->Evac Remove 2. Remove Contaminated Clothing under water Wash->Remove Soap 3. Wash gently with Soft Soap (Do not scrub) Remove->Soap Med 4. Seek Medical Attention (Bring SDS) Soap->Med EyeMed 2. Transport to ER (Ophthalmologist required) EyeWash->EyeMed Absorb 2. Absorb with Vermiculite (If trained & wearing PPE) Evac->Absorb Decon 3. Decontaminate Surface (10% Ethanolamine soln) Absorb->Decon

Caption: Decision logic for immediate response to exposure or release.[1][3][4][5][6][7][8] Speed is critical to prevent permanent tissue alkylation.[1]

Waste Disposal & Deactivation

Do not pour down the drain. This compound is toxic to aquatic life and will persist in plumbing traps, posing a risk to maintenance workers.

  • Quenching:

    • Dilute the waste stream with ethanol.

    • Slowly add dilute ammonium hydroxide or ethanolamine. Stir for 1 hour. This converts the reactive bromide into a harmless amine salt.

  • Segregation:

    • Label as: "Halogenated Organic Waste - Contains Allylic Bromide." [1]

    • Do not mix with strong oxidizers (Nitric acid/Peroxides) – risk of explosion.[4]

  • Container: Use amber glass or high-density polyethylene (HDPE).

References

  • Organic Syntheses. Handling of Hazardous Chemicals: Allylic Halides. Org.[2][9] Synth. 1998, 9, 733. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.